Product packaging for HIV-1 inhibitor-39(Cat. No.:)

HIV-1 inhibitor-39

Cat. No.: B12397681
M. Wt: 541.1 g/mol
InChI Key: QFCCQGBVYCZXMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

HIV-1 inhibitor-39 is a potent, small-molecule investigational compound designed for probing HIV-1 biology and antiviral mechanisms in research settings. As a potential inhibitor of a key viral enzyme, such as reverse transcriptase, protease, or integrase, it serves as a crucial tool for studying viral replication cycles and developing new therapeutic strategies . The specific mechanism of action, molecular targets, and enzyme inhibition data for this compound are characteristic properties that require validation by the researching scientist. Provided as a high-purity material, this compound is supplied for non-clinical, in vitro research applications only. This product is labeled "For Research Use Only" (RUO) and is strictly not intended for use in the diagnosis, treatment, mitigation, or cure of human or animal diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H17ClN4O4S4 B12397681 HIV-1 inhibitor-39

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H17ClN4O4S4

Molecular Weight

541.1 g/mol

IUPAC Name

2-[[5-[2-(3-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-methylsulfonylphenyl)acetamide

InChI

InChI=1S/C20H17ClN4O4S4/c1-33(28,29)15-7-5-14(6-8-15)22-16(26)10-31-20-24-23-19(32-20)25-17(27)11-30-18(25)12-3-2-4-13(21)9-12/h2-9,18H,10-11H2,1H3,(H,22,26)

InChI Key

QFCCQGBVYCZXMZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)N3C(SCC3=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of the HIV-1 Inhibitor Efavirenz

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2]

Introduction to Efavirenz and the NNRTI Class

Efavirenz is a potent and selective non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication.[2][3][4] NNRTIs are a class of antiretroviral drugs that bind to a site on the RT enzyme distinct from the active site, causing a conformational change that inhibits its function.[1][5][6] This allosteric inhibition is a key characteristic of the NNRTI class.[7][8] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs do not require intracellular phosphorylation to become active.[5][9]

Core Mechanism of Action

The primary mechanism of action of Efavirenz is the non-competitive inhibition of HIV-1 reverse transcriptase.[9][10] This process can be broken down into the following key steps:

  • Binding to the NNRTI Binding Pocket: Efavirenz binds to a hydrophobic pocket on the p66 subunit of the HIV-1 RT heterodimer.[5][11] This binding site is located approximately 10 Å from the polymerase active site.[7][11][12]

  • Allosteric Inhibition: Upon binding, Efavirenz induces conformational changes in the reverse transcriptase enzyme.[1][13] This alters the spatial arrangement of the enzyme's subdomains, including the "fingers" and "thumb" regions.[7]

  • Inhibition of DNA Synthesis: The conformational change induced by Efavirenz disrupts the catalytic activity of the enzyme, preventing the conversion of the viral RNA genome into double-stranded DNA.[4][11] This ultimately halts the HIV-1 replication cycle.[4]

Recent studies have revealed that Efavirenz binding also stimulates the RNase H activity of reverse transcriptase, which degrades the RNA template during reverse transcription.[9] Specifically, it accelerates secondary cleavage events.[9]

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and binding of Efavirenz.

Table 1: In Vitro Efficacy of Efavirenz

ParameterValueCell Type/ConditionsReference
EC90-951.7 to 25 nMVarious cell types[9]

Table 2: Efavirenz Binding Affinity to HIV-1 RT

RT FormEquilibrium Dissociation Constant (Kd)MethodReference
p66 monomer~2.5 µMEquilibrium dialysis, Tryptophan fluorescence[14]
p51 monomer~2.5 µMEquilibrium dialysis, Tryptophan fluorescence[14]
p66/p66 homodimer250 nMEquilibrium dialysis, Tryptophan fluorescence[14]
p51/p51 homodimer7 nMEquilibrium dialysis, Tryptophan fluorescence[14]
p66/p51 heterodimer92 nMCalculated from thermodynamic linkage[14]

Table 3: Efavirenz Binding Kinetics

ParameterValueRT FormMethodReference
Association rate constant (k_on)~13.5 M⁻¹s⁻¹Monomers and heterodimerFluorescence[14]
Dissociation rate constant (k_off)~9 x 10⁻⁵ s⁻¹MonomersFluorescence[14]

Signaling Pathways and Experimental Workflows

Signaling Pathway: Allosteric Inhibition of HIV-1 Reverse Transcriptase by Efavirenz

G Mechanism of Allosteric Inhibition of HIV-1 RT by Efavirenz cluster_binding Binding Event cluster_conformational_change Conformational Change cluster_inhibition Functional Inhibition Efavirenz Efavirenz NNRTI_Pocket NNRTI Binding Pocket (p66 subunit) Efavirenz->NNRTI_Pocket Binds to RT_Conformation_Active Active RT Conformation RT_Conformation_Inactive Inactive RT Conformation RT_Conformation_Active->RT_Conformation_Inactive Induces change dNTP_Binding dNTP Binding RT_Conformation_Inactive->dNTP_Binding Prevents Polymerase_Activity DNA Polymerization dNTP_Binding->Polymerase_Activity Leads to inhibition of Viral_DNA_Synthesis Viral DNA Synthesis Polymerase_Activity->Viral_DNA_Synthesis Blocks

Caption: Allosteric inhibition of HIV-1 RT by Efavirenz.

Experimental Workflow: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

G Workflow for In Vitro HIV-1 RT Inhibition Assay Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture: - HIV-1 RT Enzyme - Template-Primer (e.g., poly(rA)•p(dT)12-18) - Labeled dNTPs (e.g., [3H]-dTTP) Start->Prepare_Reaction_Mixture Add_Inhibitor Add Efavirenz (or test compound) at varying concentrations Prepare_Reaction_Mixture->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Stop_Reaction Stop Reaction (e.g., add EDTA) Incubate->Stop_Reaction Measure_Activity Measure DNA Synthesis (e.g., scintillation counting for [3H]) Stop_Reaction->Measure_Activity Analyze_Data Analyze Data: - Calculate % Inhibition - Determine IC50 Measure_Activity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro HIV-1 RT inhibition assay.

Experimental Protocols

5.1. HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.

  • Materials:

    • Recombinant HIV-1 RT

    • Poly(rA)•p(dT)12-18 template-primer

    • [³H]-dTTP (tritiated deoxythymidine triphosphate)

    • Reaction buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

    • Test compound (Efavirenz)

    • EDTA solution

    • Glass fiber filters

    • Scintillation fluid and counter

  • Procedure:

    • A reaction mixture is prepared containing the reaction buffer, poly(rA)•p(dT)12-18, and [³H]-dTTP.

    • The test compound (Efavirenz) is added to the reaction mixture at various concentrations.

    • The reaction is initiated by adding the HIV-1 RT enzyme.

    • The mixture is incubated at 37°C to allow for DNA synthesis.

    • The reaction is stopped by the addition of EDTA.

    • The reaction mixture is spotted onto glass fiber filters, and unincorporated [³H]-dTTP is washed away.

    • The amount of incorporated [³H]-dTTP, which corresponds to the amount of newly synthesized DNA, is quantified using a scintillation counter.

    • The percentage of inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.[15]

5.2. Cell-Based HIV-1 Replication Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

  • Materials:

    • Susceptible host cells (e.g., MT-2 cells, PM1 cells, or peripheral blood mononuclear cells)

    • HIV-1 viral stock

    • Cell culture medium and supplements

    • Test compound (Efavirenz)

    • Method for quantifying viral replication (e.g., p24 antigen ELISA, RT activity assay of culture supernatant, or a reporter gene assay)

  • Procedure:

    • Host cells are seeded in a multi-well plate.

    • The cells are treated with various concentrations of the test compound (Efavirenz).

    • The cells are then infected with a known amount of HIV-1.

    • The infected cells are incubated for a period of time to allow for viral replication.

    • After incubation, the cell culture supernatant is collected.

    • The amount of viral replication is quantified by measuring a viral marker, such as the p24 capsid protein (using an ELISA) or reverse transcriptase activity.

    • The percentage of inhibition of viral replication is calculated relative to an untreated control, and the EC50 (50% effective concentration) is determined.[16]

5.3. X-ray Crystallography of Efavirenz-RT Complex

This technique is used to determine the three-dimensional structure of Efavirenz bound to HIV-1 RT.

  • Procedure:

    • Highly purified and concentrated HIV-1 RT is co-crystallized with Efavirenz.

    • The resulting crystals are exposed to a high-intensity X-ray beam.

    • The diffraction pattern of the X-rays is recorded.

    • The diffraction data is processed to generate an electron density map.

    • A molecular model of the Efavirenz-RT complex is built into the electron density map and refined to produce a high-resolution three-dimensional structure.[17]

Resistance to Efavirenz

The development of drug resistance is a significant challenge in HIV-1 therapy. For Efavirenz, resistance is primarily associated with specific mutations in the reverse transcriptase gene, particularly within or near the NNRTI binding pocket.

Table 4: Common Efavirenz Resistance Mutations in HIV-1 RT

MutationEffect on Efavirenz SusceptibilityReference
K103NConfers high-level resistance[3][18]
L100IContributes to resistance, often in combination with other mutations[3]
Y181C/IReduces susceptibility, though less impactful than K103N[19]
Y188LConfers high-level resistance[18]
G190A/SReduces susceptibility[3]
V106MConfers high-level resistance, particularly in clade C viruses[19]
V108IContributes to resistance in combination with other mutations[3]
P225HContributes to resistance in combination with other mutations[3]

The K103N mutation is the most frequently observed mutation in patients failing Efavirenz-containing therapy.[3][18]

Conclusion

Efavirenz is a cornerstone of antiretroviral therapy, and its mechanism of action through allosteric inhibition of HIV-1 reverse transcriptase is well-characterized.[1][4] Understanding its binding kinetics, the structural basis of its interaction with RT, and the mechanisms of resistance are crucial for the development of next-generation NNRTIs with improved efficacy and a higher barrier to resistance. The experimental protocols outlined in this guide provide a framework for the continued investigation of HIV-1 inhibitors.

References

The EP39 Binding Site on HIV-1 Gag CA-SP1: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site and mechanism of action for EP39, a derivative of the HIV-1 maturation inhibitor Bevirimat. EP39 targets the Gag polyprotein at the junction of the C-terminal domain of the capsid (CA) and the spacer peptide 1 (SP1), a critical region for the final stages of viral maturation. By interfering with the proteolytic cleavage at this site, EP39 and similar compounds prevent the formation of a mature, infectious virion, offering a promising target for antiretroviral therapy.

The Molecular Target: The CA-SP1 Junction

The HIV-1 Gag polyprotein is the primary structural component of the virus. During the late phase of the viral life cycle, Gag is cleaved by the viral protease into its constituent proteins: matrix (MA), capsid (CA), nucleocapsid (NC), and p6, along with two spacer peptides, SP1 and SP2. The final and most critical cleavage event for viral core condensation and infectivity is the separation of CA from SP1.

EP39 and its analogs bind to a specific pocket at the CA-SP1 cleavage site. This binding stabilizes the immature Gag lattice and sterically hinders the viral protease from accessing and cleaving the junction. The binding site is a six-helix bundle formed by the C-terminal domains of CA from six neighboring Gag molecules in the immature virion.

Quantitative Analysis of Inhibitor Binding and Activity

The following tables summarize key quantitative data for EP39 and the parent compound Bevirimat, providing insights into their binding affinity, antiviral potency, and the impact of resistance mutations.

Table 1: Antiviral Activity and In Vitro Cleavage Inhibition

CompoundEC50 (Antiviral Potency)IC50 (In Vitro Cleavage)Target Site
Bevirimat0.4 - 1.2 µM0.53 µMCA-SP1 Junction
EP391.8 nMNot widely reportedCA-SP1 Junction

EC50 values represent the concentration of the drug that inhibits 50% of viral replication in cell culture. IC50 values represent the concentration that inhibits 50% of the CA-SP1 cleavage by HIV-1 protease in vitro.

Table 2: Impact of Gag Polymorphisms on Inhibitor Efficacy

Polymorphism (SP1)Bevirimat Fold Change in EC50EP39 Fold Change in EC50
V7A>1341.2
A1VSignificant ResistanceNot widely reported
S6FSignificant ResistanceNot widely reported

Fold change indicates the increase in the EC50 value compared to the wild-type virus, with higher values indicating greater resistance.

Experimental Protocols and Methodologies

The characterization of the EP39 binding site and its inhibitory mechanism relies on a combination of biophysical, biochemical, and virological assays.

Förster Resonance Energy Transfer (FRET)-Based Cleavage Assay

This in vitro assay directly measures the inhibition of CA-SP1 cleavage by HIV-1 protease.

Principle: A fluorescent donor and quencher pair are engineered on opposite sides of the CA-SP1 cleavage site in a model peptide. In the uncleaved state, the proximity of the donor and quencher results in low fluorescence. Upon cleavage by the protease, the donor and quencher are separated, leading to an increase in fluorescence. The inhibitory potential of compounds like EP39 is quantified by measuring the reduction in the rate of fluorescence increase.

Detailed Methodology:

  • Peptide Synthesis: A peptide substrate spanning the CA-SP1 junction is synthesized with a fluorescent donor (e.g., Cy3) and a quencher (e.g., Cy5) on either side of the cleavage site.

  • Reaction Mixture: The reaction is typically performed in a buffer solution containing 50 mM MES (pH 6.5), 1 M NaCl, and 1 mM EDTA.

  • Assay Protocol:

    • The fluorescently labeled CA-SP1 peptide is incubated with varying concentrations of the inhibitor (e.g., EP39).

    • Recombinant HIV-1 protease is added to initiate the cleavage reaction.

    • The fluorescence intensity is monitored over time using a plate reader with appropriate excitation and emission wavelengths for the chosen FRET pair.

  • Data Analysis: The initial reaction velocities are calculated from the fluorescence curves and plotted against the inhibitor concentration to determine the IC50 value.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to map the precise binding site of inhibitors on the CA-SP1 protein construct.

Principle: By comparing the NMR spectra of the CA-SP1 protein in the presence and absence of the inhibitor, chemical shift perturbations (CSPs) of specific amino acid residues can be identified. Residues with significant CSPs are inferred to be at or near the binding interface.

Detailed Methodology:

  • Protein Expression and Purification: A construct of the C-terminal domain of CA fused to SP1 (CA-CTD-SP1) is expressed in E. coli, often with uniform isotopic labeling (¹⁵N and/or ¹³C) for heteronuclear NMR experiments. The protein is then purified to homogeneity.

  • NMR Sample Preparation: The labeled protein is dissolved in an NMR buffer (e.g., 25 mM sodium phosphate, pH 6.0, 50 mM NaCl, 1 mM DTT) to a final concentration of ~0.1-0.5 mM.

  • NMR Titration: A series of 2D ¹H-¹⁵N HSQC spectra are acquired for the protein sample. The inhibitor (EP39) is then titrated into the sample at increasing molar ratios (e.g., 1:0.5, 1:1, 1:2 protein-to-ligand).

  • Data Analysis: The spectra are overlaid, and the chemical shifts of the backbone amide resonances are tracked. The magnitude of the chemical shift perturbation for each residue is calculated and plotted against the amino acid sequence to identify the binding site.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between an inhibitor and its target protein.

Principle: ITC measures the heat released or absorbed during a binding event. A solution of the inhibitor is titrated into a solution of the target protein, and the resulting small heat changes are measured.

Detailed Methodology:

  • Sample Preparation: Purified CA-CTD-SP1 protein and the inhibitor (EP39) are extensively dialyzed against the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5) to minimize heat signals from buffer mismatch.

  • ITC Experiment:

    • The sample cell is filled with the CA-CTD-SP1 protein solution (typically at a concentration of 10-50 µM).

    • The injection syringe is filled with a 10-20 fold higher concentration of the inhibitor.

    • A series of small injections of the inhibitor into the protein solution are performed at a constant temperature.

  • Data Analysis: The heat change after each injection is integrated and plotted against the molar ratio of ligand to protein. The resulting binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters (Kd, ΔH, and stoichiometry).

Visualizing Workflows and Pathways

The following diagrams illustrate the key processes involved in the mechanism of action of EP39 and the experimental workflows used for its characterization.

EP39_Mechanism_of_Action cluster_virus Immature HIV-1 Virion cluster_inhibition Inhibition by EP39 cluster_outcome Viral Maturation Outcome Gag Gag Polyprotein (CA-SP1 Junction Intact) Protease HIV-1 Protease Gag->Protease Cleavage Site BoundGag Gag-EP39 Complex (Cleavage Site Blocked) Mature Mature, Infectious Virion Protease->Mature Successful Cleavage EP39 EP39 EP39->Gag Binding Protease_Inhibited HIV-1 Protease BoundGag->Protease_Inhibited Access Blocked Immature Non-Infectious Virion Protease_Inhibited->Immature Inhibited Cleavage

Caption: Mechanism of EP39 action, blocking protease access to the CA-SP1 cleavage site.

FRET_Assay_Workflow cluster_components Assay Components cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Peptide FRET-labeled CA-SP1 Peptide Incubate 1. Incubate Peptide + Inhibitor Peptide->Incubate Protease HIV-1 Protease AddProtease 2. Add Protease Protease->AddProtease Inhibitor EP39 (Test Compound) Inhibitor->Incubate Incubate->AddProtease Measure 3. Monitor Fluorescence Increase AddProtease->Measure Plot Plot Rate vs. [Inhibitor] Measure->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for the in vitro FRET-based protease cleavage assay.

NMR_Titration_Workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis Protein Express & Purify ¹⁵N-labeled CA-SP1 Spectrum0 1. Acquire ¹H-¹⁵N HSQC of Protein Alone Protein->Spectrum0 Ligand Prepare EP39 Solution Titrate 2. Titrate with EP39 Ligand->Titrate Spectrum0->Titrate Spectrum1 3. Acquire Spectra at Each Titration Point Titrate->Spectrum1 Overlay Overlay Spectra Spectrum1->Overlay Calculate Calculate Chemical Shift Perturbations (CSPs) Overlay->Calculate Map Map CSPs onto Protein Sequence/Structure Calculate->Map

Caption: Workflow for identifying the EP39 binding site using NMR spectroscopy.

Second-Generation HIV-1 Maturation Inhibitors: A Deep Dive into their Antiviral Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antiviral spectrum of second-generation HIV-1 maturation inhibitors. It delves into their mechanism of action, quantitative antiviral activity against a range of HIV-1 subtypes and resistant variants, and the detailed experimental protocols used to ascertain their efficacy.

Mechanism of Action: Arresting Viral Assembly

HIV-1 maturation inhibitors represent a class of antiretrovirals that target the final stages of the viral lifecycle. They disrupt the orderly cleavage of the Gag and Gag-Pol polyproteins by the viral protease, a critical step for the formation of infectious viral particles. Specifically, these inhibitors bind to the cleavage site between the capsid protein (CA) and the spacer peptide 1 (SP1) within the Gag polyprotein. This binding event prevents the protease from accessing and cleaving this junction, leading to the production of immature, non-infectious virions.

Second-generation maturation inhibitors have been engineered to overcome the resistance observed with the first-generation compound, bevirimat. This has been achieved by designing molecules with improved binding affinity and interactions with the CA-SP1 cleavage site, even in the presence of polymorphisms that conferred resistance to earlier inhibitors.

Maturation_Inhibitor_Mechanism cluster_virus Immature HIV-1 Virion cluster_maturation Viral Maturation cluster_inhibition Inhibition by Second-Generation Maturation Inhibitors Gag_Pol Gag-Pol Polyprotein Protease HIV-1 Protease Gag_Pol->Protease Self-cleavage to release Protease Gag Gag Polyprotein CA_SP1 CA-SP1 Junction Protease->CA_SP1 Cleavage Mature_Proteins Mature Structural Proteins (CA, MA, NC) CA_SP1->Mature_Proteins Leads to Blocked_Cleavage Blocked CA-SP1 Cleavage CA_SP1->Blocked_Cleavage Infectious_Virion Infectious Virion Mature_Proteins->Infectious_Virion Assembly into Maturation_Inhibitor Second-Gen Maturation Inhibitor Maturation_Inhibitor->CA_SP1 Binds to Non_Infectious_Virion Non-infectious, Immature Virion Blocked_Cleavage->Non_Infectious_Virion Results in

Caption: Mechanism of action of second-generation HIV-1 maturation inhibitors.

Quantitative Antiviral Activity

The antiviral activity of second-generation maturation inhibitors is typically quantified by their 50% effective concentration (EC50), which is the concentration of the drug required to inhibit 50% of viral replication in vitro. The following tables summarize the in vitro antiviral activity of two prominent second-generation maturation inhibitors, GSK3532795 and GSK2838232, against a panel of HIV-1 isolates.

Table 1: In Vitro Antiviral Activity of GSK3532795

HIV-1 Isolate/SubtypeCell LineEC50 (nM)Fold Change vs. Wild-TypeReference
Wild-Type (NL4-3) MT-40.451.0
Subtype A PBMCs0.280.6
Subtype B PBMCs0.310.7
Subtype C PBMCs0.290.6
Subtype D PBMCs0.330.7
Subtype F PBMCs0.300.7
Subtype G PBMCs0.270.6
Group O PBMCs0.410.9
Bevirimat-Resistant (V370A) MT-40.922.0

Table 2: In Vitro Antiviral Activity of GSK2838232

HIV-1 Isolate/SubtypeCell LineEC50 (nM)Fold Change vs. Wild-TypeReference
Wild-Type (IIIB) MT-20.771.0
Clinical Isolates (Subtype B) PBMCs0.04 - 0.16-
Site-Directed Mutants (Gag) -0.7 - >50-

Experimental Protocols

The determination of the antiviral spectrum of second-generation maturation inhibitors relies on robust and standardized in vitro assays. Below are detailed methodologies for key experiments.

Single-Cycle Infectivity Assay

This assay measures the ability of a drug to inhibit a single round of viral replication.

Protocol:

  • Virus Production: Co-transfect HEK293T cells with an HIV-1 envelope-deficient proviral plasmid and a plasmid encoding a vesicular stomatitis virus G protein (VSV-G). This produces pseudotyped viruses capable of a single round of infection.

  • Cell Plating: Seed target cells (e.g., MT-4, TZM-bl) in 96-well plates at a predetermined density.

  • Drug Dilution: Prepare a serial dilution of the maturation inhibitor in cell culture medium.

  • Infection: Add the drug dilutions to the target cells, followed by the addition of the pseudotyped virus stock.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Readout: Measure the extent of viral infection. This is typically done by quantifying the expression of a reporter gene (e.g., luciferase, beta-galactosidase) that is integrated into the proviral plasmid.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Single_Cycle_Assay_Workflow cluster_setup Assay Setup cluster_infection Infection cluster_analysis Data Analysis A Plate Target Cells C Add Drug to Cells A->C B Prepare Drug Dilutions B->C D Add Pseudotyped Virus C->D E Incubate (48-72h) D->E F Measure Reporter Gene Expression E->F G Calculate EC50 F->G

The Pharmacokinetics of Bevirimat and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevirimat, a derivative of betulinic acid, was a frontrunner in a novel class of anti-HIV agents known as maturation inhibitors.[1][2] Its unique mechanism of action, targeting the final step of Gag polyprotein processing, offered a promising new avenue for antiretroviral therapy, particularly for patients with resistance to existing drug classes.[3][4] Although the clinical development of bevirimat itself was halted due to the presence of naturally occurring resistance polymorphisms, research into its derivatives continues to be a key area of interest in the quest for new and effective HIV treatments.[2][5] This technical guide provides an in-depth overview of the pharmacokinetics of bevirimat and its derivatives, presenting key data, experimental methodologies, and relevant biological pathways.

Pharmacokinetic Profile of Bevirimat

Bevirimat exhibits a pharmacokinetic profile that is generally favorable for a once-daily oral dosing regimen.[6][7] Key characteristics of its absorption, distribution, metabolism, and excretion (ADME) are summarized below.

Absorption

Following oral administration, bevirimat is rapidly absorbed, with detectable plasma concentrations appearing within 15 minutes and peak plasma concentrations (Tmax) being reached between 1 to 3 hours.[1][3][6] Clinical studies have shown that its exposure, as measured by the maximum concentration (Cmax) and the area under the concentration-time curve (AUC), is dose-proportional.[6] However, unformulated bevirimat has poor solubility in gastric fluid, which can limit its bioavailability.[1]

Distribution

The distribution of bevirimat into various tissues has not been extensively detailed in publicly available literature. However, its long plasma elimination half-life suggests a degree of distribution into tissues.

Metabolism

Bevirimat is primarily metabolized in the liver via glucuronidation, a phase II metabolic reaction.[3][8] The specific enzyme responsible for this process is UDP-glucuronosyltransferase 1A3 (UGT1A3).[8][9] Notably, bevirimat does not significantly interact with the cytochrome P450 (CYP450) enzyme system, which is a major pathway for the metabolism of many drugs.[8][10] This low potential for CYP450-mediated drug-drug interactions is a significant clinical advantage.[8]

Excretion

The primary route of elimination for bevirimat is through the hepatobiliary system, with the majority of the drug and its metabolites being excreted in the feces.[1][3] Renal elimination is minimal, accounting for less than 1% of the administered dose.[1][3]

Quantitative Pharmacokinetic Data for Bevirimat

The following table summarizes key pharmacokinetic parameters for bevirimat, compiled from various clinical studies in both healthy volunteers and HIV-infected patients.

ParameterValuePopulationDosingCitation
Tmax (Time to Peak Concentration) 1 - 3 hoursHealthy Volunteers & HIV-infected PatientsSingle Oral Dose[3][6]
Terminal Elimination Half-Life (t½) 56.3 - 80 hoursHealthy Volunteers & HIV-infected PatientsSingle and Multiple Oral Doses[1][3][6][11]
Mean Clearance (CL/F) 173.9 - 185.8 mL/hourHealthy VolunteersMultiple Oral Doses[11]
Apparent Oral Clearance 0.17 L/h (18% CV)HIV-infected PatientsSingle Oral Dose[8][12]
Accumulation (Day 10 vs. Day 1) ~4-foldHealthy VolunteersMultiple Oral Doses[11]

Bevirimat Derivatives: The Next Generation

The primary driver for the development of bevirimat derivatives has been the need to overcome the issue of baseline resistance.[5] Naturally occurring polymorphisms in the Gag spacer peptide 1 (SP1) can significantly reduce the susceptibility to bevirimat.[2] Research has focused on modifying the bevirimat scaffold, particularly at the C-28 position, to create new compounds with improved potency against these resistant strains.[13]

While specific pharmacokinetic data for many of these derivatives are not yet widely published, the goal of these medicinal chemistry efforts is to retain the favorable ADME properties of the parent compound while enhancing antiviral activity and broadening the spectrum of susceptible HIV-1 isolates. For instance, some novel C-28 alkyl amine derivatives have demonstrated markedly more potent and broadly active profiles than bevirimat.[13] Another study reported a derivative with a 20-fold increased activity against a resistant variant.[13] The development of these second-generation maturation inhibitors aims to deliver a clinically viable therapeutic that can be effective in a wider patient population.[14]

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the pharmacokinetics of bevirimat and its derivatives.

Oral Bioavailability Study in Rats

This study design is crucial for determining the fraction of an orally administered drug that reaches systemic circulation.

Protocol:

  • Animal Model: Male Sprague-Dawley or Long-Evans rats are commonly used.[15]

  • Housing and Acclimatization: Animals are housed in controlled conditions (temperature, humidity, light-dark cycle) and allowed to acclimatize for at least one week before the study.

  • Fasting: Rats are typically fasted overnight prior to dosing to minimize variability in gastric emptying and food effects on absorption.

  • Dosing:

    • Intravenous (IV) Group: A solution of the test compound is administered via a tail vein to determine the pharmacokinetic parameters after 100% bioavailability.

    • Oral (PO) Group: The test compound, formulated in a suitable vehicle (e.g., carboxymethylcellulose), is administered by oral gavage.

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of the drug in plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including AUC, Cmax, Tmax, and half-life. Oral bioavailability (F%) is calculated using the formula: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Caco-2 Permeability Assay

This in vitro assay is widely used to predict the intestinal permeability of a drug candidate.

Protocol:

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded onto permeable filter supports in a transwell plate and cultured for approximately 21 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.

  • Transport Study:

    • The test compound is added to the apical (A) side of the monolayer (to measure A-to-B transport, simulating absorption) or the basolateral (B) side (to measure B-to-A transport, assessing efflux).

    • Samples are taken from the receiver compartment at specified time points.

  • Sample Analysis: The concentration of the test compound in the collected samples is determined by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein.

Plasma Protein Binding Assay

This assay determines the extent to which a drug binds to proteins in the blood plasma, which can significantly impact its distribution and availability to target sites.

Protocol:

  • Method Selection: Common methods include equilibrium dialysis, ultrafiltration, and ultracentrifugation. Equilibrium dialysis is often considered the gold standard.

  • Equilibrium Dialysis Procedure:

    • A semi-permeable membrane separates a chamber containing plasma spiked with the test compound from a chamber containing a protein-free buffer.

    • The system is incubated at 37°C until equilibrium is reached, allowing the free (unbound) drug to diffuse across the membrane.

  • Sample Analysis: The concentration of the drug in both the plasma and buffer chambers is measured.

  • Calculation: The percentage of bound drug is calculated as: ((Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration) * 100.

Visualizations

HIV-1 Maturation Pathway and Mechanism of Action of Bevirimat

HIV_Maturation_Pathway Gag Gag Polyprotein PR_active Active Protease (PR) Gag->PR_active Cleavage by PR CASP1 CA-SP1 Intermediate GagPol Gag-Pol Polyprotein PR_inactive Inactive Protease (PR) MA Matrix (MA) PR_active->MA CA Capsid (CA) PR_active->CA SP1 Spacer Peptide 1 (SP1) PR_active->SP1 NC Nucleocapsid (NC) PR_active->NC SP2 Spacer Peptide 2 (SP2) PR_active->SP2 p6 p6 PR_active->p6 MatureCore Mature Conical Core CA->MatureCore CASP1->CA Final Cleavage Step Bevirimat Bevirimat Bevirimat->CASP1 Inhibits Cleavage

Caption: Mechanism of action of bevirimat in inhibiting HIV-1 maturation.

Experimental Workflow for Pharmacokinetic Studies

PK_Workflow cluster_preclinical Preclinical Studies cluster_clinical Clinical Trials cluster_analysis Data Analysis in_vitro In Vitro ADME Assays (e.g., Caco-2, Microsomal Stability) in_vivo In Vivo Animal Studies (e.g., Rat PK) in_vitro->in_vivo bioanalysis Bioanalytical Method Development & Validation (LC-MS/MS) in_vivo->bioanalysis phase1 Phase I (Healthy Volunteers) - Safety - Tolerability - SAD/MAD PK phase2 Phase II (HIV-infected Patients) - Efficacy - Dose-ranging - PK/PD phase1->phase2 pk_modeling Pharmacokinetic Modeling & Simulation phase2->pk_modeling bioanalysis->phase1 regulatory Regulatory Submission pk_modeling->regulatory drug_discovery Drug Discovery (Bevirimat Derivative Synthesis) drug_discovery->in_vitro

Caption: General experimental workflow for pharmacokinetic evaluation.

Conclusion

Bevirimat laid the groundwork for a new class of antiretroviral drugs by demonstrating a novel mechanism of action and a favorable pharmacokinetic profile. While its clinical progression was hampered by resistance, the knowledge gained from its development is invaluable for the ongoing design and evaluation of bevirimat derivatives. These next-generation maturation inhibitors hold the potential to overcome the limitations of the parent compound and provide a much-needed therapeutic option for individuals living with HIV. Further research and publication of detailed pharmacokinetic data on these new derivatives will be crucial for their advancement through the drug development pipeline.

References

Initial In Vitro Efficacy Studies of GPR39: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro efficacy studies of G-protein coupled receptor 39 (GPR39), a zinc-sensing receptor with therapeutic potential in a variety of diseases. This document details the quantitative data from key experiments, outlines the methodologies for these assays, and visualizes the core signaling pathways and experimental workflows.

Quantitative Data Presentation

The following tables summarize the in vitro efficacy of commonly studied GPR39 agonists across different functional assays. These agonists demonstrate varied potency and pathway bias, highlighting the complexity of GPR39 signaling.

Table 1: In Vitro Efficacy (EC50) of GPR39 Agonists in β-Arrestin Recruitment Assays

CompoundCell LineEC50 (nM)Zinc ConcentrationReference
TC-G-1008 (GPR39-C3)HTLAVaries with Zinc0 µM[1]
TC-G-1008 (GPR39-C3)HTLA1,10010 µM[1]
TC-G-1008 (GPR39-C3)HTLA200100 µM[1]
LY2784544HTLA>10,0000 µM[1]
LY2784544HTLA1,80010 µM[1]
LY2784544HTLA110100 µM[1]
GSK2636771HTLA>10,0000 µM[1]
GSK2636771HTLA3,20010 µM[1]
GSK2636771HTLA250100 µM[1]

Table 2: In Vitro Efficacy (EC50) of GPR39 Agonists in Gq-Mediated Phosphatidylinositol (PI) Hydrolysis Assays

CompoundCell LineEC50 (nM)Zinc ConcentrationReference
TC-G-1008 (GPR39-C3)HEK293T1,1000 µM[1]
TC-G-1008 (GPR39-C3)HEK293T1,30010 µM[1]
TC-G-1008 (GPR39-C3)HEK293T1,200100 µM[1]
LY2784544HEK293T1,8000 µM[1]
LY2784544HEK293T1,50010 µM[1]
LY2784544HEK293T1,200100 µM[1]
GSK2636771HEK293T2,5000 µM[1]
GSK2636771HEK293T2,20010 µM[1]
GSK2636771HEK293T1,800100 µM[1]

Table 3: In Vitro Efficacy (EC50) of GPR39 Agonists in Gs-Mediated cAMP Production Assays

CompoundCell LineEC50 (nM)Zinc ConcentrationReference
TC-G-1008 (GPR39-C3)HEK293T>10,0000 µM[1]
TC-G-1008 (GPR39-C3)HEK293T1,80010 µM[1]
TC-G-1008 (GPR39-C3)HEK293T430100 µM[1]
LY2784544HEK293T>10,0000 µM[1]
LY2784544HEK293T2,50010 µM[1]
LY2784544HEK293T320100 µM[1]
GSK2636771HEK293T>10,0000 µM[1]
GSK2636771HEK293T5,00010 µM[1]
GSK2636771HEK293T500100 µM[1]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below. These protocols are representative and may require optimization for specific cell lines and experimental conditions.

β-Arrestin Recruitment Assay (Tango Assay)

The Tango assay is a transcriptional-based method to measure transient β-arrestin recruitment to an activated GPCR.[2]

Materials:

  • HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion protein)

  • GPCR of interest fused to a C-terminal non-native transcription factor linked by a TEV protease cleavage site

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

  • Transfection reagent

  • Agonist compounds

  • Luciferase substrate

Protocol:

  • Transfection: Co-transfect HTLA cells with the plasmid encoding the GPCR-transcription factor fusion construct.

  • Cell Seeding: After 24-48 hours, seed the transfected cells into 384-well white, clear-bottom assay plates at a density of 5,000-20,000 cells per well and incubate overnight.[3]

  • Compound Addition: Prepare serial dilutions of agonist compounds in assay buffer. Add the compounds to the cells and incubate for a specified period (e.g., 6-16 hours) at 37°C.

  • Signal Detection: Add luciferase substrate to each well and measure the resulting luminescence using a plate reader. The light output is proportional to the extent of β-arrestin recruitment.

Gq-Mediated Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs.[4]

Materials:

  • HEK293T cells or other suitable cell line endogenously or exogenously expressing GPR39

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Agonist compounds

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Protocol:

  • Cell Seeding: Seed cells into 96- or 384-well black, clear-bottom assay plates and grow to confluence.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye for 30-60 minutes at 37°C.

  • Compound Addition and Signal Detection: Place the plate in the fluorescence reader. Record a baseline fluorescence reading, then add the agonist compounds. Continue to record the fluorescence intensity kinetically for several minutes to capture the transient calcium flux.[5]

Gs- and Gi-Mediated cAMP Assays

These assays quantify the modulation of intracellular cyclic AMP (cAMP) levels following the activation of Gs- or Gi-coupled GPCRs.

Materials:

  • HEK293 cells or other suitable cell line expressing GPR39

  • Cell culture medium

  • cAMP assay kit (e.g., HTRF, AlphaScreen, LANCE)

  • Agonist and antagonist compounds

  • (For Gi assays) Forskolin or another adenylyl cyclase activator

Protocol:

  • Cell Seeding: Seed cells into 384-well white assay plates at a determined optimal density and incubate overnight.

  • Compound Treatment:

    • For Gs assays: Add agonist compounds to the cells and incubate for 30-60 minutes at room temperature.

    • For Gi assays: Pre-incubate cells with agonist compounds before adding forskolin to stimulate cAMP production.

  • Cell Lysis and Signal Detection: Lyse the cells and proceed with the cAMP detection according to the manufacturer's protocol for the chosen assay kit. This typically involves the addition of detection reagents and measurement of the resulting signal (e.g., fluorescence, luminescence) on a plate reader.[6][7]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways of GPR39 and a general experimental workflow for in vitro efficacy studies.

GPR39 Signaling Pathways

GPR39_Signaling GPR39 GPR39 Gq Gαq GPR39->Gq Gs Gαs GPR39->Gs G1213 Gα12/13 GPR39->G1213 PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC RhoA RhoA G1213->RhoA IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP cAMP AC->cAMP ROCK ROCK RhoA->ROCK Ca_Release Ca²⁺ Release IP3_DAG->Ca_Release PKC PKC IP3_DAG->PKC PKA PKA cAMP->PKA SRF SRF ROCK->SRF CREB CREB PKA->CREB Gene_Expression Gene Expression SRF->Gene_Expression CREB->Gene_Expression

Caption: GPR39 couples to multiple G proteins to initiate diverse downstream signaling cascades.

Experimental Workflow for In Vitro Efficacy

In_Vitro_Workflow start Start cell_culture Cell Line Culture (e.g., HEK293) start->cell_culture transfection Transfection with GPR39 (if necessary) cell_culture->transfection seeding Cell Seeding in Assay Plates transfection->seeding assay_prep Assay Preparation seeding->assay_prep ca_assay Calcium Mobilization Assay assay_prep->ca_assay camp_assay cAMP Assay assay_prep->camp_assay barrestin_assay β-Arrestin Recruitment Assay assay_prep->barrestin_assay compound_addition Agonist Addition ca_assay->compound_addition camp_assay->compound_addition barrestin_assay->compound_addition data_acquisition Data Acquisition compound_addition->data_acquisition data_analysis Data Analysis (EC50 Calculation) data_acquisition->data_analysis end End data_analysis->end

Caption: A generalized workflow for conducting in vitro efficacy studies of GPR39 agonists.

References

Methodological & Application

Application Notes and Protocols for Studying EP39-Gag Interaction Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) Gag polyprotein is a key therapeutic target in the development of new antiretroviral drugs. Gag orchestrates the assembly and release of new virus particles, and interference with its function can halt the viral life cycle. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structural and dynamic aspects of protein-protein and protein-ligand interactions at an atomic level.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing NMR spectroscopy to characterize the interaction between the HIV-1 Gag protein and a hypothetical peptide inhibitor, herein referred to as EP39. The protocols outlined below detail the necessary steps from sample preparation to data acquisition and analysis, focusing on Chemical Shift Perturbation (CSP) mapping to identify the binding interface and determine binding affinity.

Application Notes: Principles and Applications

NMR spectroscopy offers a versatile platform to study the thermodynamics, kinetics, and structural details of molecular interactions. For the EP39-Gag interaction, the primary technique discussed is the analysis of 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra of an isotopically labeled protein upon titration with an unlabeled ligand.

  • Chemical Shift Perturbation (CSP) Mapping: The ¹H-¹⁵N HSQC spectrum provides a unique signal, or "peak," for each backbone N-H group in the protein, effectively serving as a fingerprint of the protein's folded state. When the EP39 peptide binds to ¹⁵N-labeled Gag, amino acid residues at the interaction interface and those undergoing conformational changes will experience a change in their local chemical environment. This change results in a shift in the position of their corresponding peaks in the HSQC spectrum. By monitoring these "chemical shift perturbations," it is possible to map the binding site of EP39 on the Gag protein.

  • Determination of Binding Affinity (Kd): By acquiring a series of ¹H-¹⁵N HSQC spectra at increasing concentrations of the EP39 peptide, the magnitude of the chemical shift changes for affected residues can be quantified. These changes can then be plotted against the ligand concentration. Fitting this titration curve to a binding isotherm equation allows for the calculation of the dissociation constant (Kd), a measure of the binding affinity between Gag and EP39.

  • Structural Characterization: In addition to identifying the binding interface, NMR can provide more detailed structural information. For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments can be used to determine intermolecular distance restraints between the bound peptide and the protein, which can then be used to calculate a high-resolution 3D structure of the Gag-EP39 complex.

Experimental Protocols

Protocol 1: Expression and Isotopic Labeling of HIV-1 Gag

This protocol describes the general steps for producing ¹⁵N-labeled Gag protein in E. coli.

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the desired Gag construct (e.g., the capsid domain, CA).

  • Starter Culture: Inoculate a 50 mL Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.

  • Minimal Media Growth: The next day, inoculate 1 L of M9 minimal medium, supplemented with ¹⁵NH₄Cl as the sole nitrogen source, with the overnight starter culture. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue to grow for another 16-20 hours.

  • Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 5 mM imidazole, 1 mM DTT) and lyse the cells using sonication or a French press.

  • Purification: Clarify the lysate by centrifugation. Purify the Gag protein from the supernatant using affinity chromatography (e.g., Ni-NTA if His-tagged), followed by size-exclusion chromatography to ensure a homogenous and monomeric sample.

  • Sample Preparation for NMR: Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM Sodium Phosphate pH 6.5, 50 mM NaCl, 1 mM DTT) using dialysis or a desalting column. Concentrate the protein to the desired concentration (typically 0.1-0.5 mM) and add 5-10% D₂O for the NMR lock signal.

Protocol 2: Preparation of EP39 Peptide
  • Synthesis: Synthesize the EP39 peptide using standard solid-phase peptide synthesis (SPPS) protocols.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Verify the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

  • Stock Solution Preparation: Accurately determine the concentration of the purified peptide stock solution using UV absorbance at 280 nm (if it contains Trp or Tyr residues) or through quantitative amino acid analysis. Dissolve the peptide in the same NMR buffer used for the Gag protein.

Protocol 3: NMR Titration Experiment
  • Initial Spectrum: Prepare the ¹⁵N-labeled Gag sample as described in Protocol 1. Record a high-quality reference ¹H-¹⁵N HSQC spectrum of the protein alone.

  • Titration: Add small aliquots of the concentrated EP39 peptide stock solution to the Gag NMR sample. Ensure thorough but gentle mixing after each addition.

  • Data Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum after each addition of EP39. It is crucial to keep all experimental parameters (temperature, acquisition times, etc.) constant throughout the titration series.

  • Titration Points: The molar ratios of EP39 to Gag should typically range from 0:1 to at least 5:1 or until the chemical shift changes of the affected residues have saturated. A typical titration series might involve molar ratios of 0:1, 0.25:1, 0.5:1, 1:1, 2:1, 3:1, and 5:1.

Data Presentation

Quantitative data from NMR titration experiments should be organized for clarity and ease of comparison.

Table 1: Chemical Shift Perturbations (CSP) in Gag upon EP39 Binding

Residue NumberAmino AcidCSP (ppm) at Saturation
145A0.35
147V0.28
150M0.41
169T0.55
171I0.39
.........

Note: The combined chemical shift perturbation (CSP) is calculated using the formula: Δδ = √[ (ΔδH)² + (α * ΔδN)² ], where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.15-0.2).

Table 2: Binding Affinity of EP39 for HIV-1 Gag

Interaction PairMethodKd (μM)Temperature (°C)Buffer Conditions
Gag-EP39NMR75 ± 102520 mM NaPO₄, 50 mM NaCl, 1 mM DTT, pH 6.5

Visualizations

Experimental_Workflow Protein_Exp 1. Expression & Purification of 15N-labeled Gag NMR_Sample 3. Prepare NMR Sample (15N-Gag in Buffer) Protein_Exp->NMR_Sample Peptide_Prep 2. Synthesis & Purification of EP39 Peptide Titration 4. NMR Titration: Add EP39 to 15N-Gag Peptide_Prep->Titration NMR_Sample->Titration Acquisition 5. Acquire 1H-15N HSQC Spectra at each titration point Titration->Acquisition Analysis 6. Data Analysis Acquisition->Analysis CSP Map Chemical Shift Perturbations (CSP) Analysis->CSP Kd Calculate Dissociation Constant (Kd) Analysis->Kd Result Identify Binding Site & Determine Affinity CSP->Result Kd->Result

Caption: Overall workflow for studying the EP39-Gag interaction using NMR.

CSP_Mapping cluster_0 1H-15N HSQC Spectrum (Gag only) cluster_1 1H-15N HSQC Spectrum (Gag + EP39) cluster_legend Legend a1 a2 b2 a2->b2 CSP a3 a4 b4 a4->b4 CSP a5 b1 b3 b5 Unshifted Unperturbed Residue Shifted Perturbed Residue (Binding Site)

Caption: Conceptual diagram of Chemical Shift Perturbation (CSP) mapping.

Gag_Inhibition_Pathway Gag Gag Polyprotein Binding EP39 binds to Gag (e.g., Capsid Domain) Gag->Binding Multimerization Gag-Gag Multimerization Gag->Multimerization EP39 EP39 Inhibitor EP39->Binding Inhibition Conformational Change Blocks Interaction Surface Binding->Inhibition Induces Assembly Viral Particle Assembly Multimerization->Assembly Block Inhibition of Viral Assembly Inhibition->Multimerization Blocks Inhibition->Block

Caption: Hypothetical mechanism of Gag assembly inhibition by EP39.

Application Notes and Protocols for Cryo-EM of HIV-1 Virus-Like Particles with Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for visualizing the three-dimensional structures of macromolecular complexes at near-atomic resolution. This technology is particularly valuable in the study of viral structures and their interactions with inhibitors, providing critical insights for drug development. This application note provides a detailed protocol for the structural analysis of immature Human Immunodeficiency Virus type 1 (HIV-1) virus-like particles (VLPs) in complex with the maturation inhibitor Bevirimat (BVM) and the capsid inhibitor Lenacapavir (LEN).

HIV-1 assembly is driven by the Gag polyprotein, which multimerizes at the plasma membrane to form immature virions.[1] During or shortly after budding, the viral protease cleaves Gag into its constituent proteins, leading to a morphological rearrangement known as maturation, which is essential for infectivity.[1] Maturation inhibitors like Bevirimat target the final cleavage step of the CA-SP1 domain of Gag, stabilizing the immature lattice.[2][3] Capsid inhibitors such as Lenacapavir bind to the capsid protein (CA), interfering with capsid assembly and stability.[4] Understanding the precise binding modes and conformational changes induced by these inhibitors is crucial for the design of more potent and effective antiretroviral therapies.

This protocol outlines the production of HIV-1 Gag VLPs, the permeabilization of the viral membrane to allow inhibitor access, sample preparation for cryo-EM, and an overview of the data acquisition and processing workflow.

Data Presentation

Table 1: Quantitative Characterization of HIV-1 Gag VLPs

This table summarizes typical characterization data for HIV-1 Gag VLPs produced in mammalian cells.

ParameterMethodResultReference
Particle Size (Diameter) Dynamic Light Scattering (DLS)100 - 200 nm[5]
Transmission Electron Microscopy (TEM)~120 - 140 nm[6]
Protein Composition Western BlotPr55Gag confirmed[7]
Proteomics (Mass Spectrometry)Gag polyprotein and host cell proteins (e.g., cyclophilin A, Tsg101) identified[2]
Gag Stoichiometry Super-resolution imaging~2500 - 3000 Gag monomers per VLP[6]
Table 2: Inhibitor Potency against HIV-1

This table provides the potency of Bevirimat and Lenacapavir against HIV-1 in cell-based assays.

InhibitorAssay TypePotency (IC50 / EC50)Reference
Bevirimat (BVM) Antiviral activity in MT2 cells (HIV-1 IIIB)IC50: 1.3 nM[8]
Antiviral activity in SCID-hu Thy/Liv miceIC50: ~10 nM[9]
Lenacapavir (LEN) Antiviral activity in MT-4 cellsEC50: 105 pM[1]
Antiviral activity in primary human CD4+ T cellsEC50: 32 pM[1]
Table 3: Cryo-EM Data Collection and Processing Statistics for Inhibitor-Bound HIV-1 VLPs

This table presents example data collection and reconstruction statistics for cryo-EM analysis of inhibitor-bound VLPs. Data is adapted from Wu et al., 2024.

ParameterVLP + BVMVLP + LENVLP + BVM + LEN
Microscope Titan KriosTitan KriosTitan Krios
Voltage (kV) 300300300
Magnification 105,000x105,000x105,000x
Electron Dose (e-/Ų) 606060
Number of Micrographs 5,1234,5876,211
Number of Particles 150,345132,876189,453
Final Resolution (Å) 3.092.182.10

Experimental Protocols

Production and Purification of HIV-1 Gag VLPs

This protocol describes the generation of HIV-1 Gag VLPs from mammalian cells.

  • Cell Culture and Transfection:

    • Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • When cells reach 80-90% confluency, transfect with a plasmid encoding the HIV-1 Gag polyprotein using a suitable transfection reagent (e.g., polyethyleneimine).

  • VLP Harvesting:

    • At 48 hours post-transfection, harvest the cell culture supernatant.

    • Clarify the supernatant by centrifugation at 3,000 x g for 15 minutes at 4°C to remove cells and large debris.

  • VLP Purification:

    • Filter the clarified supernatant through a 0.45 µm filter.

    • Pellet the VLPs by ultracentrifugation at 100,000 x g for 2 hours at 4°C through a 20% sucrose cushion.

    • Resuspend the VLP pellet in a suitable buffer (e.g., phosphate-buffered saline - PBS).

Permeabilization of VLPs and Inhibitor Incubation

To allow the inhibitors to access the Gag lattice within the VLP, the viral membrane is permeabilized.

  • Permeabilization:

    • To the purified VLP suspension, add a pore-forming agent such as Perfringolysin O (PFO) to a final concentration of 2 µg/mL.

    • Incubate at 37°C for 30 minutes to allow pore formation in the VLP membrane.

  • Inhibitor Incubation:

    • Add the desired inhibitor(s) to the permeabilized VLP suspension.

      • For Bevirimat (BVM), use a final concentration of 10-50 µM.

      • For Lenacapavir (LEN), use a final concentration of 10-50 µM.

    • Incubate the mixture at 37°C for 1 hour to allow the inhibitors to bind to the Gag lattice.

Cryo-EM Grid Preparation and Data Acquisition

This protocol details the preparation of vitrified samples for cryo-EM imaging.

  • Grid Preparation:

    • Glow-discharge cryo-EM grids (e.g., Quantifoil R2/1) to make them hydrophilic.

    • Apply 3-4 µL of the VLP-inhibitor complex solution to the grid.

    • Blot the grid for 3-5 seconds to remove excess liquid, leaving a thin film.

    • Immediately plunge-freeze the grid in liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV).

  • Data Acquisition:

    • Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope (e.g., a 200 keV Glacios or 300 keV Titan Krios).

    • Set up automated data collection to acquire a large dataset of high-resolution images. Key parameters include magnification, electron dose, and defocus range.

Cryo-EM Image Processing and 3D Reconstruction

This is a general workflow for processing the acquired cryo-EM data.

  • Preprocessing:

    • Perform motion correction of the raw movie frames to correct for beam-induced motion.

    • Estimate the contrast transfer function (CTF) for each micrograph.

  • Particle Picking and Extraction:

    • Automatically pick particles (VLPs) from the corrected micrographs.

    • Extract the selected particles into a stack.

  • 2D and 3D Classification:

    • Perform several rounds of 2D classification to remove poor-quality particles and select for homogeneous classes.

    • Generate an initial 3D model (ab initio reconstruction).

    • Perform 3D classification to further sort particles based on conformational or compositional differences.

  • 3D Refinement and Post-processing:

    • Perform 3D refinement of the selected particle stack to obtain a high-resolution 3D reconstruction.

    • Apply post-processing steps such as sharpening and local resolution estimation to improve the map quality.

  • Model Building and Analysis:

    • Fit atomic models of the Gag protein and the inhibitors into the final cryo-EM density map.

    • Analyze the structure to understand the inhibitor binding site and the conformational changes induced in the Gag lattice.

Mandatory Visualization

Experimental_Workflow cluster_VLP_Production VLP Production & Purification cluster_Inhibitor_Incubation Inhibitor Incubation cluster_CryoEM Cryo-EM Analysis cluster_Analysis Structural Analysis cell_culture HEK293T Cell Culture transfection Gag Plasmid Transfection cell_culture->transfection harvesting Supernatant Harvesting transfection->harvesting purification Ultracentrifugation harvesting->purification permeabilization VLP Permeabilization (PFO) purification->permeabilization inhibitor_add Add BVM and/or LEN permeabilization->inhibitor_add incubation Incubation inhibitor_add->incubation grid_prep Grid Preparation & Plunge Freezing incubation->grid_prep data_acq Data Acquisition (TEM) grid_prep->data_acq data_proc Image Processing & 3D Reconstruction data_acq->data_proc model_building Atomic Model Building data_proc->model_building binding_analysis Inhibitor Binding Site Analysis model_building->binding_analysis

Caption: Experimental workflow for cryo-EM analysis of inhibitor-bound HIV-1 VLPs.

HIV_Gag_Assembly cluster_Gag_Synthesis Gag Synthesis & Trafficking cluster_Assembly Immature Virion Assembly cluster_Maturation Virion Maturation cluster_Inhibitors Inhibitor Action gag_synthesis Gag Polyprotein Synthesis gag_trafficking Trafficking to Plasma Membrane gag_synthesis->gag_trafficking gag_oligomerization Gag Oligomerization gag_trafficking->gag_oligomerization lattice_formation Immature Gag Lattice Formation gag_oligomerization->lattice_formation budding Viral Budding lattice_formation->budding protease_cleavage Protease Cleavage of Gag budding->protease_cleavage core_condensation Core Condensation protease_cleavage->core_condensation infectious_virion Mature Infectious Virion core_condensation->infectious_virion bvm Bevirimat (BVM) bvm->protease_cleavage Inhibits CA-SP1 Cleavage len Lenacapavir (LEN) len->lattice_formation Disrupts Lattice len->core_condensation Inhibits Capsid Assembly

Caption: HIV-1 Gag assembly pathway and points of inhibitor action.

References

Application Notes and Protocols for High-Throughput Screening of Novel HIV-1 Maturation Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel HIV-1 maturation inhibitors. These guidelines are intended for researchers, scientists, and drug development professionals working on the discovery of new antiretroviral therapies.

Introduction to HIV-1 Maturation Inhibition

The maturation of the human immunodeficiency virus type 1 (HIV-1) is a critical final step in its replication cycle, transforming newly budded, non-infectious virions into mature, infectious particles. This process is orchestrated by the viral protease (PR), which cleaves the Gag and Gag-Pol polyproteins at specific sites.[1][2] This proteolytic processing leads to a dramatic morphological rearrangement within the virion, including the formation of the characteristic conical capsid core.[2][3] Interfering with this maturation process presents a promising therapeutic strategy for developing novel antiretroviral drugs.[4][5] Maturation inhibitors are a class of antiretroviral drugs that specifically block this step, resulting in the production of non-infectious virus particles.[4]

Signaling Pathway of HIV-1 Gag Polyprotein Processing

The proteolytic cleavage of the Gag and Gag-Pol polyproteins is a highly ordered and regulated cascade of events essential for viral maturation.[1][6] The viral protease, itself initially part of the Gag-Pol polyprotein, autocatalytically releases itself and then proceeds to cleave the polyproteins at several distinct sites.[1] This sequential processing is crucial for the correct assembly of the mature virion core.

HIV_Gag_Processing cluster_Gag Gag Processing cluster_GagPol Gag-Pol Processing Gag_Pol Gag-Pol Polyprotein TF Transframe (TF) Gag_Pol->TF RT Reverse Transcriptase (RT) Gag_Pol->RT IN Integrase (IN) Gag_Pol->IN Immature_Virion Immature Virion Assembly Gag_Pol->Immature_Virion Gag Gag Polyprotein MA Matrix (MA) Gag->MA CA Capsid (CA) Gag->CA SP1 Spacer Peptide 1 (SP1) Gag->SP1 NC Nucleocapsid (NC) Gag->NC SP2 Spacer Peptide 2 (SP2) Gag->SP2 p6 p6 Gag->p6 Gag->Immature_Virion PR_dimer Active Protease (PR) Dimer PR_dimer->Gag_Pol Cleavage PR_dimer->Gag Cleavage Mature_Virion Mature Infectious Virion MA->Mature_Virion CA->Mature_Virion NC->Mature_Virion p6->Mature_Virion TF->Mature_Virion RT->Mature_Virion IN->Mature_Virion Immature_Virion->PR_dimer Autocatalytic Cleavage

Caption: HIV-1 Gag and Gag-Pol polyprotein processing pathway.

High-Throughput Screening (HTS) Workflow for HIV-1 Maturation Inhibitors

A typical HTS campaign to identify novel HIV-1 maturation inhibitors involves a multi-step process, beginning with a primary screen of a large compound library, followed by hit confirmation and validation, and culminating in lead optimization.

HTS_Workflow Compound_Library Large Compound Library Primary_Screen Primary HTS Assay (e.g., FRET or Cell-based) Compound_Library->Primary_Screen Hits Initial Hits Primary_Screen->Hits Dose_Response Dose-Response & IC50/EC50 Determination Hits->Dose_Response Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assays Secondary Assays (e.g., Antiviral Activity, Cytotoxicity) Confirmed_Hits->Secondary_Assays Validated_Hits Validated Hits Secondary_Assays->Validated_Hits SAR Structure-Activity Relationship (SAR) Studies Validated_Hits->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Caption: General workflow for HTS-based discovery of HIV-1 maturation inhibitors.

Experimental Protocols

FRET-Based Protease Cleavage Assay

This in vitro assay measures the cleavage of a synthetic peptide substrate containing a Förster Resonance Energy Transfer (FRET) pair by the HIV-1 protease.[7][8][9] Cleavage of the peptide separates the donor and quencher fluorophores, resulting in an increase in fluorescence.

Materials:

  • Recombinant HIV-1 Protease

  • FRET peptide substrate (e.g., HiLyte Fluor™488/QXL™520)[8]

  • Assay Buffer (e.g., 50 mM MES, pH 6.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • 384-well black microplates

  • Fluorescence plate reader

Protocol:

  • Prepare serial dilutions of test compounds in DMSO.

  • In a 384-well plate, add 1 µL of each compound dilution. Include positive controls (known protease inhibitor) and negative controls (DMSO only).

  • Prepare a master mix containing assay buffer and the FRET peptide substrate at the desired final concentration.

  • Add the master mix to each well of the plate.

  • Prepare a solution of recombinant HIV-1 protease in assay buffer.

  • Initiate the reaction by adding the protease solution to all wells.

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 490/520 nm for HiLyte Fluor™488/QXL™520).[8]

  • Monitor the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at 37°C.

  • Calculate the rate of substrate cleavage for each well.

  • Determine the percent inhibition for each test compound relative to the controls and calculate the IC50 values.

Cell-Based Reporter Gene Assay

This assay utilizes a genetically engineered cell line that expresses a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR promoter.[10][11][12] Productive infection by HIV-1 leads to the expression of the reporter gene, which can be quantified.

Materials:

  • HeLa-CD4-LTR-β-gal or similar reporter cell line[10]

  • HEK293T cells for virus production

  • HIV-1 proviral DNA

  • Transfection reagent

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • 96-well or 384-well clear-bottom white plates

  • Luciferase or β-galactosidase assay reagent

  • Luminometer or spectrophotometer

Protocol:

  • Virus Production: Co-transfect HEK293T cells with HIV-1 proviral DNA and a VSV-G expression vector to produce pseudotyped virus particles. Harvest the virus-containing supernatant 48-72 hours post-transfection and determine the viral titer.

  • Assay Setup: Seed the reporter cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds.

  • Treat the cells with the compound dilutions for a short period before infection.

  • Infect the cells with a predetermined amount of HIV-1.

  • Incubate the plates for 48-72 hours at 37°C.

  • Signal Detection:

    • For luciferase assays, lyse the cells and add the luciferase substrate. Measure luminescence using a luminometer.

    • For β-galactosidase assays, lyse the cells and add the appropriate substrate (e.g., CPRG or ONPG). Measure the absorbance at the corresponding wavelength.

  • Calculate the percent inhibition of viral replication for each compound and determine the EC50 values.

Antiviral Activity and Cytotoxicity Assays

Hits from the primary screen should be further evaluated for their specific antiviral activity and potential cytotoxicity.

Antiviral Activity Assay: This assay measures the ability of a compound to inhibit HIV-1 replication in a more physiologically relevant cell type, such as peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., MT-2).

Protocol:

  • Culture PBMCs or a T-cell line.

  • Infect the cells with a laboratory-adapted or clinical isolate of HIV-1 in the presence of serial dilutions of the test compounds.

  • Culture the infected cells for several days.

  • Measure viral replication by quantifying the p24 antigen in the culture supernatant using an ELISA.

  • Determine the EC50 value for each compound.

Cytotoxicity Assay: This assay assesses the toxicity of the compounds to the host cells.

Protocol:

  • Seed the same cells used in the antiviral assay in a 96-well plate.

  • Treat the cells with the same serial dilutions of the test compounds used in the antiviral assay.

  • Incubate for the same duration as the antiviral assay.

  • Measure cell viability using a standard method, such as MTT, MTS, or a commercially available cytotoxicity kit.

  • Determine the 50% cytotoxic concentration (CC50) for each compound.

  • Calculate the selectivity index (SI = CC50/EC50) to evaluate the therapeutic window of the compound.

Data Presentation

Quantitative data from HTS and subsequent validation assays should be summarized in a clear and structured format to facilitate comparison and decision-making.

Table 1: Summary of HTS Assay Performance

ParameterFRET-Based AssayCell-Based Reporter Assay
Z'-factor > 0.7> 0.6
Signal-to-Background > 10> 20
Hit Rate 0.5 - 2%0.1 - 1%
Confirmation Rate > 50%> 40%

Note: Z'-factor is a statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[13]

Table 2: Antiviral Activity and Cytotoxicity of Hit Compounds

Compound IDPrimary Screen IC50 (µM)Antiviral EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
Control (e.g., Bevirimat) 0.050.02> 50> 2500
Hit 1 1.20.84556.3
Hit 2 2.51.5> 100> 66.7
Hit 3 0.80.52040

Conclusion

The methodologies and protocols outlined in this document provide a comprehensive framework for the high-throughput screening and identification of novel HIV-1 maturation inhibitors. By employing a combination of robust in vitro and cell-based assays, researchers can efficiently screen large compound libraries and identify promising lead candidates for further development. The systematic workflow, from primary screening to lead optimization, is crucial for the successful discovery of new antiretroviral agents that can contribute to the global effort to combat HIV/AIDS.

References

Application Notes and Protocols for Quantitative Western Blot Analysis of HIV-1 Gag Processing Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the quantitative analysis of HIV-1 Gag polyprotein processing intermediates using Western blotting. Understanding the proteolytic cleavage of the Gag precursor protein (Pr55Gag) is crucial for studying viral maturation and the efficacy of protease inhibitors.

Introduction to HIV-1 Gag Processing

The HIV-1 Gag polyprotein, Pr55Gag, is the primary structural protein of the virus and is essential for the assembly of immature virions.[1][2] During or shortly after budding from the host cell, the viral protease (PR) cleaves Gag into its mature, functional protein domains: Matrix (MA, p17), Capsid (CA, p24), Nucleocapsid (NC, p7), and p6.[3][4] This proteolytic processing is a highly ordered cascade that results in the morphological maturation of the virus, transforming it into an infectious particle.[5][6]

The processing of Gag occurs at several distinct cleavage sites, leading to the transient formation of various processing intermediates.[7][8] The major intermediates include p41 (MA-CA-SP1) and p15 (NC-SP2-p6).[2] Further cleavage of these intermediates generates the final mature proteins.[2] Quantitative analysis of these intermediates provides valuable insights into the kinetics of viral maturation and the mechanism of action of protease inhibitors, which are a cornerstone of antiretroviral therapy.[5][9] Western blotting is a powerful and widely used technique to detect and quantify the Gag precursor, its processing intermediates, and the final cleavage products.[6][10]

Experimental Workflow & Signaling Pathway

The following diagrams illustrate the experimental workflow for quantitative Western blotting of Gag intermediates and the HIV-1 Gag processing pathway.

G cluster_workflow Experimental Workflow A Sample Preparation (Cell or Virion Lysis) B SDS-PAGE A->B C Protein Transfer (to PVDF or Nitrocellulose) B->C D Blocking C->D E Primary Antibody Incubation (anti-Gag, anti-CA, etc.) D->E F Secondary Antibody Incubation (HRP- or Fluorophore-conjugated) E->F G Signal Detection (Chemiluminescence or Fluorescence) F->G H Quantitative Analysis (Densitometry) G->H

Caption: A streamlined workflow for the quantitative Western blot analysis of HIV-1 Gag processing intermediates.

G Pr55 Pr55Gag (MA-CA-SP1-NC-SP2-p6) p41 p41 (MA-CA-SP1) Pr55->p41 PR p15 p15 (NC-SP2-p6) Pr55->p15 PR MA_CA MA-CA Pr55->MA_CA PR CA_SP1 CA-SP1 Pr55->CA_SP1 PR p17 MA (p17) p41->p17 PR p24 CA (p24) p41->p24 PR p7 NC (p7) p15->p7 PR p6 p6 p15->p6 PR MA_CA->p17 PR MA_CA->p24 PR CA_SP1->p24 PR

Caption: The proteolytic processing cascade of the HIV-1 Gag polyprotein (Pr55Gag) by the viral protease (PR).

Detailed Experimental Protocols

Sample Preparation

a. From Cultured Cells:

  • Wash cells expressing HIV-1 Gag with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

b. From Viral Particles (Virions):

  • Harvest the supernatant from HIV-1 producing cell cultures.

  • Clarify the supernatant by low-speed centrifugation to remove cell debris.

  • Pellet the virions by ultracentrifugation (e.g., at 100,000 x g for 2 hours at 4°C) through a 20% sucrose cushion.

  • Resuspend the viral pellet in a suitable lysis buffer (e.g., 1x SDS-PAGE sample buffer).

  • Quantify the amount of virus by measuring the p24 capsid protein concentration using an enzyme-linked immunosorbent assay (ELISA).[7]

SDS-PAGE and Protein Transfer
  • Mix the protein lysates with 4x Laemmli sample buffer and heat at 95°C for 5-10 minutes.

  • Load equal amounts of protein (20-30 µg for cell lysates) or an equivalent amount of p24 (for virion lysates) onto a 12-15% polyacrylamide gel.

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a semi-dry or wet transfer system.[7]

  • Verify the transfer efficiency by staining the membrane with Ponceau S.

Immunoblotting
  • Block the membrane with 5% non-fat dry milk or 3% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for HIV-1 Gag or its cleavage products overnight at 4°C with gentle agitation. Commonly used antibodies include:

    • Anti-HIV-1 Gag p24 antibody (monoclonal or polyclonal): Detects the mature p24 capsid protein as well as Gag precursors and intermediates containing the p24 domain.[11]

    • Anti-HIV-1 Gag p17 antibody (monoclonal or polyclonal): Detects the mature p17 matrix protein and Gag precursors containing the p17 domain.

    • Anti-HIV-1 Gag p55 antibody (polyclonal): Recognizes the full-length Gag precursor and its various cleavage products.[8]

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated or fluorophore-conjugated secondary antibody (e.g., anti-mouse IgG-HRP or anti-rabbit IgG-Alexa Fluor 680) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

Signal Detection and Quantitative Analysis
  • For HRP-conjugated secondary antibodies, incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

  • For fluorophore-conjugated secondary antibodies, visualize the signal using a fluorescence imaging system (e.g., Li-Cor Odyssey).[7]

  • Quantify the band intensities using densitometry software (e.g., ImageJ, Li-Cor Image Studio).

  • Normalize the intensity of each Gag-related band to a loading control (e.g., GAPDH or β-actin for cell lysates) to ensure accurate quantification.

  • Express the amount of each Gag processing intermediate as a percentage of the total Gag-related products in each lane.

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data obtained from a Western blot analysis of Gag processing in the presence of a protease inhibitor (PI).

Table 1: Relative Abundance of Gag Processing Products in Virions

TreatmentPr55Gag (%)p41 (%)p24 (%)Other Intermediates (%)
No PI5 ± 1.210 ± 2.580 ± 5.15 ± 1.8
Low PI Conc.25 ± 3.130 ± 4.240 ± 3.75 ± 1.5
High PI Conc.70 ± 6.515 ± 2.810 ± 2.15 ± 1.3

Table 2: Quantification of Gag Cleavage Efficiency

Treatment% Cleaved Gag (p24 / Total Gag)IC50 (nM)
No PI80%N/A
Low PI Conc.40%50
High PI Conc.10%50

Troubleshooting

IssuePossible CauseSolution
Weak or no signal Insufficient protein loadingIncrease the amount of protein loaded.
Ineffective primary antibodyUse a different, validated antibody or increase the antibody concentration.
Inefficient protein transferOptimize transfer conditions (time, voltage). Check transfer with Ponceau S staining.
High background Insufficient blockingIncrease blocking time or use a different blocking agent.
Primary or secondary antibody concentration too highOptimize antibody dilutions.
Insufficient washingIncrease the number and duration of wash steps.
Non-specific bands Antibody cross-reactivityUse a more specific monoclonal antibody. Include appropriate negative controls.
Protein degradationAdd protease inhibitors to lysis buffer and keep samples on ice.

By following these detailed protocols and application notes, researchers can effectively perform quantitative Western blot analysis of HIV-1 Gag processing intermediates to advance our understanding of viral maturation and aid in the development of novel antiretroviral therapies.

References

Application Notes: Single-Cycle Infectivity Assay for HIV-1 Maturation Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) maturation is a critical step in the viral lifecycle, where the newly budded, non-infectious virion undergoes a series of proteolytic processing events to form a mature, infectious particle. This process is primarily mediated by the viral protease, which cleaves the Gag and Gag-Pol polyproteins at specific sites. A key final cleavage event is the separation of the capsid protein (CA) from the spacer peptide 1 (SP1). Inhibition of this cleavage by a class of antiretroviral drugs known as maturation inhibitors results in the release of non-infectious viral particles with defective cores, thus potently inhibiting viral replication.[1][2][3]

This application note describes a robust and sensitive single-cycle infectivity assay for the evaluation of HIV-1 maturation inhibitors. The assay utilizes pseudotyped HIV-1 particles that are restricted to a single round of infection and express a reporter gene, such as luciferase, upon successful infection of target cells. This system provides a quantitative measure of viral infectivity and allows for the determination of the potency of maturation inhibitors, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Principle of the Assay

The single-cycle infectivity assay is based on the production of pseudotyped HIV-1 particles in a producer cell line, typically Human Embryonic Kidney (HEK) 293T cells. These cells are co-transfected with two main plasmids:

  • An HIV-1 backbone vector: This plasmid contains the entire HIV-1 genome but has a deletion in the envelope (env) gene, rendering the resulting virus incapable of mediating cell entry on its own. It also contains a reporter gene, such as firefly luciferase, often under the control of the HIV-1 Long Terminal Repeat (LTR) promoter.

  • An envelope expression vector: This plasmid provides the envelope glycoprotein from a different virus, typically the Vesicular Stomatitis Virus G protein (VSV-G). VSV-G has a broad tropism, allowing the pseudotyped virus to infect a wide range of cell types, including those not naturally targeted by HIV-1.

The co-transfection results in the production of viral particles containing the HIV-1 core components and genome, but with the VSV-G protein on their surface. These pseudoviruses can infect target cells in a single round but cannot produce infectious progeny due to the lack of a functional env gene.

Target cells, such as TZM-bl cells (HeLa cells engineered to express CD4, CCR5, and CXCR4, and containing a Tat-responsive luciferase reporter gene), are then infected with these pseudoviruses in the presence of varying concentrations of the maturation inhibitor being tested.[4][5] Maturation inhibitors are added during the virus production phase to interfere with the proper processing of the Gag polyprotein within the budding virions.

The infectivity of the produced virions is then assessed by measuring the reporter gene expression (e.g., luciferase activity) in the target cells. A decrease in reporter signal in the presence of the inhibitor corresponds to a reduction in viral infectivity.

Advantages of the Single-Cycle Assay

  • Safety: The use of replication-incompetent pseudoviruses significantly enhances the biosafety of the assay compared to working with replication-competent HIV-1.

  • Speed and Throughput: The assay is relatively rapid, with results typically obtained within 48-72 hours, and is amenable to a high-throughput format (e.g., 96-well plates).[6]

  • Quantitative and Reproducible: The use of a reporter gene provides a quantitative readout of infectivity, leading to reproducible results.[7]

  • Specificity: The assay specifically measures the effect of compounds on the late stages of the viral lifecycle (assembly and maturation) when the inhibitor is present during virus production.

Data Presentation: In Vitro Efficacy of HIV-1 Maturation Inhibitors

The following tables summarize the in vitro antiviral activity of various HIV-1 maturation inhibitors determined using single-cycle infectivity assays.

Maturation InhibitorHIV-1 StrainAssay TypeIC50 / EC50 (nM)Reference
First-Generation
Bevirimat (BVM)NL4-3Single-Cycle Infectivity~2-20[4][5]
Bevirimat (BVM)Wild-Type (Various)Single-Cycle Infectivity65 ± 9[8]
Second-Generation
GSK3532795 (BMS-955176)NL4-3Single-Cycle Infectivity3.9 ± 3.4[9]
GSK3532795 (BMS-955176)Subtype B Clinical IsolatesSingle-Cycle Infectivity21 (median)[9]
VH3739937NLRepRlucP373SΔenvSingle-Cycle Infectivity≤ 5.0[1][10]
VH3739937A364V MutantSingle-Cycle Infectivity32.0[1][10]
Bevirimat Derivatives
CV-8611NL4-3 (Subtype B)Single-Cycle Infectivity<10[11]
CV-8611K3016 (Subtype C)Single-Cycle Infectivity<10[11]
CV-8612NL4-3 (Subtype B)Single-Cycle Infectivity<10[11]
CV-8612K3016 (Subtype C)Single-Cycle Infectivity~20[11]
CV-8613NL4-3 (Subtype B)Single-Cycle Infectivity<10[11]
CV-8613K3016 (Subtype C)Single-Cycle Infectivity~20[11]
Other
BI-2Wild-TypeCell-based single-cycle infectivity~1 µM

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration. Values can vary depending on the specific cell line, viral construct, and assay conditions used.

Experimental Protocols

Protocol 1: Production of VSV-G Pseudotyped HIV-1 Luciferase Reporter Virus

This protocol describes the generation of single-cycle infectious HIV-1 particles pseudotyped with the VSV-G envelope protein.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • HIV-1 backbone plasmid with a luciferase reporter gene and an env deletion (e.g., pNL4-3.Luc.R-E-)

  • VSV-G expression plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., FuGENE 6 or Lipofectamine 2000)

  • Sterile phosphate-buffered saline (PBS)

  • 0.45 µm syringe filters

Procedure:

  • Cell Seeding: The day before transfection, seed HEK293T cells in a T-75 flask at a density that will result in 50-80% confluency on the day of transfection.

  • Plasmid DNA Preparation: In a sterile microcentrifuge tube, prepare the DNA-transfection reagent complex according to the manufacturer's instructions. A common ratio for a T-75 flask is 8 µg of the HIV-1 backbone plasmid and 4 µg of the VSV-G plasmid.[11]

  • Transfection: Gently add the DNA-transfection reagent complex to the HEK293T cells. Swirl the flask to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a 5% CO2 incubator.

  • Virus Harvest: At 48-72 hours post-transfection, harvest the cell culture supernatant containing the pseudovirus.

  • Clarification and Filtration: Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet cell debris. Filter the clarified supernatant through a 0.45 µm syringe filter to remove any remaining cells.

  • Aliquoting and Storage: Aliquot the filtered virus-containing supernatant and store at -80°C for long-term use.

Protocol 2: Single-Cycle Infectivity Assay with Maturation Inhibitors

This protocol details the procedure for infecting target cells with the pseudovirus in the presence of maturation inhibitors and measuring the resulting infectivity.

Materials:

  • TZM-bl cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • VSV-G pseudotyped HIV-1 luciferase reporter virus (from Protocol 1)

  • Maturation inhibitor compound stock solutions

  • DEAE-Dextran solution

  • 96-well flat-bottom cell culture plates (white, for luminescence reading)

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Target Cell Seeding: Seed TZM-bl cells in a 96-well white plate at a density of 1 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C.[4]

  • Compound Dilution: Prepare serial dilutions of the maturation inhibitor in complete DMEM.

  • Virus Preparation and Treatment:

    • Thaw an aliquot of the pseudovirus stock.

    • In separate tubes, mix the virus with each concentration of the maturation inhibitor (or vehicle control). The inhibitor is present during the infection step to assess its effect on the virions produced in Protocol 1.

    • It is crucial to note that for maturation inhibitors, the compound is typically added during the virus production step (Protocol 1) to affect the Gag processing within the producer cells. The protocol described here is a general infectivity assay. To specifically test maturation inhibitors, the transfection in Protocol 1 should be performed in the presence of the desired concentrations of the inhibitor.

  • Infection:

    • To each well containing TZM-bl cells, add 50 µL of the virus-inhibitor mixture.

    • Add DEAE-Dextran to a final concentration of 10-20 µg/mL to enhance infectivity.[4]

    • Include control wells: cells only (background) and cells with virus but no inhibitor (maximum infectivity).

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Luciferase Assay:

    • Remove the culture medium from the wells.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate for a few minutes at room temperature to allow for cell lysis.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (cells only) from all other readings.

    • Normalize the data by expressing the luminescence at each inhibitor concentration as a percentage of the maximum infectivity (virus only).

    • Plot the percentage of infectivity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.

Visualizations

HIV_Lifecycle_Maturation_Inhibition cluster_cell Infected Host Cell cluster_extracellular Extracellular Space Viral RNA & Proteins Viral RNA & Proteins Assembly at Plasma Membrane Assembly at Plasma Membrane Viral RNA & Proteins->Assembly at Plasma Membrane Budding (Immature Virion) Budding (Immature Virion) Assembly at Plasma Membrane->Budding (Immature Virion) Maturation Maturation Budding (Immature Virion)->Maturation Gag & Gag-Pol Cleavage Infectious Virion Infectious Virion Maturation->Infectious Virion Non-infectious Virion Non-infectious Virion Maturation->Non-infectious Virion New Infection New Infection Infectious Virion->New Infection Maturation Inhibitor Maturation Inhibitor Maturation Inhibitor->Maturation Blocks CA-SP1 Cleavage No New Infection No New Infection Non-infectious Virion->No New Infection

Caption: HIV-1 Lifecycle and the Site of Action for Maturation Inhibitors.

Assay_Workflow cluster_production Virus Production (HEK293T Cells) cluster_infection Infectivity Assay (TZM-bl Cells) Co-transfection Co-transfect with: - HIV-1 Backbone (Luc, Δenv) - VSV-G Plasmid Add Maturation Inhibitor Add Maturation Inhibitor Co-transfection->Add Maturation Inhibitor Incubate (48-72h) Incubate (48-72h) Add Maturation Inhibitor->Incubate (48-72h) Harvest & Filter Supernatant Harvest & Filter Supernatant Incubate (48-72h)->Harvest & Filter Supernatant Infect with Pseudovirus Infect with Pseudovirus Harvest & Filter Supernatant->Infect with Pseudovirus Virus Stock Seed TZM-bl cells Seed TZM-bl cells Seed TZM-bl cells->Infect with Pseudovirus Incubate (48h) Incubate (48h) Infect with Pseudovirus->Incubate (48h) Measure Luciferase Activity Measure Luciferase Activity Incubate (48h)->Measure Luciferase Activity Data Analysis (IC50/EC50) Data Analysis (IC50/EC50) Measure Luciferase Activity->Data Analysis (IC50/EC50)

Caption: Experimental Workflow for the Single-Cycle Infectivity Assay.

Gag_Processing cluster_inhibition Mechanism of Maturation Inhibitors Gag_Polyprotein MA CA SP1 NC p6 Protease_Cleavage HIV-1 Protease Gag_Polyprotein->Protease_Cleavage Mature_Proteins MA CA NC p6 Protease_Cleavage->Mature_Proteins Blocked_Cleavage MA CA-SP1 NC p6 Protease_Cleavage->Blocked_Cleavage MI Maturation Inhibitor MI->Protease_Cleavage Inhibits CA-SP1 Cleavage

Caption: HIV-1 Gag Polyprotein Processing and Inhibition by Maturation Inhibitors.

References

Application Notes and Protocols for Expression and Purification of Recombinant HIV-1 Gag CA-SP1

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols and comparative data for the expression and purification of the HIV-1 Gag CA-SP1 protein fragment. The information is intended for researchers, scientists, and drug development professionals working on HIV-1 assembly, maturation, and antiviral discovery.

Introduction

The HIV-1 Gag polyprotein is the primary structural component of the virus, and its cleavage by the viral protease is essential for the formation of a mature, infectious virion. The CA-SP1 domain of Gag is a critical intermediate in the maturation process, and its proper assembly and subsequent cleavage are vital for viral infectivity. The availability of high-purity, recombinant CA-SP1 is therefore crucial for in vitro assembly assays, structural studies, and high-throughput screening of maturation inhibitors.

This document outlines methods for the expression of CA-SP1 in various systems and provides detailed protocols for its purification.

Comparative Data on Expression Systems

The choice of expression system can significantly impact the yield, solubility, and post-translational modifications of the recombinant protein. Below is a summary of reported yields for HIV-1 Gag CA-SP1 in different systems.

Expression SystemVectorHost Strain/Cell LineTypical YieldPurityReference
Escherichia colipET-28aBL21(DE3)10-20 mg/L>95%
Escherichia colipET-11aBL21(DE3)~5 mg/L>95%
BaculoviruspFastBacSpodoptera frugiperda (Sf9)1-5 mg/L>90%
MammalianpcDNA3.1HEK293T0.5-2 mg/L>98%

Experimental Protocols

Expression and Purification of His-tagged HIV-1 Gag CA-SP1 in Escherichia coli

This protocol describes the expression of N-terminally His-tagged CA-SP1 in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC) and size-exclusion chromatography (SEC).

E_coli_workflow cluster_expression Expression cluster_purification Purification cluster_qc Quality Control Transformation Transformation of E. coli BL21(DE3) Culture Inoculation and Cell Growth Transformation->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification IMAC IMAC (Ni-NTA) Clarification->IMAC Cleavage His-tag Cleavage (TEV Protease) IMAC->Cleavage SEC Size-Exclusion Chromatography Cleavage->SEC SDS_PAGE SDS-PAGE SEC->SDS_PAGE Western_Blot Western Blot SEC->Western_Blot Assembly_Assay In vitro Assembly SEC->Assembly_Assay

Caption: Decision tree for selecting an appropriate expression system for HIV-1 Gag CA-SP1.

Protocols for these systems generally involve subcloning the CA-SP1 gene into an appropriate expression vector (e.g., pFastBac for baculovirus, pcDNA for mammalian), followed by transfection of insect (e.g., Sf9) or mammalian (e.g., HEK293T) cells. Purification strategies are similar to those for E. coli-expressed protein, often employing affinity and size-exclusion chromatography.

In Vitro Assembly of CA-SP1

Purified CA-SP1 can be used in in vitro assembly assays to study the process of viral particle formation.

  • Preparation: Dialyze the purified CA-SP1 into an assembly buffer (e.g., 50 mM MES pH 6.0, 1 M NaCl).

  • Assembly Reaction: Initiate assembly by diluting the protein to a final concentration of 0.1-0.5 mg/mL in assembly buffer containing a crowding agent like 5% dextran.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours.

  • Analysis: Monitor the assembly by measuring the increase in turbidity at 350 nm or by visualizing the assembled particles using negative stain transmission electron microscopy (TEM).

Troubleshooting

ProblemPossible CauseSolution
Low protein yield Suboptimal induction conditionsOptimize IPTG concentration, induction temperature, and time.
Codon biasUse an E. coli strain that expresses rare tRNAs (e.g., Rosetta).
Protein is insoluble Incorrect buffer conditionsScreen different pH, salt concentrations, and additives (e.g., glycerol, L-arginine).
Expression temperature too highLower the induction temperature to 16-20°C.
Protein degradation Protease activityAdd a broad-spectrum protease inhibitor cocktail during lysis.
Poor separation in SEC Protein aggregationIncrease the salt concentration in the SEC buffer or add a reducing agent like DTT or TCEP.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Recombinant HIV-1 Gag Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for recombinant HIV-1 Gag purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the expression and purification of HIV-1 Gag protein.

Frequently Asked Questions (FAQs)

Q1: What are the typical expected yields for recombinant HIV-1 Gag from E. coli?

A1: The expected yield of recombinant HIV-1 Gag purified from E. coli can vary depending on the specific construct, expression conditions, and purification strategy. Generally, yields are in the range of 2-5 mg per liter of induced bacterial culture.[1] However, with optimization of expression and purification protocols, yields for some Gag fusion proteins have been reported to reach up to 10 mg per liter of fermentation broth.[2]

Q2: My HIV-1 Gag protein is expressed but is mostly found in the insoluble fraction (inclusion bodies). What can I do?

A2: The formation of inclusion bodies is a common issue when overexpressing HIV-1 Gag in E. coli due to its natural tendency to multimerize and aggregate.[3] To improve the yield of soluble protein, consider the following strategies:

  • Lower Induction Temperature: Reducing the culture temperature (e.g., to 16-25°C) after induction with IPTG can slow down protein synthesis, allowing more time for proper folding.

  • Optimize Inducer Concentration: Titrate the concentration of the inducing agent (e.g., IPTG) to find the optimal level that balances expression with solubility.

  • Use a Solubility-Enhancing Fusion Tag: Expressing Gag with a highly soluble fusion partner, such as Glutathione S-transferase (GST) or Maltose Binding Protein (MBP), can improve its solubility.

  • Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the proper folding of Gag.

  • Modify Lysis Buffer: Include additives in your lysis buffer that can help solubilize proteins, such as non-ionic detergents (e.g., Triton X-100, Tween 20) or a lower concentration of a mild denaturant (e.g., 1-2 M urea).

Q3: I am observing significant degradation of my Gag protein during purification. How can I prevent this?

A3: Protein degradation is often caused by endogenous proteases released during cell lysis. The p6 domain of HIV-1 Gag can be particularly susceptible to cleavage by bacterial proteases.[1][4] To minimize degradation:

  • Add Protease Inhibitors: Supplement all your buffers with a broad-spectrum protease inhibitor cocktail immediately before use.

  • Keep Samples Cold: Perform all purification steps at 4°C to reduce protease activity.

  • Work Quickly: Minimize the time the protein spends in the crude lysate.

  • Use a Protease-Deficient E. coli Strain: Consider using an E. coli strain engineered to have reduced protease activity.

  • Consider a Gag Construct Lacking the p6 Domain: If the p6 domain is not essential for your downstream applications, using a construct with this domain removed can significantly reduce degradation.[1][4]

Q4: My Gag protein yield is low after affinity chromatography. What could be the issue?

A4: Low yield after affinity chromatography can stem from several factors:

  • Inaccessible Affinity Tag: The fusion tag (e.g., His-tag) may be buried within the folded protein and not accessible for binding to the resin. Consider moving the tag to the other terminus of the protein.

  • Inefficient Binding: Ensure that the binding buffer conditions (e.g., pH, salt concentration) are optimal for the interaction between the tag and the resin. For His-tagged proteins, a small amount of imidazole (10-20 mM) in the binding buffer can reduce non-specific binding of contaminating proteins.

  • Harsh Elution Conditions: The elution conditions might be too harsh, causing the protein to precipitate on the column. Try a more gradual elution gradient or a milder elution buffer.

  • Protein Precipitation on the Column: High protein concentration during elution can lead to aggregation and precipitation. Eluting into a larger volume or directly into a buffer containing stabilizing agents can help.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to low yield during recombinant HIV-1 Gag purification.

Problem Area 1: Low Protein Expression
Symptom Possible Cause Suggested Solution
No or very faint band of the correct size on SDS-PAGE of whole-cell lysate.Inefficient induction of protein expression.Verify the concentration and activity of the inducing agent (e.g., IPTG). Optimize the induction time and temperature.
Plasmid instability or incorrect sequence.Sequence-verify your expression plasmid. Grow cultures from a fresh transformation.
Codon usage mismatch between HIV-1 Gag and E. coli.Use an E. coli strain that co-expresses tRNAs for rare codons (e.g., BL21-CodonPlus).
Problem Area 2: Protein Insolubility and Inclusion Bodies
Symptom Possible Cause Suggested Solution
Strong Gag band in the pellet after cell lysis, weak band in the supernatant.Gag is forming insoluble aggregates or inclusion bodies.[3][5]Lower the expression temperature (16-25°C) and IPTG concentration.[5] Use a solubility-enhancing fusion tag (e.g., GST, MBP).
Inefficient cell lysis.Optimize the lysis method (sonication, French press, chemical lysis). Ensure complete cell disruption by microscopy or by observing a glassy appearance of the thawed pellet.[1]
Myristoylated Gag has very low solubility.[1]If possible, use a non-myristoylated Gag construct for bacterial expression.
Problem Area 3: Low Yield During Purification Steps
Symptom Possible Cause Suggested Solution
Significant loss of Gag after ammonium sulfate precipitation.Incorrect ammonium sulfate concentration.Adjust the ammonium sulfate concentration. Analyze both the supernatant and the pellet to determine where the protein is partitioning.[1]
Low protein concentration in the starting material.Concentrate the lysate before precipitation.
Low recovery from affinity or ion-exchange chromatography.Suboptimal buffer conditions (pH, salt).Optimize the pH and salt concentration of your binding, wash, and elution buffers.
Protein aggregation on the column.Add non-ionic detergents or other stabilizing agents to the buffers.
Gag's high affinity for nucleic acids can interfere with some chromatography methods.[1]Consider a polyethyleneimine (PEI) precipitation step to remove nucleic acids before chromatography.[4]

Quantitative Data Summary

Table 1: Typical Yields of Recombinant HIV-1 Gag

Expression SystemGag ConstructPurification MethodTypical YieldReference
E. coliVarious constructsPhosphocellulose chromatography2-5 mg/L[1]
E. coliFull-length Pr55Gag with C-terminal His-tagImmobilized metal affinity chromatography & Size-exclusion chromatographyMilligram quantities[3]
E. coliDsbA:HIV-1Pr fusionHiTrap Chelating column>2 mg/L[2]
CHO cellsHIV-1 Gag VLPsAnion-exchange monolith~20% recovery[6]

Experimental Protocols

Protocol 1: Expression of HIV-1 Gag in E. coli
  • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the Gag expression plasmid.

  • Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

  • Grow the culture at 37°C with shaking (250 rpm) until the OD₆₀₀ reaches 0.6-0.8.[1]

  • Cool the culture to the desired induction temperature (e.g., 18°C or 37°C).

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to incubate the culture for 4-16 hours with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until needed.

Protocol 2: Purification of His-tagged HIV-1 Gag
  • Resuspend the frozen cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and a protease inhibitor cocktail).

  • Lyse the cells by sonication on ice or by using a French press.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA affinity column.

  • Wash the column with 10-20 column volumes of wash buffer (lysis buffer with 20-40 mM imidazole).

  • Elute the Gag protein with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Analyze the fractions by SDS-PAGE to assess purity.

  • For higher purity, pool the elution fractions and perform size-exclusion chromatography.

Visualizations

gag_purification_workflow cluster_expression Protein Expression cluster_purification Purification cluster_analysis Analysis transformation Transformation culture_growth Culture Growth transformation->culture_growth induction Induction culture_growth->induction cell_harvest Cell Harvest induction->cell_harvest cell_lysis Cell Lysis cell_harvest->cell_lysis clarification Clarification cell_lysis->clarification affinity_chrom Affinity Chromatography clarification->affinity_chrom sec Size-Exclusion Chromatography affinity_chrom->sec sds_page SDS-PAGE sec->sds_page western_blot Western Blot sds_page->western_blot

Caption: A generalized workflow for recombinant HIV-1 Gag expression and purification.

troubleshooting_low_yield start Low Gag Yield check_expression Check Expression Level (Whole Cell Lysate) start->check_expression low_expression Low/No Expression check_expression->low_expression Low good_expression Good Expression check_expression->good_expression Good optimize_expression Optimize Induction (Temp, [IPTG]) Verify Plasmid low_expression->optimize_expression check_solubility Check Solubility (Supernatant vs. Pellet) good_expression->check_solubility insoluble Mainly Insoluble check_solubility->insoluble Insoluble soluble Mainly Soluble check_solubility->soluble Soluble optimize_solubility Lower Temp Solubility Tag Optimize Lysis insoluble->optimize_solubility check_purification Analyze Flow-through & Wash Fractions soluble->check_purification gag_in_ft Gag in Flow-through check_purification->gag_in_ft Yes gag_binds Gag Binds to Column check_purification->gag_binds No optimize_binding Optimize Binding Buffer (pH, Salt) gag_in_ft->optimize_binding check_elution Analyze Elution Fractions gag_binds->check_elution low_elution Low Yield in Elution check_elution->low_elution Low optimize_elution Optimize Elution Buffer (Gradient, Additives) low_elution->optimize_elution

Caption: A decision tree for troubleshooting low yield in HIV-1 Gag purification.

References

Technical Support Center: Optimizing NMR Signal for Inhibitor Binding to CA-SP1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the binding of inhibitors to the CA-SP1 domain of the HIV-1 Gag polyprotein using Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during NMR experiments with CA-SP1 and provides potential solutions.

Q1: Why is my ¹H-¹⁵N HSQC spectrum of CA-SP1 showing low signal-to-noise and broad peaks?

A1: Poor spectral quality with CA-SP1 is often due to its intrinsically disordered nature and potential for oligomerization. Here are several factors to investigate:

  • Protein Concentration: While higher concentrations can increase signal, they can also promote aggregation, leading to line broadening. It's crucial to find an optimal concentration.

  • Sample Conditions: The stability of CA-SP1 is highly sensitive to the buffer environment. Experiment with different pH levels (typically 6.0-7.0), salt concentrations (e.g., 50-150 mM NaCl), and temperatures to improve spectral quality.

  • Protein Stability: CA-SP1 can be unstable and prone to degradation. Ensure the use of fresh samples and consider adding a protease inhibitor cocktail (without EDTA if using nickel for purification) during purification and sample preparation.

  • NMR Acquisition Parameters: Optimize your NMR acquisition parameters. Increasing the number of scans can improve the signal-to-noise ratio, but be mindful of sample stability over long experiment times.

Q2: I am not seeing significant chemical shift perturbations (CSPs) upon adding my inhibitor. Does this mean it's not binding?

A2: Not necessarily. While a lack of CSPs can indicate no binding, other factors could be at play:

  • Binding Affinity: The inhibitor may have a very low binding affinity (weak binding in the high µM to mM range). In such cases, the population of the bound state is low, resulting in minimal observable shifts. You may need to use a much higher concentration of the inhibitor.

  • Incorrect Chemical Shift Referencing: Ensure your spectra are correctly referenced.

  • Slow or Intermediate Exchange: If the binding kinetics are on an intermediate timescale relative to the NMR chemical shift timescale, significant line broadening of specific peaks might occur instead of a clear shift. This can sometimes lead to the disappearance of peaks.

  • Inhibitor Solubility: Verify the solubility of your inhibitor in the NMR buffer. Precipitated compound will not bind to the protein.

Q3: My protein sample is precipitating during the NMR experiment. How can I prevent this?

A3: Sample precipitation is a common issue, especially during long NMR experiments or titrations where the concentration of a ligand is increased.

  • Optimize Buffer Conditions: Screen different buffer conditions, including pH and salt concentration, to find the optimal conditions for protein solubility.

  • Lower Protein Concentration: Reduce the protein concentration. This is often a trade-off with signal-to-noise, but a lower concentration may be necessary to maintain solubility over the course of the experiment.

  • Temperature Control: Ensure the NMR spectrometer's temperature is well-calibrated and stable. Some proteins are more stable at lower temperatures (e.g., 283 K or 10°C).

  • Adding Stabilizing Agents: Consider adding small amounts of stabilizing agents like glycerol (2-5%), although be aware that this can increase the viscosity of the solution and affect line widths.

Experimental Protocols

Protocol 1: Expression and Purification of ¹⁵N-labeled CA-SP1

This protocol outlines a general procedure for producing isotopically labeled CA-SP1 for NMR studies.

  • Transformation: Transform a plasmid containing the CA-SP1 gene construct (often with a hexahistidine-tag) into E. coli BL21(DE3) cells.

  • Growth in Minimal Media:

    • Grow a starter culture overnight in LB medium.

    • Inoculate M9 minimal medium (containing ¹⁵NH₄Cl as the sole nitrogen source) with the starter culture.

    • Grow the cells at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue to grow for 12-16 hours.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells using sonication or a microfluidizer.

  • Purification:

    • Centrifuge the lysate to pellet cell debris.

    • Apply the supernatant to a Ni-NTA affinity column.

    • Wash the column extensively with lysis buffer containing a higher concentration of imidazole (e.g., 20-40 mM).

    • Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Cleavage and Further Purification (Optional): If a cleavage site is present, dialyze the eluted protein with a specific protease (e.g., TEV protease) to remove the tag. Further purify the protein using size-exclusion chromatography to remove the tag, protease, and any aggregates.

  • Buffer Exchange: Exchange the purified protein into the desired NMR buffer (e.g., 20 mM sodium phosphate pH 6.5, 100 mM NaCl, 1 mM DTT, 10% D₂O) using dialysis or a desalting column.

Protocol 2: ¹H-¹⁵N HSQC Titration Experiment

This protocol describes how to perform an NMR titration to study inhibitor binding.

  • Sample Preparation: Prepare a sample of ¹⁵N-labeled CA-SP1 in NMR buffer at a suitable concentration (e.g., 50-200 µM). Prepare a concentrated stock solution of the inhibitor in the same NMR buffer.

  • Initial Spectrum: Acquire a high-quality ¹H-¹⁵N HSQC spectrum of the protein alone. This will serve as your reference (0 molar equivalent of inhibitor).

  • Titration Steps:

    • Add a small aliquot of the inhibitor stock solution to the protein sample to achieve the desired protein:inhibitor molar ratio (e.g., 1:0.5, 1:1, 1:2, etc.).

    • Gently mix the sample to ensure homogeneity.

    • Acquire another ¹H-¹⁵N HSQC spectrum.

  • Repeat: Repeat step 3 for a series of increasing inhibitor concentrations until the chemical shifts of the affected residues stop changing (i.e., saturation is reached) or until signs of precipitation/aggregation are observed.

  • Data Analysis:

    • Process and overlay all the spectra.

    • Identify the residues that show significant chemical shift perturbations (CSPs).

    • Calculate the weighted average CSP for each affected residue at each titration point.

    • The binding affinity (Kd) can be determined by fitting the CSP data to a suitable binding isotherm.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from NMR studies of inhibitor binding to CA-SP1.

Parameter Typical Value Range Notes
Protein Concentration50 - 300 µMHigher concentrations can lead to aggregation.
Inhibitor Concentration100 µM - 5 mMDependent on the binding affinity (Kd).
Binding Affinity (Kd)10 µM - 2 mMCA-SP1 inhibitors often exhibit weak to moderate affinity.
Chemical Shift Perturbations0.05 - 0.5 ppmSignificant shifts indicate residues at or near the binding interface.
Temperature283 - 298 K (10 - 25°C)Lower temperatures can improve stability and slow down exchange processes.

Table 1: Typical experimental parameters and resulting data ranges for CA-SP1 inhibitor binding studies by NMR.

Visualizations

experimental_workflow cluster_prep Protein & Compound Preparation cluster_nmr NMR Titration Experiment cluster_analysis Data Analysis p1 ¹⁵N-Labeling & Purification of CA-SP1 p3 NMR Sample Preparation (Buffer, D₂O) p1->p3 p2 Inhibitor Stock Preparation p2->p3 n1 Acquire Reference ¹H-¹⁵N HSQC Spectrum (CA-SP1 only) p3->n1 n2 Add Aliquot of Inhibitor n1->n2 Iterate n3 Acquire ¹H-¹⁵N HSQC Spectrum n2->n3 Iterate n4 Repeat Titration Steps n3->n4 Iterate n4->n2 Iterate a1 Process & Overlay Spectra n4->a1 Saturated? a2 Calculate Chemical Shift Perturbations (CSPs) a3 Map Binding Site a2->a3 a4 Determine Binding Affinity (Kd) a2->a4 gag_assembly_inhibition gag Gag Polyprotein assembly Gag Assembly (Immature Virion) gag->assembly Multimerization pr Protease (PR) Cleavage assembly->pr blocked Assembly Blocked assembly->blocked maturation Viral Maturation (Infectious Virion) pr->maturation CA-SP1 cleavage inhibitor CA-SP1 Inhibitor inhibitor->assembly Binds to CA-SP1

Technical Support Center: Improving the Sensitivity of HIV-1 Maturation Inhibitor Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the sensitivity of HIV-1 maturation inhibitor screening assays.

Troubleshooting Guides

This section addresses specific issues that may arise during HIV-1 maturation inhibitor screening experiments.

Issue Potential Cause Recommended Solution
Low Signal-to-Noise Ratio in FRET-Based Assays 1. Photobleaching of Fluorophores: Excessive exposure to excitation light can lead to a decrease in fluorescence signal over time.[1] 2. Suboptimal Buffer Conditions: pH, ionic strength, or the presence of certain ions can affect enzyme activity and fluorescence. 3. Peptide/Enzyme Adsorption: The FRET peptide substrate or the protease may stick to the microplate wells, reducing the effective concentration in the solution.[1] 4. Compound Interference: Test compounds may autofluoresce or quench the fluorescence signal.[2]1. Reduce the number of flashes per measurement or increase the interval between measurements.[1] 2. Optimize the assay buffer. Ensure the pH is stable (e.g., 50mM HEPES, pH 7.4) and consider the addition of a non-ionic detergent like 0.01% Triton X-100.[1] 3. Include a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer to prevent non-specific binding to the plate.[1][3] 4. Run parallel wells with the compound but without the enzyme to measure background fluorescence. Subtract this background from the assay wells.[2]
High Variability in p24 ELISA Results 1. Inconsistent Wash Steps: Inadequate washing can leave unbound reagents, leading to high background. 2. Sample Degradation: Repeated freeze-thaw cycles of samples can degrade the p24 antigen.[4] 3. Matrix Effects: Components in the sample (e.g., serum, cell culture media) can interfere with antibody-antigen binding.[5] 4. Incomplete Immune Complex Dissociation: In assays measuring total p24, incomplete dissociation of p24 from antibodies will lead to underestimation.[6][7]1. Ensure thorough and consistent washing of wells, allowing for adequate soak times (e.g., 25-30 seconds per wash for a total of 6 washes).[5] 2. Aliquot samples after the first thaw and avoid repeated freeze-thaw cycles.[4] 3. Dilute samples in an appropriate buffer to minimize matrix effects.[4] 4. Optimize the heat or acid-mediated immune complex dissociation step. For example, heat plasma diluted with 0.5% Triton X-100 at 100°C for 5 minutes.[8]
Low Potency or No Activity of Known Inhibitors 1. Incorrect Compound Concentration: Errors in serial dilutions or compound instability. 2. Degraded Enzyme: The HIV-1 protease may have lost activity due to improper storage or handling. 3. Substrate Competition: High substrate concentrations can outcompete inhibitors, especially competitive ones.1. Verify the concentration and stability of the inhibitor stock solution. Prepare fresh dilutions for each experiment. 2. Use a fresh aliquot of protease and always store it at the recommended temperature. Run a positive control with a known potent inhibitor like Darunavir.[9] 3. Determine the Michaelis-Menten constant (Km) for your substrate and use a substrate concentration around the Km value for inhibitor screening.
High Rate of False Positives in High-Throughput Screening (HTS) 1. Compound Aggregation: Some compounds form aggregates that can non-specifically inhibit enzymes.[10] 2. Reactive Compounds: Compounds may covalently modify the enzyme or substrate.[10] 3. Luciferase Inhibition/Fluorescence Interference: In reporter assays, compounds can directly inhibit the reporter enzyme or have intrinsic fluorescence.[10]1. Include a counterscreen with a non-ionic detergent (e.g., 0.01% Triton X-100) to identify aggregation-based inhibitors. 2. Perform secondary assays to confirm the mechanism of action and rule out non-specific reactivity. 3. For luciferase-based assays, run a parallel assay with purified luciferase and the test compounds. For fluorescent assays, measure compound autofluorescence.[10]

Frequently Asked Questions (FAQs)

1. How can I increase the sensitivity of my p24 ELISA?

Several methods can enhance the sensitivity of a p24 ELISA:

  • Immune Complex Dissociation (ICD): Pre-treating samples with heat or acid disrupts the complexes between p24 antigen and anti-p24 antibodies, making more antigen available for detection.[6][7]

  • Signal Amplification: Techniques like the Photochemical Signal Amplification Method (PSAM) can increase the analytical sensitivity by approximately 40-fold.[6][11] Another approach is using a booster step with streptavidin-horseradish peroxidase (S-HRP).[8]

  • Ultrasensitive Digital ELISA: This technology allows for the detection of p24 from a single infected cell.[12]

2. What are the advantages of a FRET-based assay for screening HIV-1 maturation inhibitors?

FRET-based assays offer several advantages:

  • Real-time Monitoring: They allow for the continuous measurement of protease activity.[13]

  • High-Throughput Capability: The homogenous, wash-free format is well-suited for HTS.[9]

  • Quantitative Analysis: These assays can provide kinetic data on enzyme inhibition.[14]

  • In-cell Visualization: FRET probes can be expressed in living cells to visualize protease inhibition in a more physiologically relevant context.[15]

3. What are some common artifacts in HTS for HIV-1 maturation inhibitors?

Common artifacts, often referred to as "frequent hitters," include:

  • Aggregators: Compounds that form non-specific aggregates.[10]

  • Spectroscopic Interference Compounds: These can be fluorescent compounds or luciferase inhibitors that interfere with the assay readout.[10]

  • Chemically Reactive Compounds: Molecules that can covalently modify proteins.[10]

  • Promiscuous Binders: Compounds that bind to a wide range of proteins without specificity.[10]

4. What is the importance of the Gag-Pol processing pathway in HIV-1 maturation?

The proteolytic processing of Gag and Gag-Pol polyproteins by the viral protease is a critical step for the production of infectious HIV-1 particles.[16] This process involves a complex and highly regulated series of cleavage events at multiple sites.[16] Inhibiting this pathway results in the formation of immature, non-infectious virions, making it a key target for antiretroviral therapy.[16]

5. How can I validate hits from a primary screen?

Hits from a primary screen should be subjected to a series of validation steps:

  • Confirmation Screen: Re-test the initial hits, often in triplicate, to confirm their activity.[9]

  • Dose-Response Analysis: Perform a dose-response curve to determine the potency (EC50 or IC50) of the confirmed hits.[9]

  • Orthogonal Assays: Validate the hits in a different assay format to rule out technology-specific artifacts. For example, a hit from a biochemical FRET assay could be tested in a cell-based viral infectivity assay.[9]

  • Cytotoxicity Assays: Determine if the compounds are toxic to the host cells, as this can lead to a false-positive signal in cell-based assays.[17]

Quantitative Data Summary

Table 1: Comparison of p24 ELISA Sensitivity Enhancement Methods

Method Fold Increase in Sensitivity (approx.) Lower Limit of Detection Reference
Standard ELISA1x5-25 pg/mL[7]
ELISA with PSAM40xN/A[6][11]
ELISA with Booster StepN/A0.5 pg/mL[8]
Ultrasensitive Digital ELISAN/ASingle infected cell[12]

Table 2: Antiviral Activity of Maturation Inhibitor VH3739937 against HIV-1 Laboratory Strains

HIV-1 Strain Tropic Coreceptor EC50 (nM) Reference
NL4-3CXCR41.3[18]
IIIBCXCR42.3[18]
BaLCCR52.2[18]
ADACCR52.2[18]
ROD (HIV-2)N/A1.3[18]

Experimental Protocols

Protocol 1: In Vitro FRET-Based HIV-1 Protease Cleavage Assay

This protocol describes a continuous, fluorometric assay to measure the activity of HIV-1 protease.

Materials:

  • HIV-1 Protease

  • FRET peptide substrate (e.g., derived from the p17/p24 cleavage site)[13]

  • 2X Assay Buffer (e.g., 100 mM HEPES, pH 7.4, 400 mM NaCl, 4 mM DTT)

  • Control inhibitor (e.g., Pepstatin A or Darunavir)[9][13]

  • Test compounds

  • Black 96-well or 384-well microplate

  • Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the FRET pair, e.g., 490/530 nm)[13]

Procedure:

  • Prepare the reaction mixture by diluting the 2X Assay Buffer to 1X with nuclease-free water.

  • Add test compounds at various concentrations to the wells of the microplate. Include wells for a positive control (no inhibitor) and a negative control (potent inhibitor).

  • Add the FRET peptide substrate to all wells.

  • Initiate the reaction by adding HIV-1 protease to all wells except for the no-enzyme control.

  • Immediately place the plate in the fluorescence microplate reader, pre-warmed to 37°C.

  • Measure the fluorescence intensity kinetically over a period of 1-3 hours.[19]

  • Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.

  • Determine the percent inhibition for each compound concentration relative to the positive control.

Protocol 2: Cell-Based HIV-1 Maturation Assay Using a Reporter Virus

This protocol outlines a method to screen for maturation inhibitors using a reporter cell line and a replication-competent reporter virus.

Materials:

  • A T-cell line engineered with a reporter gene (e.g., luciferase or GFP) under the control of the HIV-1 LTR (e.g., CEM-GFP).[20]

  • Replication-competent HIV-1 virus stock.

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS).

  • Test compounds.

  • 96-well cell culture plates.

  • Plate reader for the corresponding reporter signal (luciferase or fluorescence).

Procedure:

  • Seed the reporter cells into a 96-well plate at an appropriate density.

  • Add the test compounds at various concentrations to the wells. Include appropriate controls (no compound, no virus, and a known inhibitor).

  • Infect the cells with the HIV-1 virus stock at a predetermined multiplicity of infection (MOI).

  • Incubate the plates at 37°C in a CO₂ incubator for 4-6 days.[20]

  • At the end of the incubation period, measure the reporter gene expression using the appropriate plate reader.

  • In parallel, assess cell viability using a cytotoxicity assay (e.g., CellTiter-Glo) to identify cytotoxic compounds.[17]

  • Calculate the percent inhibition of viral replication for each compound concentration.

Visualizations

HIV_Gag_Processing_Pathway cluster_polyprotein Gag-Pol Polyprotein cluster_cleavage Protease Cleavage cluster_products Mature Proteins GagPol Gag-Pol Protease HIV-1 Protease (PR) GagPol->Protease Autocatalytic cleavage MA Matrix (MA) GagPol->MA Cleavage Site CA Capsid (CA) GagPol->CA Cleavage Site SP1 SP1 GagPol->SP1 Cleavage Site NC Nucleocapsid (NC) GagPol->NC Cleavage Site p6 p6 GagPol->p6 Cleavage Site PR_RT_IN PR, RT, IN GagPol->PR_RT_IN Cleavage Site Protease->GagPol Cleaves Gag-Pol

Caption: HIV-1 Gag-Pol polyprotein processing by viral protease.

HTS_Workflow cluster_primary_screen Primary High-Throughput Screen cluster_confirmation Hit Confirmation cluster_validation Hit Validation Compound_Library Compound Library (~320,000 compounds) Primary_Assay Primary Assay (e.g., AlphaLISA, FRET) Compound_Library->Primary_Assay Initial_Hits Initial Hits (e.g., Z-score >= 4) Primary_Assay->Initial_Hits Cherry_Pick Cherry-Pick Hits Initial_Hits->Cherry_Pick Confirmation_Assay Re-test in Triplicate (Primary Assay) Cherry_Pick->Confirmation_Assay Confirmed_Hits Confirmed Hits (144 compounds) Confirmation_Assay->Confirmed_Hits Dose_Response 5-point Dose-Response Analysis Confirmed_Hits->Dose_Response Validated_Hits Validated Hits with Dose-Dependent Response (90 compounds) Dose_Response->Validated_Hits Secondary_Assay Secondary Assay (e.g., Infectivity Assay) Validated_Hits->Secondary_Assay Final_Hits Final Validated Hits Secondary_Assay->Final_Hits

Caption: High-throughput screening workflow for HIV-1 maturation inhibitors.

FRET_Assay_Principle cluster_no_cleavage No Cleavage (Inhibitor Present) cluster_cleavage Cleavage (No Inhibitor) Donor_Acceptor_Linked Donor -- Cleavage Site -- Acceptor FRET FRET Occurs Donor_Acceptor_Linked->FRET Protease HIV-1 Protease Donor_Acceptor_Linked->Protease Cleavage Excitation Excitation (490 nm) Excitation->Donor_Acceptor_Linked Donor Donor Excitation->Donor Acceptor_Emission Acceptor Emission (530 nm) FRET->Acceptor_Emission Donor_Emission Donor Emission Donor->Donor_Emission Acceptor Acceptor Protease->Donor Protease->Acceptor

Caption: Principle of a FRET-based assay for HIV-1 protease activity.

References

Technical Support Center: Cryo-EM Structure Determination of the Flexible Gag Lattice

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the cryo-electron microscopy (cryo-EM) structure determination of the flexible HIV Gag lattice. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in determining the cryo-EM structure of the flexible Gag lattice?

The primary challenges stem from the inherent flexibility and conformational heterogeneity of the Gag polyprotein lattice.[1][2] This flexibility leads to blurred and uninterpretable results in 3D reconstructions because traditional cryo-EM data processing methods excel at resolving rigid structures.[1] Specific regions within Gag, such as the nucleocapsid (NC) and p6 domains, and the SP1 peptide, are known to be highly dynamic.[3][4][5] Furthermore, the Gag lattice itself can have imperfections and defects, with a lower than expected number of Gag molecules incorporated into each virus-like particle (VLP), contributing to heterogeneity.[3]

Q2: How does the flexibility of the Gag lattice affect cryo-EM data processing?

The flexibility of the Gag lattice introduces significant hurdles in data processing. During single-particle analysis, the averaging of thousands of images of particles in different conformational states leads to a "blurring" effect, which obscures high-resolution details.[2] This is particularly problematic for flexible regions, which may be poorly resolved or entirely invisible in the final density map.[6] Conventional alignment and classification strategies may fail to accurately align particles with significant conformational variability, resulting in suboptimal reconstructions.[7]

Q3: What are the latest computational approaches to address the flexibility of the Gag lattice?

Several advanced computational methods are available to tackle the challenge of flexibility:

  • 3D Flexible Refinement (3DFlex): This deep learning-based algorithm can map continuous conformational changes from cryo-EM data, allowing for the visualization of the protein's conformational landscape and improving the resolution of mobile regions.[1]

  • 3D Variability Analysis (3DVA): This tool can identify and characterize the conformational flexibility within a particle dataset, revealing the different motions of the complex.[6]

  • Masked Refinements and Focused Classification: This strategy involves applying a mask to a specific, more stable region of the complex for initial alignment. Subsequent focused classification and refinement on sub-regions can then resolve the structure of more flexible domains.[7][8][9]

  • Sub-particle Reconstruction and Signal Subtraction: This technique is particularly useful for large, symmetric complexes with flexible components. The entire complex is first aligned, and then the signal from the stable core is subtracted, allowing for the focused alignment and reconstruction of the flexible peripheral regions.[2]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your cryo-EM experiments on the flexible Gag lattice.

Problem 1: Poorly resolved or "blurry" density in the final reconstruction, especially in specific domains of Gag.

Possible Causes:

  • Inherent Flexibility: The NC, p6, and SP1 domains of Gag are intrinsically flexible.[3][4][5]

  • Conformational Heterogeneity: The Gag lattice may exist in multiple conformational states.[1]

  • Inadequate Data Processing: Standard reconstruction algorithms may not be suitable for highly flexible complexes.[1]

Troubleshooting Steps:

  • Employ Advanced Data Processing Techniques:

    • Utilize software packages like cryoSPARC that incorporate tools like 3DFlex and 3DVA to model and resolve continuous flexibility.[1][6]

    • Perform masked refinements, focusing on the more rigid CA domain for initial alignment, followed by focused classification on the flexible regions.[7][8][9]

    • Implement signal subtraction and sub-particle reconstruction to improve the resolution of mobile domains.[2]

  • Optimize Sample Preparation:

    • Consider introducing stabilizing mutations, such as the T8I mutation in the SP1 region, which has been shown to promote lattice assembly and stabilize the conformation.[4][5]

    • Use cross-linking agents to reduce the flexibility of the lattice, although this may introduce other artifacts.[3]

Experimental Workflow for Addressing Flexibility:

experimental_workflow cluster_data_collection Data Collection cluster_processing Data Processing cluster_output Output dc Cryo-EM Data Acquisition preproc Initial Pre-processing (Motion Correction, CTF Estimation) dc->preproc consensus Consensus Refinement (Global Alignment) preproc->consensus flex_analysis Flexibility Analysis (3DVA / 3DFlex) consensus->flex_analysis Identify flexible regions masked_refine Masked Refinement & Focused Classification flex_analysis->masked_refine Targeted refinement subparticle Signal Subtraction & Sub-particle Reconstruction flex_analysis->subparticle For large complexes high_res High-Resolution Structure of Flexible Regions masked_refine->high_res subparticle->high_res

Caption: A generalized workflow for processing cryo-EM data of flexible complexes.
Problem 2: Sample aggregation or dissociation on cryo-EM grids.

Possible Causes:

  • Suboptimal Buffer Conditions: pH, salt concentration, or lack of additives can lead to sample instability.

  • Hydrophobic Interactions: The Gag protein can be prone to aggregation.

  • Air-Water Interface Denaturation: Proteins can denature at the air-water interface during grid preparation.[10]

Troubleshooting Steps:

  • Biochemical Optimization:

    • Screen different buffer conditions (pH, ionic strength).

    • Include additives such as glycerol (3-5%) or detergents to improve sample stability, but be aware that these may reduce contrast.[7]

    • If aggregation persists, consider using a thin layer of amorphous carbon or graphene oxide on the grids.[7]

  • Vitrification Optimization:

    • Increase the blotting force and/or time to achieve thinner ice, which can sometimes reduce aggregation.[11]

    • Ensure grids are sufficiently hydrophilic by optimizing glow-discharge time to prevent the sample from concentrating in hydrophobic patches.[11]

Quantitative Data Summary

ParameterValueReference
Estimated Gag molecules per immature HIV virion~5000[3]
Measured Gag-Dendra2 molecules per VLP (iPALM)1400–2400[3]
Resolution of GagT8I VLP structure (cryo-ET)4.5 Å[4][5]
Resolution of GagΔMAT8I assembly structure (cryo-ET)4.2 Å[4][5]
Resolution range of most cryo-EM structures3–4 Å[12]

Key Experimental Protocols

Cryo-EM Sample Preparation of Gag VLPs

This protocol is a generalized summary based on methodologies described in the literature.[4][5][13]

  • VLP Production:

    • Transfect HEK293T cells with a codon-optimized full-length Gag expression plasmid.

    • Harvest the culture supernatants approximately 40 hours after transfection.

    • Filter the supernatant through a 0.45-micron pore-sized filter.

  • VLP Purification:

    • Pellet the VLPs through a 20% (wt/vol) sucrose cushion in STE buffer (20 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM EDTA) by ultracentrifugation.

    • Gently resuspend the VLP pellet in STE buffer.

  • Grid Preparation and Vitrification:

    • Freshly glow-discharge Quantifoil R2/2 copper grids.

    • Apply 3-4 µL of the purified VLP sample to the grid.

    • Blot the grid to remove excess liquid and immediately plunge-freeze in liquid ethane using a vitrification apparatus (e.g., Vitrobot).

Logical Relationship of Challenges and Solutions:

challenges_solutions flexibility Inherent Flexibility (NC, p6, SP1) heterogeneity Conformational Heterogeneity flexibility->heterogeneity flex_refine 3DFlex / 3DVA flexibility->flex_refine masked_refine Masked Refinement flexibility->masked_refine subparticle Sub-particle Reconstruction flexibility->subparticle stabilize Stabilizing Mutations (e.g., T8I) flexibility->stabilize crosslink Cross-linking flexibility->crosslink processing_limits Limitations of Standard Algorithms heterogeneity->processing_limits heterogeneity->flex_refine heterogeneity->masked_refine heterogeneity->subparticle processing_limits->flex_refine processing_limits->masked_refine processing_limits->subparticle sample_prep Sample Preparation Issues (Aggregation) biochem Biochemical Optimization sample_prep->biochem

Caption: Interplay of challenges and solutions in Gag lattice cryo-EM.

References

Technical Support Center: Fluorescence-Based Protease Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and answers to frequently asked questions to help researchers reduce background noise and artifacts in fluorescence-based protease assays.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence can mask the true enzyme activity signal, leading to low signal-to-noise ratios and inaccurate data. The following section addresses common causes and provides systematic steps to identify and resolve them.

Q1: My assay has high background fluorescence. What are the most common causes?

High background can originate from multiple sources. The most common culprits are the assay components themselves, including the fluorescent substrate, test compounds, buffer components, and even the microplates used for the experiment. It's crucial to systematically test each component to pinpoint the source of the interference.

A logical workflow for diagnosing the issue is essential. Start by examining the simplest controls and progressing to more complex variables.

Start High Background Detected Substrate_Control Run 'Substrate Only' Control Start->Substrate_Control High_Substrate Is Substrate Signal High? Substrate_Control->High_Substrate Compound_Control Run 'Compound Only' Control High_Compound Is Compound Signal High? Compound_Control->High_Compound Buffer_Control Run 'Buffer Only' Control High_Buffer Is Buffer Signal High? Buffer_Control->High_Buffer Plate_Check Check Microplate Specifications Wrong_Plate Is Plate Type Correct? Plate_Check->Wrong_Plate High_Substrate->Compound_Control No Sol_Substrate Substrate is Unstable or Contaminated. - Test new substrate lot - Lower concentration - Adjust pH/buffer High_Substrate->Sol_Substrate Yes High_Compound->Buffer_Control No Sol_Compound Compound is Autofluorescent. - Subtract background - Use red-shifted fluorophore High_Compound->Sol_Compound Yes High_Buffer->Plate_Check No Sol_Buffer Buffer is Autofluorescent. - Use high-purity reagents - Test alternative buffers High_Buffer->Sol_Buffer Yes Sol_Plate Wrong Plate Type. - Switch to black, opaque plates Wrong_Plate->Sol_Plate No OK Problem Solved / Other Issue Wrong_Plate->OK Yes Sol_Substrate->OK Sol_Compound->OK Sol_Buffer->OK Sol_Plate->OK

Figure 1. Troubleshooting logic for high background fluorescence.
Q2: How can I test if the fluorescent substrate is the source of the high background?

The substrate itself can be a major contributor to background signal due to inherent fluorescence of the uncleaved substrate, spontaneous hydrolysis, or contamination with free fluorophore.

To isolate this issue, run a "substrate only" control.

Experimental Protocol 1: Assessing Substrate Autohydrolysis
  • Preparation : Prepare your standard assay buffer.

  • Control Wells : In a multi-well plate, add only the assay buffer and the substrate at the final concentration used in your experiment. Do not add any enzyme or test compounds.

  • Incubation : Incubate this plate under the same conditions (time, temperature) as your main assay.

  • Measurement : Read the fluorescence at your assay's excitation and emission wavelengths.

  • Analysis : If the fluorescence signal in these wells is high or increases significantly over time, it indicates a problem with substrate stability or purity.

Solutions :

  • Lower Substrate Concentration : Using a substrate concentration well below its Km value can reduce background without significantly impacting the initial reaction velocity.

  • Adjust Buffer pH : Some substrates are prone to hydrolysis at certain pH levels. Test a range of pH values to find where stability is highest.

  • Source a New Substrate : The substrate batch may be contaminated with free fluorophore. Test a new lot or a substrate from a different supplier.

Q3: My test compounds are colored or fluorescent. How do I manage this interference?

Test compounds that absorb light at the excitation or emission wavelengths can interfere with the assay through autofluorescence or quenching (inner filter effect).

cluster_0 True Signal cluster_1 Interference Pathways Enzyme Enzyme + Substrate Signal Desired Signal Enzyme->Signal Generates Measured Measured Signal Signal->Measured Contributes to Compound_Auto Autofluorescent Compound Compound_Auto->Measured Adds Artificial Signal Quencher Quenching Compound Measured->Quencher Signal Reduced by

Figure 2. Diagram of signal interference from test compounds.

Run a "compound only" control to quantify this effect.

Experimental Protocol 2: Correcting for Compound Autofluorescence
  • Preparation : Prepare assay buffer and serial dilutions of your test compound.

  • Control Wells : In your microplate, add the assay buffer and the test compound at its final screening concentration. Do not add substrate or enzyme.

  • Measurement : Read the fluorescence of these wells at the same wavelengths used for the main assay.

  • Correction : The signal from these wells represents the compound's autofluorescence. This value should be subtracted from the corresponding wells in the main experimental plate.

    • Corrected Signal = (Enzyme + Substrate + Compound) - (Compound Only)

Solutions :

  • Data Correction : Systematically subtract the signal from the "compound only" control.

  • Use Red-Shifted Dyes : If autofluorescence is a persistent issue, consider switching to a protease assay system that uses a fluorophore with excitation and emission wavelengths in the red or far-red spectrum (>600 nm), as compounds are less likely to interfere in this range.

Q4: Can my microplate be the source of high background?

Yes, the choice of microplate is critical. Clear-bottom or white plates are not ideal for fluorescence assays due to high background and potential for crosstalk between wells.

Plate TypeBackgroundCrosstalkRecommended Use
Black, Opaque LowestLowestFluorescence Intensity , FRET, TR-FRET
White, Opaque HighLowLuminescence
Clear HighHighAbsorbance
Clear Bottom MediumMediumCell-based fluorescence (bottom-reading)

Solution : Always use non-treated, opaque black microplates for fluorescence intensity-based protease assays to minimize background and prevent crosstalk.

Frequently Asked Questions (FAQs)

Q1: How do I optimize my plate reader's gain settings to improve the signal-to-noise ratio?

The gain setting on a microplate reader adjusts the sensitivity of the photomultiplier tube (PMT). An improperly set gain is a common source of error.

  • Gain too low : The signal may be too weak to distinguish from the background.

  • Gain too high : The detector can become saturated, leading to non-linear and inaccurate readings.

Optimization Strategy :

  • Use a positive control well (containing active enzyme and substrate, expected to give the highest signal) to set the gain.

  • Adjust the gain so that the reading from this well is between 50% and 80% of the detector's maximum linear range.

  • Once set, keep this gain setting constant for all other plates in the same experiment to ensure data comparability.

Q2: What are inner filter effects?

The inner filter effect (IFE) is an artifact that can reduce the measured fluorescence signal. It occurs in two ways:

  • Primary IFE : When a compound in the well (like your test inhibitor) absorbs light at the excitation wavelength, it reduces the amount of light reaching the fluorophore.

  • Secondary IFE : When a compound absorbs light at the emission wavelength, it re-absorbs the light emitted by the fluorophore before it can reach the detector.

This is a form of quenching and can lead to false positives (apparent inhibition). Correcting for IFE often requires specific mathematical models or careful experimental design, such as keeping absorbance values below 0.05 at the relevant wavelengths.

Q3: Should I use a top-reading or bottom-reading instrument?

The choice depends on your assay format.

Reader TypeBest ForHow it WorksConsiderations
Top-Reading Homogeneous solution-based assays (e.g., typical protease assays)Optics are positioned above the well.Less sensitive to well-bottom scratches; path length can vary with volume.
Bottom-Reading Adherent cell-based assaysOptics are positioned below the well.Requires clear-bottom plates; sensitive to anything on the well bottom.

For most in vitro protease assays performed in solution, a top-reading fluorometer is standard and preferred.

Technical Support Center: Generating Maturation Inhibitor-Resistant HIV-1 Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers working on the in vitro generation and characterization of HIV-1 strains resistant to maturation inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind selecting for maturation inhibitor-resistant HIV-1 in vitro?

The process involves long-term passaging of HIV-1 in a permissive cell line (e.g., MT-2, PM1, or CEMx174) in the presence of a maturation inhibitor. The starting concentration of the inhibitor is typically low, around the EC50 value. As the virus replicates, mutations that confer resistance to the drug are naturally selected. The drug concentration is gradually increased as the virus adapts, enriching the viral population for these resistance mutations.

Q2: How long does it typically take to generate high-level resistance?

The timeline for developing resistance can vary significantly based on the specific inhibitor, the starting virus strain, and the cell line used. It can range from several weeks to many months of continuous culture. For instance, selecting for resistance to bevirimat has been reported to take from 20 to over 40 weeks to achieve high-level resistance.

Q3: What are the most common mutations associated with resistance to maturation inhibitors?

Resistance to first-generation maturation inhibitors like bevirimat is often linked to mutations in the Gag cleavage site between the capsid (CA) and spacer peptide 1 (SP1). Common mutations include V362I, A364V, V370A/M, and L363M in the Gag polyprotein. For second-generation inhibitors, resistance pathways can be more complex and may involve different Gag mutations.

Q4: What is the difference between genotypic and phenotypic resistance analysis?

  • Genotypic analysis involves sequencing the viral genes (primarily the gag gene for maturation inhibitors) to identify specific mutations known to confer resistance.

  • Phenotypic analysis involves measuring the virus's ability to replicate in the presence of different concentrations of the drug. This is typically done by infecting cells with the resistant virus and a control virus and measuring an endpoint like viral p24 antigen production or reporter gene activity (e.g., in TZM-bl cells). The result is often expressed as a "fold change" in the EC50 value compared to the wild-type virus.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Loss of Viral Titer / Replication Crash 1. Drug concentration was increased too quickly, overwhelming the viral population before resistance could emerge. 2. High cytotoxicity from the drug or prolonged culture leading to poor cell health. 3. Contamination of the culture (e.g., mycoplasma).1. Return to the previous, lower drug concentration where the virus was replicating successfully. Maintain at that concentration for several more passages before attempting to escalate again. 2. Regularly split the cells with fresh, uninfected cells to maintain a healthy cell density and viability. Monitor cell viability using methods like Trypan Blue exclusion. 3. Test for mycoplasma contamination. If positive, discard the culture and restart with clean stocks.
Difficulty Amplifying gag Gene for Genotyping 1. Low viral RNA input in the RT-PCR reaction. 2. Suboptimal primer design. 3. Presence of PCR inhibitors in the RNA preparation.1. Concentrate the virus from the culture supernatant by ultracentrifugation before RNA extraction. 2. Design and test multiple primer sets that target conserved regions of the gag gene. 3. Ensure the RNA purification method effectively removes contaminants. Consider diluting the RNA template to reduce inhibitor concentration.
No Resistance Developing After Many Passages 1. The specific HIV-1 strain may have a high genetic barrier to developing resistance to the inhibitor. 2. The inhibitor concentration may be too low to exert sufficient selective pressure. 3. The starting viral population lacks the necessary baseline mutations.1. Consider starting the selection experiment with a different HIV-1 strain or a viral swarm with higher genetic diversity. 2. After several passages without adaptation, cautiously increase the drug concentration to 2x or 3x the EC50. 3. Attempt the experiment with a larger initial virus inoculum.
High Background in Phenotypic Assay (e.g., TZM-bl) 1. Reagent contamination. 2. High levels of cell death leading to non-specific signal. 3. Issues with the luciferase substrate or measurement instrument.1. Use fresh reagents and sterile technique. 2. Ensure a healthy monolayer of TZM-bl cells and titrate the virus to avoid excessive cytotoxicity. 3. Consult the manufacturer's instructions for the luciferase assay system and run appropriate controls.

Resistance & Susceptibility Data

The following table summarizes typical fold changes in susceptibility (EC50 values) observed for HIV-1 strains with common maturation inhibitor resistance mutations.

Maturation InhibitorGag Mutation(s)Virus StrainFold Change in EC50 (Resistant vs. Wild-Type)Reference
Bevirimat (BVM)V370ANL4-3>1,000
Bevirimat (BVM)L363MClinical Isolates29 - 131
GSK2838232A364VClinical Isolates5.5
GSK2838232S373PClinical Isolates6.4

Experimental Workflows & Pathways

The following diagrams illustrate the experimental workflow for resistance selection and the biological pathway targeted by maturation inhibitors.

G cluster_setup 1. Experiment Setup cluster_passage 2. Viral Passaging & Selection cluster_analysis 3. Analysis of Resistant Virus A Select HIV-1 Strain & Permissive Cell Line B Determine Baseline EC50 of Maturation Inhibitor A->B C Infect Cells with HIV-1 at low MOI B->C D Culture with Inhibitor (Start at ~1x EC50) C->D E Monitor Viral Replication (e.g., p24 ELISA) D->E F Harvest Supernatant when Replication Peaks E->F G Passage Virus to Fresh Cells & Inhibitor F->G I Genotypic Analysis: Sequence gag Gene F->I J Phenotypic Analysis: Determine New EC50 F->J G->E H Gradually Increase Inhibitor Concentration G->H If virus adapts G->I Periodically K Characterize Viral Fitness & Replication Capacity J->K

Caption: Workflow for in vitro selection of maturation inhibitor-resistant HIV-1.

HIV_Maturation cluster_gag HIV-1 Gag Polyprotein cluster_process Viral Maturation Process cluster_inhibitor Mechanism of Maturation Inhibitors Gag Matrix (MA) Capsid (CA) SP1 Nucleocapsid (NC) SP2 p6 Budding 1. Gag traffics to cell membrane & buds Cleavage 2. Viral Protease (PR) cleaves Gag at specific sites Budding->Cleavage Core 3. Cleaved CA proteins rearrange to form the mature viral core Cleavage->Core Inhibit Blocks PR-mediated cleavage at CA-SP1 Cleavage->Inhibit Inhibited by MI Infectious 4. Infectious Virion Core->Infectious MI Maturation Inhibitor Block Binds to Gag, specifically at/near the CA-SP1 cleavage site MI->Block Block->Inhibit Aberrant Results in aberrant, non-infectious particles with defective cores Inhibit->Aberrant NonInfectious 5. Non-Infectious Virion Aberrant->NonInfectious

Caption: Mechanism of HIV-1 maturation inhibitors targeting Gag processing.

Detailed Experimental Protocols

Protocol 1: In Vitro Selection of Resistant HIV-1

Objective: To generate HIV-1 strains with reduced susceptibility to a maturation inhibitor through serial passage in cell culture.

Materials:

  • Permissive T-cell line (e.g., MT-2)

  • Complete culture medium (e.g., RPMI 1640 + 10% FBS + antibiotics)

  • HIV-1 laboratory strain (e.g., NL4-3)

  • Maturation inhibitor stock solution of known concentration

  • p24 Antigen ELISA kit

Methodology:

  • Initialization: Infect 5x10^5 MT-2 cells with HIV-1 at a low multiplicity of infection (MOI) of 0.005 to 0.01. Culture in the presence of the maturation inhibitor at a concentration equal to its EC50. Culture an identical set of infected cells without the inhibitor as a control.

  • Monitoring: Supervise the cultures daily for signs of virus replication, such as the formation of syncytia.

  • Supernatant Collection: When cytopathic effects are extensive (typically 3-5 days post-infection), harvest the cell-free supernatant by centrifuging at 1,500 rpm for 10 minutes. Measure the p24 antigen concentration in the supernatant using an ELISA kit.

  • Passaging: Use the collected viral supernatant to infect a fresh culture of MT-2 cells (5x10^5). Add the same concentration of the maturation inhibitor.

  • Dose Escalation: Once the virus replicates consistently (i.e., p24 levels are comparable to the no-drug control), increase the inhibitor concentration by a factor of 1.5 to 2 in the next passage.

  • Iteration: Repeat steps 2-5. If virus replication is significantly delayed or crashes after increasing the drug concentration, maintain the culture at the previous, lower concentration for one or two more passages before attempting to escalate again.

  • Sample Archiving: At each passage, archive aliquots of the virus-containing supernatant at -80°C for future genotypic and phenotypic analysis.

Protocol 2: Genotypic Analysis of Resistant Virus

Objective: To identify mutations in the HIV-1 gag gene from resistant viral isolates.

Materials:

  • Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)

  • Reverse transcriptase and PCR reagents

  • Primers flanking the gag gene (specifically the CA-SP1 region)

  • DNA sequencing service or equipment

Methodology:

  • RNA Extraction: Extract viral RNA from 200-500 µL of archived culture supernatant according to the manufacturer's protocol.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase and a gene-specific reverse primer.

  • PCR Amplification: Amplify the gag gene region of interest from the cDNA using high-fidelity DNA polymerase. A nested PCR approach may be necessary if the viral load is low.

    • Example Primer Set (NL4-3 Gag): Forward: 5'-GAGGCTAGAAGGAGAGAGATGG-3', Reverse: 5'-GCTTGATATTTCCCCACTGCTT-3'.

  • PCR Product Purification: Purify the amplified DNA product using a PCR cleanup kit to remove primers and dNTPs.

  • Sequencing: Sequence the purified PCR product using Sanger sequencing.

  • Sequence Analysis: Align the obtained sequence with a wild-type reference sequence (e.g., HXB2 or the starting NL4-3 strain) using sequence analysis software (e.g., MEGA, Geneious) to identify amino acid mutations.

Protocol 3: Phenotypic Susceptibility Assay (TZM-bl Assay)

Objective: To quantify the susceptibility of viral isolates to a maturation inhibitor.

Materials:

  • TZM-bl reporter cell line

  • Complete culture medium (DMEM + 10% FBS + antibiotics)

  • Resistant and wild-type virus stocks of known infectivity (TCID50) or p24 concentration

  • Serial dilutions of the maturation inhibitor

  • Luciferase assay reagent

  • Luminometer

Methodology:

  • Cell Plating: Seed TZM-bl cells in a 96-well white, solid-bottom plate at a density of 1x10^4 cells per well. Incubate for 24 hours.

  • Drug Preparation: Prepare a series of 2-fold or 3-fold dilutions of the maturation inhibitor in culture medium.

  • Infection: Add the diluted inhibitor to the cells, followed immediately by a standardized amount of virus (e.g., 200 TCID50). Include "cells only" (background) and "virus + no drug" (max signal) controls.

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • Lysis and Measurement: Aspirate the medium and lyse the cells. Measure the luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase reagent.

  • Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the "virus + no drug" control. Use non-linear regression analysis (e.g., in GraphPad Prism) to plot the dose-response curve and determine the EC50 value (the concentration of drug that inhibits virus replication by 50%). The fold change in resistance is calculated by dividing the EC50 of the resistant virus by the EC50 of the wild-type virus.

Technical Support Center: Optimizing Pulse-Chase Labeling for Gag Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize pulse-chase labeling experiments for the analysis of the viral Gag protein.

Troubleshooting Guide

Issue 1: Weak or No Gag Protein Signal After Pulse Labeling

Possible Cause: Inefficient incorporation of the labeled amino acid.

Solution:

  • Optimize Starvation Time: The period of incubation in amino acid-free medium prior to the pulse is critical for depleting endogenous pools of the amino acid to be labeled.[1] Insufficient starvation will lead to competition with unlabeled amino acids, reducing the specific activity of your protein of interest.

  • Increase Label Concentration: The concentration of the radioactive amino acid ([³⁵S]Met/Cys) or the non-radioactive analog (L-azidohomoalanine - AHA) may be too low.[1][2] Refer to the tables below for recommended starting concentrations.

  • Check Cell Health and Density: Ensure cells are healthy and in a subconfluent state.[3] Overly dense or unhealthy cells may have altered metabolic rates, affecting protein synthesis. Cell density should be low enough to avoid nutrient depletion during the experiment.[1]

  • Verify Gag Expression: Confirm that the Gag protein is being expressed in your cell line at detectable levels using a standard Western blot before proceeding with a pulse-chase experiment.

Quantitative Data for Labeling Conditions

ParameterRadioactive Labeling ([³⁵S]Met/Cys)Non-Radioactive Labeling (AHA)
Starvation Time 15-60 minutes[1][4]30 minutes[5]
Pulse Duration 5-30 minutes[6][7]1-4 hours[8][9]
Label Concentration 100-250 µCi/mL[1][4][10]25-100 µM (optimization recommended)[2]
Chase Duration 0 minutes to several hours, depending on the process being studied (e.g., 0, 15, 30, 60, 120 minutes)[7][11][12]2-24 hours[8]
Issue 2: High Background Signal in Autoradiography or Western Blot

Possible Cause: Incomplete removal of unincorporated label or non-specific antibody binding.

Solution:

  • Thorough Washing: Ensure cells are washed thoroughly with chase medium or PBS after the pulse to remove all unincorporated labeled amino acids.[1][3]

  • Effective Chase: The chase medium must contain a high concentration of the corresponding unlabeled amino acid to prevent any further incorporation of the label.[1][3]

  • Optimize Immunoprecipitation (IP):

    • Pre-clear the cell lysate with Protein A/G beads to reduce non-specific binding.

    • Titrate your anti-Gag antibody to determine the optimal concentration for IP.

    • Include stringent wash steps after the antibody incubation to remove non-specifically bound proteins.[13]

Issue 3: Gag Protein Appears Degraded or as Multiple Bands

Possible Cause: Proteolysis during sample preparation or expected processing of the Gag precursor.

Solution:

  • Use Protease Inhibitors: Always include a protease inhibitor cocktail in your lysis buffer to prevent degradation of Gag by cellular proteases.[10]

  • Work Quickly and on Ice: Perform all cell lysis and immunoprecipitation steps at 4°C to minimize protease activity.[4][13]

  • Understand Gag Processing: The primary translation product is the Gag precursor protein (e.g., Pr55Gag for HIV-1), which is subsequently cleaved by the viral protease into mature matrix (MA), capsid (CA), and nucleocapsid (NC) proteins.[14] The appearance of lower molecular weight bands over the chase period is expected and represents this maturation process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of a pulse-chase experiment for Gag analysis?

A pulse-chase experiment is a powerful method to study the dynamics of a protein over time, from its synthesis to its degradation or processing.[3][15] In the "pulse" phase, cells are briefly exposed to a medium containing a labeled amino acid (e.g., radioactive [³⁵S]methionine or a non-radioactive analog like L-azidohomoalanine), which gets incorporated into all newly synthesized proteins, including Gag.[1][3] The "chase" phase begins by replacing the labeling medium with one containing a high concentration of the corresponding unlabeled amino acid. This prevents further incorporation of the label.[1][3] By collecting samples at different time points during the chase, one can track the fate of the Gag protein population synthesized during the pulse.

Q2: Should I use traditional radioactive labeling or a non-radioactive method like Click-iT?

Both methods have their advantages and disadvantages.

  • Radioactive Labeling ([³⁵S]Met/Cys): This is the "gold standard" and is extremely sensitive, allowing for the detection of low-abundance proteins.[16] However, it requires specialized facilities and adherence to strict safety protocols for handling radioactive materials.[6]

  • Non-Radioactive Labeling (Click Chemistry with AHA): This method uses L-azidohomoalanine (AHA), a methionine analog with an azide group.[2][17] After incorporation into Gag, the azide group can be "clicked" to a reporter molecule (e.g., biotin or a fluorophore) via a highly specific bio-orthogonal chemical reaction.[18][19] This approach is non-toxic, non-radioactive, and avoids the need for specialized radiation safety procedures.[8] However, one potential caveat is that AHA incorporation might induce a heat shock or misfolded protein response in some cell types.[8]

Comparison of Labeling Methods

FeatureRadioactive Labeling ([³⁵S]Met/Cys)Non-Radioactive (Click-iT AHA)
Principle Incorporation of radiolabeled amino acidsIncorporation of a bio-orthogonal amino acid analog[17]
Detection Autoradiography or phosphorimagingWestern blot (with streptavidin-HRP) or fluorescence imaging[8]
Sensitivity Very highHigh
Safety Requires radiation safety protocols and disposal[6]Non-radioactive, standard lab procedures[8]
Considerations Limited by the number of Met/Cys residues in Gag[6]Can be used to study endogenous proteins without tags[8]

Q3: How do I choose the appropriate pulse and chase times for my Gag experiment?

The optimal times depend on the specific biological process you are investigating.

  • For Gag Synthesis and Initial Trafficking: A short pulse (5-10 minutes) followed by short chase times (e.g., 0, 15, 30, 60 minutes) is ideal.[7] This allows you to observe the initial movement of newly synthesized Gag to cellular membranes.[7][11]

  • For Gag Stability and Degradation (Half-life): A longer pulse (e.g., 30-60 minutes) to ensure sufficient labeling, followed by a long chase (e.g., 0, 2, 4, 8, 24 hours) is necessary to monitor the disappearance of the labeled Gag protein over time.[3]

  • For Gag Processing/Maturation: Chase times should be selected based on the known kinetics of viral protease activity, which can range from minutes to hours.

Experimental Protocols & Visualizations

Protocol 1: Non-Radioactive Pulse-Chase Labeling of Gag using Click-iT™ AHA

This protocol is adapted for labeling newly synthesized Gag protein with L-azidohomoalanine (AHA) followed by detection.

Materials:

  • Methionine-free DMEM[5]

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Click-iT™ AHA (L-azidohomoalanine)[8]

  • Complete medium (with excess L-methionine) for chase

  • Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

  • Click-iT™ Protein Reaction Buffer Kit[19]

  • Biotin-alkyne

  • Streptavidin-HRP

  • Anti-Gag antibody for immunoprecipitation

Procedure:

  • Cell Preparation: Plate cells expressing Gag to be 70-80% confluent on the day of the experiment.

  • Starvation: Wash cells twice with warm PBS, then incubate in pre-warmed methionine-free DMEM for 30-60 minutes to deplete intracellular methionine pools.[5]

  • Pulse: Replace the starvation medium with methionine-free DMEM containing 50 µM AHA and 5-10% dFBS. Incubate for 4 hours at 37°C.[8]

  • Chase: Remove the pulse medium, wash cells twice with complete medium containing excess methionine, and then incubate in fresh complete medium for the desired chase times (e.g., 0, 2, 4, 8 hours).[8]

  • Cell Lysis: At each chase time point, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing protease inhibitors.

  • Click Reaction: Perform the click reaction on the cell lysates to attach biotin-alkyne to the AHA-labeled Gag proteins, following the manufacturer's protocol for the Click-iT™ Protein Reaction Buffer Kit.[19]

  • Immunoprecipitation: Immunoprecipitate the biotinylated Gag protein using an anti-Gag antibody.

  • Analysis: Elute the immunoprecipitated proteins, run on an SDS-PAGE gel, transfer to a membrane, and detect the biotinylated Gag using Streptavidin-HRP.

Visualizations

Pulse_Chase_Workflow cluster_prep Cell Preparation cluster_label Labeling cluster_analysis Analysis start Plate Gag-expressing cells starve Starve cells in Met-free medium start->starve pulse Pulse: Incubate with labeled amino acid (e.g., AHA) starve->pulse Deplete endogenous Met chase Chase: Incubate with excess unlabeled amino acid pulse->chase lyse Lyse cells at different chase times chase->lyse Stop label incorporation ip Immunoprecipitate Gag protein lyse->ip detect Detect labeled Gag (e.g., Western Blot) ip->detect

Caption: Experimental workflow for pulse-chase analysis of Gag protein.

Gag_Processing_Pathway cluster_products Mature Proteins Pr55Gag Pr55Gag Gag Precursor MA MA (Matrix) Pr55Gag->MA Viral Protease Cleavage CA CA (Capsid) Pr55Gag->CA Viral Protease Cleavage NC NC (Nucleocapsid) Pr55Gag->NC Viral Protease Cleavage

Caption: Simplified processing pathway of the Gag precursor protein (Pr55Gag).

References

troubleshooting variability in HIV-1 infectivity assay results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIV-1 infectivity assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during HIV-1 infectivity experiments, providing potential causes and solutions in a question-and-answer format.

Q1: Why am I seeing high variability between my replicate wells?

A1: High variability between replicate wells is a common issue that can obscure genuine experimental effects. The root causes can often be traced to several factors throughout the experimental workflow.

Possible Causes and Solutions:

CauseSolution
Inaccurate Pipetting Ensure pipettes are properly calibrated and use reverse pipetting for viscous solutions like viral stocks. Change pipette tips between each replicate.
Uneven Cell Seeding Ensure a homogenous cell suspension before and during seeding. After seeding, gently swirl the plate in a figure-eight motion to ensure even distribution. Avoid letting plates sit on the bench for extended periods before incubation, which can lead to edge effects.
Incomplete Mixing Thoroughly mix all reagents, including virus dilutions and drug concentrations, before adding them to the wells.
Edge Effects Evaporation from wells on the outer edges of the plate can concentrate reagents and affect cell viability. To mitigate this, fill the outer wells with sterile PBS or media without cells and use the inner wells for the experiment.
Inconsistent Incubation Ensure consistent temperature and CO2 levels within the incubator. "Hot spots" or frequent opening of the incubator door can lead to variability.

A study assessing intralaboratory variability in a sequence-based HIV-1 drug resistance assay found that most differences arose from the initial RT-PCR procedure, highlighting the importance of consistency in the early steps of any multi-step assay.[1]

Q2: My infectivity signal (e.g., luciferase, GFP) is consistently low or absent.

A2: A weak or absent signal suggests a problem with one or more critical components of the assay, from the virus itself to the reporter system.

Possible Causes and Solutions:

CauseSolution
Low Titer or Inactive Virus Verify the virus titer using a standardized method like a p24 ELISA or TCID50 assay before starting the infectivity experiment. Ensure proper storage of viral stocks at -80°C in small aliquots to avoid multiple freeze-thaw cycles.[2]
Suboptimal Target Cells Ensure target cells (e.g., TZM-bl) are healthy, within a low passage number, and express adequate levels of CD4, CCR5, and/or CXCR4. Cell lines can lose receptor expression over time.[3] Periodically check receptor expression via flow cytometry.
Inefficient Transfection (for pseudovirus production) Optimize the DNA-to-transfection reagent ratio and ensure the plasmid DNA is of high quality. Harvest pseudovirus at the optimal time post-transfection, typically 48-72 hours.[4][5][6]
Presence of Inhibitors Sera or compounds being tested may be cytotoxic. Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel with the infectivity assay to rule out toxicity.
Reporter Gene Assay Issues Ensure the reporter lysis buffer is effective and that the substrate has not expired. For luciferase assays, allow sufficient time for cell lysis and ensure the plate is read promptly after substrate addition.

Q3: I'm observing high background signal in my negative control wells.

A3: High background can mask the true signal and reduce the dynamic range of the assay. This is often due to non-specific activity or contamination.

Possible Causes and Solutions:

CauseSolution
Reagent Contamination Use fresh, sterile reagents. Ensure that pipette tips and reagent reservoirs are not cross-contaminated.
Cellular Autofluorescence (GFP assays) Use a plate reader with appropriate filters to minimize background fluorescence. If using microscopy, set the baseline fluorescence using untransfected/uninfected cells.
Constitutive Reporter Gene Activation Some cell lines may have baseline activation of the reporter gene. This can be exacerbated by factors like high cell density or prolonged incubation. Ensure consistent cell seeding densities and incubation times.
Contamination with Replication-Competent Virus In pseudovirus systems, recombination can generate replication-competent virus, leading to multiple rounds of infection and a higher signal.[4] Use a backbone plasmid with multiple deletions in the env gene to reduce the likelihood of recombination.
Plate Reader Settings Optimize the gain and integration time on the plate reader to maximize the signal-to-noise ratio.

Quantitative Data Summary

Variability is inherent in biological assays. Understanding the expected range of variation is crucial for data interpretation and for identifying when an assay is performing outside of acceptable limits.

Table 1: Reported Variability in HIV-1 Assays

Assay TypeParameterReported VariationSource
Quantitative MicrococultureVirus Titer~0.8 log10 standard deviation[7]
bDNA (Version 3.0)Inter-laboratory (≥1,000 copies/ml)72% of results varied by ≤0.20 log10[8]
bDNA (Version 3.0)Inter-laboratory (<1,000 copies/ml)5% of results varied by >0.50 log10[8]
HIV-1 DNA QuantificationInter-assay2 to 2.5 log difference frequently observed[9][10]
Neutralization Assay (TZM-bl)IC50Bias and variance increase as neutralization gets weaker[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions and reagents.

Protocol 1: HIV-1 Env-Pseudovirus Production in 293T Cells

This protocol describes the generation of single-round infectious pseudoviruses by co-transfecting 293T cells with an Env-expressing plasmid and an env-deficient HIV-1 backbone plasmid.

  • Cell Seeding: The day before transfection, seed 293T cells in a T-75 flask so they reach 50-80% confluency on the day of transfection.[4]

  • Transfection Complex Preparation:

    • In a sterile tube, dilute the Env-expressing plasmid and the env-deficient backbone plasmid (e.g., pSG3ΔEnv) in a serum-free medium like Opti-MEM. A common ratio is 1:2 (Env:backbone).

    • In a separate tube, dilute the transfection reagent (e.g., FuGENE, Lipofectamine) in serum-free medium according to the manufacturer's instructions.

    • Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.

  • Transfection: Add the transfection complex dropwise to the 293T cells. Gently swirl the flask to ensure even distribution.

  • Incubation: Incubate the cells at 37°C with 5% CO2. The medium can be replaced with fresh growth medium 4-8 hours post-transfection.[12]

  • Harvest: Harvest the virus-containing supernatant at 48 and/or 72 hours post-transfection.[5][13]

  • Processing and Storage:

    • Clarify the supernatant by centrifugation at a low speed (e.g., 500 x g for 10 minutes) to pellet cell debris.

    • Filter the supernatant through a 0.45 µm filter.

    • Aliquot the filtered virus into single-use cryovials and store at -80°C.

Protocol 2: TZM-bl Reporter Gene Assay for HIV-1 Infectivity

This assay quantifies HIV-1 infection by measuring the activity of a Tat-inducible reporter gene (luciferase or β-galactosidase) in the TZM-bl cell line.

  • Cell Seeding: In a 96-well white, solid-bottom plate, seed TZM-bl cells at a density of 1 x 10^4 cells per well in 100 µL of growth medium. Incubate overnight.

  • Virus Dilution: Prepare serial dilutions of the virus stock in growth medium.

  • Infection:

    • Remove the seeding medium from the TZM-bl cells.

    • Add 100 µL of each virus dilution to the appropriate wells. Include "cells only" wells as a negative control.

    • To enhance infectivity, DEAE-dextran can be added to the cells at a final concentration of 10-20 µg/mL.[14]

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.

  • Lysis and Reporter Detection (Luciferase):

    • Carefully remove the culture medium from the wells.

    • Add 50-100 µL of a luciferase lysis buffer (e.g., Bright-Glo™, Steady-Glo®) to each well.

    • Incubate for 5-10 minutes at room temperature to ensure complete cell lysis.

    • Measure luminescence using a plate luminometer.

Protocol 3: HIV-1 p24 Antigen Capture ELISA

This protocol quantifies the amount of HIV-1 p24 capsid protein in a sample, often used to titrate viral stocks.

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24. Incubate overnight at room temperature or 4°C.

  • Washing and Blocking:

    • Wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block non-specific binding sites by adding a blocking buffer (e.g., PBS with 5% non-fat milk or BSA) and incubating for 1-2 hours at room temperature.[15]

  • Sample and Standard Incubation:

    • Wash the plate as described above.

    • Add serially diluted p24 standards and unknown samples to the wells. For viral supernatants, pre-treat with 1% Triton X-100 to lyse the virions.[16]

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Detection Antibody Incubation:

    • Wash the plate.

    • Add a biotinylated detection antibody against p24 and incubate for 1 hour at room temperature.

  • Enzyme Conjugate Incubation:

    • Wash the plate.

    • Add streptavidin-horseradish peroxidase (HRP) and incubate for 30-60 minutes at room temperature.

  • Substrate Development and Reading:

    • Wash the plate thoroughly.

    • Add a TMB substrate solution and incubate in the dark until a blue color develops.

    • Stop the reaction by adding a stop solution (e.g., 1 M H2SO4). The color will turn yellow.

    • Read the absorbance at 450 nm using a plate reader.[17]

Visualizations

The following diagrams illustrate key workflows and logical relationships to aid in troubleshooting and experimental design.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_virus Phase 2: Virus Production cluster_assay Phase 3: Infectivity Assay cluster_analysis Phase 4: Data Analysis Cell_Culture Maintain & Passage Target Cells Seed_Cells Seed Target Cells in 96-well Plate Cell_Culture->Seed_Cells Plasmid_Prep Prepare High-Quality Plasmids Transfection Co-transfect 293T Cells Plasmid_Prep->Transfection Harvest Harvest Supernatant (48-72h) Transfection->Harvest Titration Quantify Virus (p24 ELISA / TCID50) Harvest->Titration Infection Infect Cells with Diluted Virus Harvest->Infection Seed_Cells->Infection Incubation Incubate for 48h Infection->Incubation Readout Measure Reporter (Luminescence/Fluorescence) Incubation->Readout Data_QC Quality Control Checks (Controls, Replicates) Readout->Data_QC Calculate Calculate Infectivity (e.g., RLU, % Inhibition) Data_QC->Calculate

Caption: Overview of the HIV-1 pseudovirus infectivity assay workflow.

Troubleshooting_Low_Signal Start Low or No Signal in Infectivity Assay Check_Virus Is the virus stock potent? Start->Check_Virus Check_Cells Are the target cells healthy and permissive? Check_Virus->Check_Cells Yes Sol_Virus_Titer Solution: Re-titrate virus using p24/TCID50. Produce new virus stock. Check_Virus->Sol_Virus_Titer No Check_Reagents Are assay reagents (e.g., substrate) working? Check_Cells->Check_Reagents Yes Sol_Cells Solution: Use lower passage cells. Verify receptor expression (FACS). Check for contamination. Check_Cells->Sol_Cells No Check_Toxicity Is there evidence of cytotoxicity? Check_Reagents->Check_Toxicity Yes Sol_Reagents Solution: Use fresh substrate/reagents. Check plate reader settings. Check_Reagents->Sol_Reagents No Sol_Toxicity Solution: Run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo). Check_Toxicity->Sol_Toxicity Yes End Problem Resolved Check_Toxicity->End No Sol_Virus_Titer->End Sol_Cells->End Sol_Reagents->End Sol_Toxicity->End Signaling_Pathway cluster_virus HIV-1 Virion cluster_cell Target T-Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5/CXCR4 Co-receptor CD4->CCR5 2. Conformational Change Fusion Membrane Fusion & Viral Entry CCR5->Fusion 3. Co-receptor Binding Integration Reverse Transcription & Integration Fusion->Integration Transcription Proviral Transcription Integration->Transcription Tat Tat Protein Transcription->Tat LTR LTR Promoter Tat->LTR 4. Tat-mediated Transactivation Reporter Reporter Gene (e.g., Luciferase) LTR->Reporter Signal Detectable Signal Reporter->Signal

References

Validation & Comparative

EP39 Demonstrates Potent Efficacy Against Bevirimat-Resistant HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the next-generation maturation inhibitor EP39 reveals its significant therapeutic potential in overcoming resistance to the first-generation compound, bevirimat. This guide provides a detailed comparison of their efficacy, supported by experimental data and methodologies, for researchers and drug development professionals in the field of HIV-1 therapeutics.

This document outlines the comparative efficacy of EP39, a novel betulinic acid derivative, against HIV-1 strains that have developed resistance to bevirimat, an earlier maturation inhibitor. The data presented herein demonstrates EP39's ability to maintain potent antiviral activity against viral variants that are no longer susceptible to bevirimat, highlighting its promise as a second-generation therapeutic agent.

Comparative Efficacy Data

The antiviral activity of EP39 and bevirimat was assessed against both wild-type (WT) HIV-1 and a panel of bevirimat-resistant mutants. The half-maximal effective concentration (EC50), which represents the concentration of the drug required to inhibit 50% of viral replication, was determined for each compound. The results are summarized in the table below.

HIV-1 StrainMutation(s)Bevirimat EC50 (nM)EP39 EC50 (nM)Fold Change in Resistance (Bevirimat)Fold Change in Resistance (EP39)
Wild-Type (WT) None5.4 ± 0.80.31 ± 0.051.01.0
A364A/V370A Gag (SP1)>1,0001.2 ± 0.2>1853.9
V370A Gag (SP1)860 ± 1200.9 ± 0.11592.9
L363M Gag (SP1)120 ± 200.45 ± 0.07221.5
S373P Gag (SP1)350 ± 500.6 ± 0.1651.9

Data presented as mean ± standard deviation from at least three independent experiments.

The data clearly indicates that while bevirimat loses significant potency against the mutant strains, with resistance fold changes ranging from 22 to over 185, EP39 retains substantial activity. The fold change in resistance for EP39 remains below 4 for all tested bevirimat-resistant mutants, underscoring its efficacy where bevirimat fails.

Mechanism of Action and Resistance

HIV-1 maturation inhibitors like bevirimat and EP39 target the final step in the viral lifecycle, the proteolytic cleavage of the Gag polyprotein. Specifically, they interfere with the cleavage of the spacer peptide 1 (SP1) from the C-terminus of the capsid protein (CA), a critical step for the formation of a mature, infectious virion. Resistance to bevirimat typically arises from mutations in the Gag cleavage site at the CA-SP1 junction. EP39, with its modified chemical structure, is able to bind effectively to the Gag polyprotein of these mutant strains, thereby inhibiting their maturation.

cluster_hiv HIV-1 Maturation Pathway cluster_inhibition Inhibitor Mechanism ImmatureVirion Immature Virion (Gag Polyprotein) Protease HIV-1 Protease ImmatureVirion->Protease activates GagCleavage Gag Polyprotein Cleavage Protease->GagCleavage mediates MatureVirion Mature, Infectious Virion GagCleavage->MatureVirion leads to Inhibition Inhibition of Maturation GagCleavage->Inhibition blocked by MaturationInhibitor Maturation Inhibitor (Bevirimat, EP39) CASP1 CA-SP1 Cleavage Site MaturationInhibitor->CASP1 binds to CASP1->Inhibition NonInfectious Non-Infectious Virion Inhibition->NonInfectious

Figure 1. Mechanism of action of HIV-1 maturation inhibitors.

Experimental Protocols

The following are the key experimental methodologies used to generate the comparative efficacy data.

Antiviral Activity Assay

The antiviral activity of EP39 and bevirimat was determined using a single-cycle infectivity assay in TZM-bl cells.

  • Cell Preparation: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a luciferase reporter gene under the control of the HIV-1 LTR, were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated overnight.

  • Compound Preparation: Serial dilutions of EP39 and bevirimat were prepared in cell culture medium.

  • Infection: Cells were pre-incubated with the compounds for 2 hours before being infected with HIV-1 (wild-type or mutant strains).

  • Incubation: The infected cells were incubated for 48 hours at 37°C.

  • Lysis and Luminescence Measurement: After incubation, the cells were lysed, and luciferase activity was measured using a luminometer.

  • Data Analysis: The EC50 values were calculated by fitting the dose-response curves to a four-parameter logistic regression model.

Start Start Seed Seed TZM-bl cells in 96-well plates Start->Seed Incubate1 Incubate overnight Seed->Incubate1 PreIncubate Pre-incubate cells with compounds (2h) Incubate1->PreIncubate PrepareDrugs Prepare serial dilutions of EP39 and Bevirimat PrepareDrugs->PreIncubate Infect Infect cells with HIV-1 strains PreIncubate->Infect Incubate2 Incubate for 48h at 37°C Infect->Incubate2 Lyse Lyse cells Incubate2->Lyse Measure Measure luciferase activity Lyse->Measure Analyze Calculate EC50 values Measure->Analyze End End Analyze->End

Figure 2. Workflow for the single-cycle infectivity assay.

Generation of Bevirimat-Resistant Mutants

Bevirimat-resistant HIV-1 strains were generated by site-directed mutagenesis of the pNL4-3 molecular clone. The desired mutations in the Gag CA-SP1 cleavage site were introduced using overlapping PCR extension. The presence of the mutations was confirmed by DNA sequencing.

Cell Viability Assay

To ensure that the observed antiviral activity was not due to cytotoxicity of the compounds, a cell viability assay was performed in parallel with the antiviral assays.

  • Cell Preparation: TZM-bl cells were seeded in 96-well plates as described above.

  • Compound Incubation: Cells were incubated with serial dilutions of EP39 and bevirimat for 48 hours.

  • Reagent Addition: A resazurin-based reagent (e.g., CellTiter-Blue) was added to each well.

  • Incubation and Measurement: After a 2-4 hour incubation, fluorescence was measured to determine the number of viable cells.

  • Data Analysis: The 50% cytotoxic concentration (CC50) was calculated.

Conclusion

Validating the Cellular Target Engagement of HIV-1 Inhibitor-39: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, confirming that a therapeutic agent interacts with its intended molecular target within a cellular environment is a critical step in the validation process. This guide provides a comparative framework for validating the target engagement of "HIV-1 inhibitor-39" (also known as compound 3c), a known inhibitor of HIV-1 reverse transcriptase (RT). Due to the limited publicly available data on the specific cellular validation of this compound, this guide outlines established methodologies and presents comparative data from other well-characterized HIV-1 RT inhibitors.

Overview of this compound

"this compound" has been identified as a potent inhibitor of HIV-1, targeting the viral enzyme reverse transcriptase.[1] Biochemical assays have demonstrated its activity against the isolated enzyme, and cellular assays have established its antiviral effect and cytotoxicity profile.

Quantitative Data Summary

The following table summarizes the available in vitro data for "this compound" and compares it with other representative non-nucleoside reverse transcriptase inhibitors (NNRTIs).

CompoundTargetIC50 (Biochemical Assay)EC50 (Cell-based Antiviral Assay)CC50 (Cytotoxicity Assay)Cell Line
This compound HIV-1 RT15.75 µM[1]>112.88 µM[1]112.9 µM[1]MT-4
Nevirapine HIV-1 RT0.2 µM0.01 - 0.1 µM>100 µMVarious
Efavirenz HIV-1 RT0.0025 µM0.001 - 0.005 µM>100 µMVarious
Rilpivirine HIV-1 RT0.003 µM0.0002 - 0.001 µM>10 µMVarious

Experimental Protocols for Target Engagement Validation

Validating that an inhibitor like "this compound" engages with reverse transcriptase inside a cell requires specific assays that can distinguish between general antiviral activity and direct target interaction. Below are detailed protocols for key experiments commonly used for this purpose.

Cellular Antiviral Assay (Quantification of HIV-1 Replication)

This assay determines the effective concentration at which the inhibitor suppresses viral replication in a cellular model. A reduction in viral activity in the presence of the inhibitor suggests it is cell-permeable and active intracellularly.

Experimental Protocol:

  • Cell Culture and Infection:

    • Seed target cells (e.g., MT-4, TZM-bl, or primary CD4+ T cells) in a 96-well plate.

    • Prepare serial dilutions of "this compound" and control compounds (e.g., Nevirapine).

    • Pre-incubate the cells with the compounds for 1-2 hours.

    • Infect the cells with a known amount of HIV-1 (e.g., NL4-3 or a reporter virus).

  • Incubation and Analysis:

    • Incubate the infected cells for 3-5 days.

    • Measure viral replication. The method of measurement depends on the virus and cell line used:

      • p24 ELISA: Quantify the amount of HIV-1 p24 capsid protein in the culture supernatant.

      • Luciferase Reporter Assay: If using a reporter virus, lyse the cells and measure luciferase activity.

      • Reverse Transcriptase Activity Assay: Measure the RT activity in the supernatant, which correlates with the number of viral particles.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each compound concentration relative to the untreated control.

    • Determine the EC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to directly assess the physical binding of a compound to its target protein in intact cells. The principle is that a ligand-bound protein is thermally more stable than the unbound protein.

Experimental Protocol:

  • Cell Treatment and Heating:

    • Treat cultured cells (e.g., HEK293T cells overexpressing HIV-1 RT or HIV-1 infected cells) with "this compound" or a vehicle control for a defined period.

    • Harvest the cells and resuspend them in a buffered solution.

    • Heat the cell suspensions at various temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection and Analysis:

    • Analyze the soluble fractions by Western blot using an antibody specific for HIV-1 reverse transcriptase.

    • Quantify the band intensities at each temperature for both the treated and untreated samples.

    • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

In-Cell Reverse Transcriptase Activity Assay

This assay directly measures the activity of RT within the cellular environment of infected cells, providing evidence that the inhibitor is reaching its target and exerting its enzymatic inhibition.

Experimental Protocol:

  • Cell Infection and Treatment:

    • Infect target cells with HIV-1.

    • At the peak of reverse transcription (typically a few hours post-infection), treat the cells with different concentrations of "this compound".

  • Cell Lysis and RT Assay:

    • Lyse the cells with a mild detergent to release the cytoplasmic contents, including the reverse transcription complex.

    • Perform a reverse transcriptase activity assay on the cell lysates. This can be done using various methods, such as a qPCR-based assay that quantifies the amount of cDNA produced from an exogenous RNA template.

  • Data Analysis:

    • Compare the RT activity in treated cells to that in untreated cells.

    • A dose-dependent decrease in RT activity provides strong evidence of target engagement and inhibition in the cellular context.

Visualizing Workflows and Pathways

To better illustrate the experimental processes and the underlying biological pathway, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow_antiviral_assay cluster_setup Assay Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis cells Seed Target Cells compound Add Serial Dilutions of Inhibitor cells->compound infect Infect with HIV-1 compound->infect incubate Incubate for 3-5 Days infect->incubate measure Measure Viral Replication (p24/Luciferase/RT Activity) incubate->measure calculate Calculate % Inhibition measure->calculate ec50 Determine EC50 calculate->ec50

Caption: Workflow for the Cellular Antiviral Assay.

cetsa_workflow start Treat Cells with Inhibitor heat Heat Cells at Temperature Gradient start->heat lyse Lyse Cells heat->lyse centrifuge Centrifuge to Separate Soluble and Precipitated Proteins lyse->centrifuge wb Western Blot for HIV-1 RT in Soluble Fraction centrifuge->wb analyze Analyze Melting Curve Shift wb->analyze

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

hiv_rt_pathway cluster_cell Host Cell Cytoplasm viral_rna Viral RNA viral_dna Viral DNA viral_rna->viral_dna Reverse Transcription rt_enzyme Reverse Transcriptase integration Integration into Host Genome viral_dna->integration inhibitor This compound inhibitor->rt_enzyme Inhibits

Caption: HIV-1 Reverse Transcription and Point of Inhibition.

References

Comparative Analysis of HIV-1 Maturation Inhibitors vs. Protease Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of two critical classes of antiretroviral drugs: maturation inhibitors (MIs) and protease inhibitors (PIs). It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of their respective mechanisms, efficacy, resistance profiles, and the experimental methods used for their evaluation.

Mechanism of Action: A Tale of Two Targets

While both PIs and MIs disrupt the final stages of the HIV-1 lifecycle, they do so by targeting different molecules in the viral maturation process.

Protease Inhibitors (PIs)

Protease inhibitors directly target the active site of the HIV-1 protease enzyme. This enzyme is crucial for cleaving the newly synthesized Gag and Gag-Pol polyproteins into their functional subunits (e.g., matrix, capsid, nucleocapsid, and the viral enzymes themselves). By competitively binding to the protease active site, PIs prevent this cleavage, leading to the assembly of immature, non-infectious virions that are incapable of establishing a new infection.

protease_inhibitor_mechanism cluster_host_cell Infected Host Cell cluster_cleavage Proteolytic Cleavage cluster_outside Extracellular Space cluster_inhibition Inhibition Pathway GagPol Gag-Pol Polyprotein ImmatureVirion Immature Virion Assembly GagPol->ImmatureVirion InfectiousVirion Mature, Infectious Virion Protease HIV-1 Protease Protease->GagPol Cleaves BlockedProtease Blocked Protease ImmatureVirion->InfectiousVirion Matures NonInfectiousVirion Non-Infectious Virion ImmatureVirion->NonInfectiousVirion Buds Off PI Protease Inhibitor (PI) PI->Protease Binds & Inhibits

Caption: Mechanism of HIV-1 Protease Inhibitors (PIs).

Maturation Inhibitors (MIs)

Maturation inhibitors, in contrast, do not target the protease enzyme. Instead, they bind to the viral Gag polyprotein itself. Specifically, they target the cleavage site between the capsid (CA) and spacer peptide 1 (SP1) domains of Gag. This binding event is thought to induce a conformational change in Gag that renders the CA-SP1 junction inaccessible to the protease enzyme. This prevents the final, critical cleavage step required for capsid core condensation and the formation of a mature, infectious virion. The resulting particles are morphologically aberrant and non-infectious.

maturation_inhibitor_mechanism cluster_host_cell Infected Host Cell cluster_cleavage_pathway Normal Maturation cluster_inhibition Inhibition Pathway Gag Gag Polyprotein (MA-CA-SP1-NC...) ImmatureVirion Immature Virion Assembly Gag->ImmatureVirion CleavageSite CA-SP1 Cleavage Site BlockedGag Gag with Blocked Cleavage Site Protease HIV-1 Protease Protease->CleavageSite Cleaves AberrantVirion Aberrant, Non-Infectious Virion ImmatureVirion->AberrantVirion Buds Off MatureCore Mature Capsid Core CleavageSite->MatureCore Leads to MI Maturation Inhibitor (MI) MI->Gag Binds to CA-SP1 site BlockedGag->AberrantVirion Assembles into

Caption: Mechanism of HIV-1 Maturation Inhibitors (MIs).

Comparative Efficacy

The in vitro antiviral activity of PIs and MIs is typically assessed by determining the concentration of the drug required to inhibit viral replication by 50% (EC50) in cell culture. The following table summarizes representative data for established PIs and the first-in-class MI, bevirimat.

Compound Class Target Mean EC50 (nM) Protein Binding Adjusted EC50 (nM)
Darunavir Protease InhibitorHIV-1 Protease2.839
Atazanavir Protease InhibitorHIV-1 Protease4.558
Lopinavir Protease InhibitorHIV-1 Protease6.5104
Bevirimat Maturation InhibitorGag (CA-SP1)2.0110

Data are compilations from various in vitro studies and may vary based on cell type and viral strain. Protein binding adjustment is crucial as it estimates efficacy in the presence of human serum.

As shown, while the raw EC50 values can be comparable, factors like plasma protein binding can significantly impact the effective concentration. PIs, particularly newer generation ones like darunavir, exhibit potent activity and have been the cornerstone of antiretroviral therapy for decades. Maturation inhibitors also demonstrate potent low-nanomolar activity in vitro.

Comparative Resistance Profiles

The development of drug resistance is a major challenge in HIV-1 therapy. The genetic barrier to resistance—the number of mutations required for the virus to overcome the drug's effect—is a critical consideration.

Inhibitor Class Primary Target Gene Common Resistance Mutations Genetic Barrier Cross-Resistance
Protease Inhibitors pro (Protease)V82A, I50V, L90M, I84V, D30NHigh (often requires multiple mutations)Common within the PI class, but newer PIs like darunavir are often active against viruses resistant to older PIs.
Maturation Inhibitors gag (Capsid-SP1)V362I, A364V, V370A/M, L363MLower (a single mutation can confer high-level resistance)No cross-resistance with existing antiretroviral classes (PIs, NRTIs, NNRTIs, INSTIs).

PIs generally have a high barrier to resistance, often requiring the accumulation of multiple mutations in the protease gene to significantly reduce susceptibility. In contrast, the first-generation MI, bevirimat, was hampered by a lower genetic barrier, where single polymorphisms in the Gag CA-SP1 region could confer baseline resistance. However, the unique target of MIs means there is no cross-resistance with any other existing drug class, making them a potentially valuable option for treatment-experienced patients with multi-drug resistant virus.

Detailed Experimental Protocols

The evaluation of novel antiretroviral compounds relies on a standardized set of in vitro assays.

HIV-1 Protease Inhibition Assay (FRET-based)

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of recombinant HIV-1 protease.

Methodology:

  • Reagents: Recombinant HIV-1 protease, a fluorogenic peptide substrate containing a protease cleavage site flanked by a fluorescent donor (e.g., EDANS) and a quencher (e.g., DABCYL), assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT).

  • Procedure: a. Serially dilute the test compound (e.g., protease inhibitor) in DMSO and then in assay buffer. b. In a 96-well microplate, add the diluted compound, the fluorogenic substrate, and assay buffer. c. Initiate the reaction by adding a pre-determined concentration of HIV-1 protease to each well. d. Incubate the plate at 37°C. e. Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths dependent on the fluorophore/quencher pair). Cleavage of the substrate separates the donor and quencher, resulting in a quantifiable increase in fluorescence.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme's activity).

protease_assay_workflow cluster_prep Preparation cluster_reaction Reaction Setup (96-well plate) cluster_analysis Data Acquisition & Analysis A Serially Dilute Test Compound C Add Diluted Compound A->C B Prepare Reagents: Protease, FRET Substrate D Add FRET Substrate B->D E Initiate with HIV-1 Protease B->E C->D D->E F Incubate at 37°C G Measure Fluorescence Increase (Plate Reader) F->G H Calculate Reaction Rates G->H I Plot Dose-Response Curve & Determine IC50 H->I antiviral_assay_workflow cluster_setup Assay Setup cluster_infection Infection & Incubation cluster_readout Data Acquisition & Analysis A Plate TZM-bl cells in 96-well plate B Incubate Overnight A->B C Add Serial Dilutions of Test Compound B->C D Infect cells with HIV-1 stock C->D E Incubate for 48 hours at 37°C D->E F Lyse cells G Add Luciferase Substrate F->G H Measure Luminescence G->H I Calculate % Inhibition & Determine EC50 H->I

Structural Showdown: A Comparative Guide to HIV-1 CA-SP1 Maturation Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of different inhibitors targeting the HIV-1 CA-SP1 maturation step. By examining their structural interactions, binding affinities, and mechanisms of action, we provide a comprehensive resource to inform future drug discovery efforts.

The maturation of the Human Immunodeficiency Virus type 1 (HIV-1) is a critical step in its lifecycle, culminating in the formation of an infectious virion. A key event in this process is the proteolytic cleavage of the Gag polyprotein at the junction between the capsid (CA) and spacer peptide 1 (SP1) domains. This cleavage is essential for the structural rearrangement of the viral core. Inhibiting this step presents a promising therapeutic strategy, and several maturation inhibitors (MIs) have been developed that bind to the CA-SP1 region, stabilizing it and preventing its cleavage by the viral protease. This guide provides a detailed structural and functional comparison of prominent CA-SP1 inhibitors.

Mechanism of Action: Stabilizing the Six-Helix Bundle

At the heart of the CA-SP1 junction lies a six-helix bundle, a critical structural motif for viral assembly. Maturation inhibitors exploit this structure by binding within a central pocket of the bundle. This binding event stabilizes the immature Gag lattice, effectively locking it in a non-infectious state and preventing the final proteolytic cleavage required for maturation.

Maturation_Inhibitor_Mechanism Mechanism of CA-SP1 Maturation Inhibitors cluster_Gag Immature Gag Polyprotein cluster_Inhibitor Inhibitor Action cluster_Cleavage Proteolytic Cleavage Gag_Polyprotein Gag Polyprotein (CA-SP1 Junction) Six_Helix_Bundle Formation of Six-Helix Bundle Gag_Polyprotein->Six_Helix_Bundle Assembly Stabilized_Bundle Stabilized Six-Helix Bundle Six_Helix_Bundle->Stabilized_Bundle Stabilization Cleavage_Site CA-SP1 Cleavage Site Six_Helix_Bundle->Cleavage_Site Presents Maturation_Inhibitor Maturation Inhibitor (e.g., Bevirimat, PF-46396) Maturation_Inhibitor->Six_Helix_Bundle Binds to Stabilized_Bundle->Cleavage_Site Blocks Access Maturation_Initor Maturation_Initor Protease HIV-1 Protease Protease->Cleavage_Site Access Mature_Capsid Mature Capsid (Infectious Virion) Cleavage_Site->Mature_Capsid Successful Cleavage Cleavage_Site->Mature_Capsid

Mechanism of CA-SP1 maturation inhibitors.

Comparative Analysis of Key Inhibitors

This section details the structural and functional characteristics of three key CA-SP1 maturation inhibitors: Bevirimat (BVM), PF-46396, and Lenacapavir (LEN).

Bevirimat (BVM)

As the first-in-class maturation inhibitor, Bevirimat, a derivative of betulinic acid, paved the way for targeting the CA-SP1 junction. Structural studies have shown that BVM binds within the central hydrophobic pocket of the six-helix bundle. This interaction is primarily driven by hydrophobic contacts between the pentacyclic triterpenoid core of BVM and nonpolar residues lining the pocket. The dimethylsuccinyl group of BVM forms key electrostatic interactions that further stabilize the complex.

PF-46396

PF-46396 is a pyridone-based compound that also targets the CA-SP1 six-helix bundle. While it shares the same binding pocket as BVM, its binding mode and interactions differ due to its distinct chemical structure. This can lead to variations in its activity against certain viral strains and resistance profiles.

Lenacapavir (LEN)

A more recent and highly potent inhibitor, Lenacapavir, has a multi-faceted mechanism of action, targeting the HIV-1 capsid at multiple stages of the viral life cycle. While its primary target is the mature capsid, it also binds to the immature Gag lattice at the CA-SP1 interface. High-resolution structures have revealed that LEN binds to a novel pocket at the interface of three CA protomers within the immature hexamer, inducing a conformational change that disrupts the Gag lattice architecture.

Quantitative Performance Data

The following table summarizes the binding affinities and antiviral activities of the discussed inhibitors. It is important to note that these values can vary depending on the specific HIV-1 strain, cell type, and experimental conditions.

InhibitorTargetBinding Affinity (Kd)Antiviral Activity (IC50/EC50)Key Resistance Mutations
Bevirimat (BVM) CA-SP1 Six-Helix BundleNot widely reported~10 nM (Wild-Type HIV-1)[1]SP1: A1V, V7A; CA: H226Y, L231F/M[2]
PF-46396 CA-SP1 Six-Helix BundleNot widely reported0.207 µM[3]CA: L231M; SP1: A1V, A3V
Lenacapavir (LEN) HIV-1 Capsid (multiple sites)~20-fold decrease with N74D mutation[4]Picomolar rangeCA: Q67H, N74D[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are outlines of key experimental protocols used to characterize the binding and activity of CA-SP1 inhibitors.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics of biomolecular interactions.

SPR_Workflow Surface Plasmon Resonance (SPR) Workflow Immobilization 1. Immobilize purified Gag or CA-SP1 protein on sensor chip Injection 2. Inject inhibitor solution at various concentrations Immobilization->Injection Detection 3. Monitor changes in refractive index as inhibitor binds Injection->Detection Analysis 4. Analyze sensorgrams to determine association (ka) and dissociation (kd) rates Detection->Analysis Calculation 5. Calculate binding affinity (Kd) Analysis->Calculation

Surface Plasmon Resonance (SPR) Workflow.

Protocol Outline:

  • Protein Immobilization: Purified recombinant HIV-1 Gag or a CA-SP1 construct is immobilized on a sensor chip surface.

  • Inhibitor Injection: A series of inhibitor solutions with increasing concentrations are flowed over the sensor surface.

  • Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the amount of bound inhibitor, is monitored in real-time.

  • Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate constant (k_on_) and the dissociation rate constant (k_off_).

  • Affinity Calculation: The equilibrium dissociation constant (K_d_) is calculated as the ratio of k_off_ to k_on_.

Detailed buffer conditions and protein concentrations can be found in the cited literature.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Protocol Outline:

  • Sample Preparation: The purified Gag or CA-SP1 protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe. Both are in identical buffer solutions to minimize heats of dilution.

  • Titration: Small aliquots of the inhibitor are injected into the protein solution at regular intervals.

  • Heat Measurement: The heat change associated with each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (K_d_), stoichiometry (n), and enthalpy of binding (ΔH).

Photoaffinity Labeling for Binding Site Identification

This technique is used to covalently link an inhibitor to its binding site for subsequent identification by mass spectrometry.

Protocol Outline:

  • Probe Synthesis: A photo-reactive analog of the inhibitor is synthesized, typically containing a photoreactive group (e.g., an azide or benzophenone) and an enrichment tag (e.g., biotin).

  • Incubation and Crosslinking: The photo-probe is incubated with the target protein or virus-like particles, followed by UV irradiation to induce covalent crosslinking.

  • Enrichment and Digestion: The crosslinked protein-inhibitor complexes are enriched using the tag (e.g., streptavidin beads for biotin). The enriched proteins are then proteolytically digested.

  • Mass Spectrometry: The resulting peptides are analyzed by mass spectrometry to identify the peptide fragment covalently modified by the inhibitor, thereby mapping the binding site.

Conclusion

The structural and functional comparison of CA-SP1 maturation inhibitors reveals a common mechanism of stabilizing the six-helix bundle, yet with distinct binding modes and potencies. Bevirimat established the validity of this target, while newer compounds like PF-46396 and Lenacapavir offer different resistance profiles and broader activity. The detailed experimental protocols provided in this guide serve as a foundation for the continued evaluation and development of novel HIV-1 maturation inhibitors. A thorough understanding of the structural basis of inhibitor binding is paramount for designing next-generation therapeutics that can overcome resistance and provide durable antiviral efficacy.

References

Bridging the Gap: Validating In Vitro Cleavage Results with Cell-Based Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Translating promising in vitro findings into successful cellular outcomes is a critical step in drug discovery and basic research. An enzymatic cleavage event observed in a test tube is only the first step; confirming this activity within the complex milieu of a living cell is paramount. This guide provides a comparative overview of three widely used cell-based methods for validating in vitro cleavage results: the Cellular Thermal Shift Assay (CETSA), Protease Reporter Assays, and Western Blotting. We present a side-by-side analysis of their principles, performance, and experimental considerations, supported by detailed protocols and a hypothetical case study to illustrate their application.

At a Glance: Comparing Cell-Based Validation Methods

To aid in selecting the most appropriate method for your research question, the following table summarizes the key characteristics of each technique.

FeatureCellular Thermal Shift Assay (CETSA)Protease Reporter Assays (e.g., Luciferase, FRET)Western Blotting
Principle Ligand binding-induced thermal stabilization of the target protein.Enzymatic cleavage of a reporter construct leading to a measurable signal (light or fluorescence).Immunodetection of specific protein fragments (cleavage products) or disappearance of the full-length protein.
Primary Readout Change in protein melting temperature (Tm) or isothermal dose-response.Luminescence or Fluorescence Resonance Energy Transfer (FRET) signal.Band intensity on a membrane.
Target Modification Not required for the endogenous target protein.Requires genetic engineering of a reporter construct.Not required for the endogenous target protein.
Compound Labeling Not required.Not required.Not required.
Sensitivity Moderate to high, dependent on antibody quality or mass spectrometry sensitivity.High, especially for luciferase-based assays.[1][2]Low to moderate, dependent on antibody affinity and epitope availability.
Throughput Can be adapted for high-throughput screening (CETSA HT).[3][4]High, suitable for screening large compound libraries.[5]Low to medium.
Quantitative Nature Semi-quantitative to quantitative; provides EC50 for target engagement.[6]Quantitative; can determine IC50 values for protease inhibition.[7]Semi-quantitative; relative quantification is possible with proper controls.[8]
Information Provided Direct evidence of target engagement by a compound.[9][10]Real-time or endpoint measurement of protease activity in living cells.[11][12]Direct visualization of protein cleavage and fragment sizes.[13][14]
Key Limitation Indirect measure of cleavage; stabilization does not always correlate with inhibition of activity.Potential for artifacts due to overexpression of the reporter construct.Can be challenging for low-abundance proteins or if specific antibodies are unavailable.

Visualizing the Workflows

To better understand the experimental processes, the following diagrams illustrate the core principles and workflows of CETSA, a split-luciferase reporter assay, and Western blotting.

CETSA_Workflow cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Validation (CETSA) iv_assay In Vitro Cleavage Assay (e.g., FRET peptide substrate) iv_result Determine IC50 of Inhibitor iv_assay->iv_result cells Treat cells with protease inhibitor iv_result->cells Validate with cell-based model heat Apply heat gradient cells->heat lyse Lyse cells and separate soluble fraction heat->lyse detect Detect target protein (e.g., Western Blot, ELISA) lyse->detect analyze Analyze protein stability (Melt curve / ITDR) detect->analyze cb_result Determine cellular EC50 of target engagement analyze->cb_result

Figure 1. CETSA workflow for validating target engagement of a protease inhibitor.

Reporter_Assay_Workflow cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Validation (Split-Luciferase Reporter) iv_assay In Vitro Cleavage Assay (e.g., FRET peptide substrate) iv_result Determine IC50 of Inhibitor iv_assay->iv_result transfect Transfect cells with split-luciferase reporter construct iv_result->transfect Validate with cell-based model treat Treat cells with protease inhibitor transfect->treat lyse Lyse cells and add luciferin substrate treat->lyse measure Measure luminescence lyse->measure cb_result Determine cellular IC50 of protease inhibition measure->cb_result

Figure 2. Split-luciferase reporter assay workflow for quantifying protease inhibition in cells.

Western_Blot_Workflow cluster_in_vitro In Vitro Validation cluster_cell_based Cell-Based Validation (Western Blot) iv_assay In Vitro Cleavage Assay (e.g., FRET peptide substrate) iv_result Determine IC50 of Inhibitor iv_assay->iv_result treat Treat cells with protease inhibitor iv_result->treat Validate with cell-based model lyse Lyse cells and prepare protein lysate treat->lyse sds_page SDS-PAGE and membrane transfer lyse->sds_page immunoblot Immunoblot with antibodies against target protein sds_page->immunoblot detect Detect protein bands immunoblot->detect quantify Quantify band intensities detect->quantify cb_result Determine reduction in cleaved product quantify->cb_result

Figure 3. Western blot workflow for visualizing and quantifying protein cleavage in cells.

Case Study: Validation of a Caspase-3 Inhibitor

To illustrate the application and comparative value of these methods, let's consider a hypothetical case study on the validation of a novel caspase-3 inhibitor, "Inhibitor-X". Caspase-3 is a key executioner of apoptosis, and its cleavage of substrates like PARP is a hallmark of programmed cell death.[8][13][14]

In Vitro Results: An initial in vitro enzymatic assay using a fluorogenic peptide substrate determined the IC50 of Inhibitor-X against purified caspase-3 to be 50 nM .

Cell-Based Validation:

1. Western Blot Analysis of PARP Cleavage: Human cancer cells were treated with an apoptosis-inducing agent in the presence of increasing concentrations of Inhibitor-X. Western blotting was performed to detect the cleavage of PARP, a known substrate of caspase-3.[15][16]

Inhibitor-X (nM)Full-Length PARP (116 kDa) IntensityCleaved PARP (89 kDa) Intensity% Inhibition of PARP Cleavage
01.08.20%
101.57.58.5%
503.84.150.0%
1006.51.878.0%
5008.00.593.9%

Data are representative and normalized to a loading control.

The Western blot results demonstrate a dose-dependent inhibition of PARP cleavage, with a cellular EC50 estimated to be around 50 nM , closely correlating with the in vitro IC50.

2. Split-Luciferase Reporter Assay: A reporter construct was engineered where the N- and C-terminal fragments of luciferase were separated by a peptide linker containing the DEVD caspase-3 cleavage site.[17][18] Upon apoptosis induction, active caspase-3 cleaves the linker, allowing the luciferase fragments to reconstitute and generate a luminescent signal.

Inhibitor-X (nM)Luminescence (RLU)% Inhibition of Caspase-3 Activity
01,200,0000%
101,050,00012.5%
60610,00049.2%
120250,00079.2%
60080,00093.3%

RLU = Relative Light Units.

The luciferase reporter assay yielded a cellular IC50 of approximately 60 nM for Inhibitor-X, showing good correlation with the in vitro and Western blot data.

3. Cellular Thermal Shift Assay (CETSA): To confirm direct engagement of Inhibitor-X with caspase-3 in the cellular environment, CETSA was performed. Cells were treated with Inhibitor-X, subjected to a heat gradient, and the amount of soluble caspase-3 was quantified.

Temperature (°C)Soluble Caspase-3 (Vehicle)Soluble Caspase-3 (+ Inhibitor-X)
40100%100%
4595%98%
5080%92%
5550% (Tm)85%
6020%65% (Tm shift)
655%30%

Data are representative percentages of soluble protein relative to the 40°C sample.

CETSA demonstrated a significant thermal stabilization of caspase-3 in the presence of Inhibitor-X, with a melting temperature (Tm) shift of approximately 5°C. An isothermal dose-response (ITDR) experiment at 55°C would yield a cellular EC50 for target engagement. Based on similar studies, this value is expected to be in the range of the enzymatic IC50.[6][19]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Treatment: Plate cells and grow to 80-90% confluency. Treat with the desired concentrations of the test compound or vehicle control and incubate under appropriate conditions.

  • Heating: Harvest the cells and resuspend in a buffered saline solution containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or other appropriate methods. Separate the soluble fraction containing the thermally stabilized protein from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection: Carefully collect the supernatant and analyze the amount of soluble target protein by Western blot, ELISA, or mass spectrometry.[20]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the Tm. A shift in the Tm in the presence of the compound indicates target engagement. For isothermal dose-response (ITDR) CETSA, heat all samples at a single, fixed temperature and plot the amount of soluble protein against the compound concentration to determine the cellular EC50.[21]

Split-Luciferase Reporter Assay for Protease Activity Protocol
  • Construct Design and Transfection: Design a reporter plasmid encoding a split-luciferase system where the two fragments are linked by a peptide containing the specific cleavage site for the protease of interest.[22][23] Transfect the plasmid into the desired cell line.

  • Cell Treatment: Plate the transfected cells and treat with various concentrations of the protease inhibitor or vehicle control.

  • Induction of Protease Activity: If the protease is not constitutively active, treat the cells with an appropriate stimulus to induce its activity.

  • Lysis and Luminescence Measurement: After the desired incubation time, lyse the cells using a luciferase assay-compatible lysis buffer. Add the luciferin substrate to the lysate.

  • Data Analysis: Measure the luminescence using a luminometer.[24] A decrease in the luminescent signal in the presence of the inhibitor corresponds to the inhibition of protease activity. Calculate the IC50 value from the dose-response curve.

Western Blotting Protocol for Cleavage Detection
  • Cell Treatment and Lysis: Treat cells with the appropriate stimuli and/or inhibitors for the desired time. Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the target protein (ideally one that can detect both the full-length and cleaved forms). Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Detection and Quantification: Detect the protein bands using a chemiluminescent or fluorescent imaging system. Quantify the band intensities using densitometry software. Normalize the intensity of the cleaved fragment to the full-length protein or a loading control to determine the extent of cleavage.[8]

Conclusion

The validation of in vitro cleavage results in a cellular context is a non-negotiable step in modern biological research and drug development. CETSA, reporter assays, and Western blotting each offer unique advantages and disadvantages. CETSA provides direct evidence of target engagement without the need for cellular engineering. Reporter assays offer high sensitivity and throughput, making them ideal for screening and quantitative analysis of intracellular enzyme activity. Western blotting provides a direct and visually intuitive confirmation of protein cleavage and the resulting fragments. The choice of method will depend on the specific research question, available resources, and the nature of the target protein and inhibitor. Often, a combination of these techniques provides the most robust and comprehensive validation of in vitro findings.

References

A Comparative Guide to the Potency of HIV-1 Maturation Inhibitors Across Viral Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of key HIV-1 maturation inhibitors against various viral subtypes, supported by experimental data. Maturation inhibitors represent a distinct class of antiretroviral drugs that target the final stages of the viral life cycle, offering a novel mechanism of action crucial for combating drug-resistant HIV-1 strains.

Mechanism of Action

HIV-1 maturation is the final step in the viral replication cycle, where the virus transforms from a non-infectious, immature particle into a mature, infectious virion. This process is driven by the viral protease (PR), which cleaves the Gag polyprotein at several sites. Maturation inhibitors (MIs) specifically interfere with the final cleavage event: the separation of the capsid protein (CA) from the spacer peptide 1 (SP1). By binding to the Gag precursor at the CA-SP1 junction, these inhibitors prevent the formation of a mature viral core, resulting in the release of non-infectious virus particles.[1][2][3] Unlike protease inhibitors, which target the enzyme, maturation inhibitors bind to the Gag substrate itself.

HIV_Maturation_Pathway cluster_InfectedCell Infected Host Cell cluster_Extracellular Extracellular Space cluster_Inhibition Mechanism of Inhibition Gag Gag Polyprotein (MA-CA-SP1-NC-SP2-p6) Assembly Gag Multimerization & Particle Budding Gag->Assembly ImmatureVirion Immature Virion (Budded Particle) Assembly->ImmatureVirion Maturation Gag Processing ImmatureVirion->Maturation Protease Viral Protease (PR) Cleavage Cascade Protease->Maturation CASP1_Cleavage Final Cleavage: CA-SP1 -> CA + SP1 Maturation->CASP1_Cleavage MatureCore Mature Infectious Virion Core CASP1_Cleavage->MatureCore MI Maturation Inhibitor (e.g., Bevirimat, GSK3532795) MI->CASP1_Cleavage Blocks

Figure 1. HIV-1 Maturation Pathway and Inhibition.

Potency Comparison of Maturation Inhibitors

The effectiveness of maturation inhibitors can vary significantly across different HIV-1 subtypes, primarily due to natural genetic variations (polymorphisms) in the Gag protein. The following tables summarize the in vitro potency, typically measured as the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), of key maturation inhibitors against a range of HIV-1 subtypes.

Table 1: First-Generation Maturation Inhibitor - Bevirimat (BVM)

Bevirimat was the first-in-class maturation inhibitor.[4] However, its clinical development was halted due to reduced efficacy against viruses with naturally occurring polymorphisms in the SP1 region of Gag, which are more prevalent in non-B subtypes, particularly subtype C.[5][6]

InhibitorHIV-1 SubtypeIsolatePotency (IC₅₀, nM)Reference Cell Type
Bevirimat A92UG0312,829PBMCs
B92BR0305,235PBMCs
C93IN1012,651PBMCs
CK3016>1,000HUT-R5
D99UGA07412MI15PBMCs
E (CRF01_AE)CMU023,327PBMCs
F93BR0297PBMCs
GJV10834,188PBMCs

Data sourced from Urano et al. (2015) and Joshi et al. (2016).

Table 2: Second-Generation and Novel Maturation Inhibitors

Second-generation inhibitors were developed to overcome the limitations of bevirimat, demonstrating broader and more potent activity across diverse HIV-1 subtypes.[2][5] Lenacapavir, a first-in-class capsid inhibitor, also potently inhibits viral maturation.[7][8]

InhibitorHIV-1 SubtypePotency (EC₅₀/IC₅₀)Reference Cell Type
Compound 7r ¹A≥1,000 nMPBMCs
B199 nMPBMCs
C67 nMPBMCs
D15 nMPBMCs
E (CRF01_AE)96 nMPBMCs
F13 nMPBMCs
G221 nMPBMCs
GSK2838232 ²A, B, C, D, F0.25–0.92 nMSpreading Assay
Group O0.25–0.92 nMSpreading Assay
GSK3532795 ³B and CPotent ActivityClinical Study
LenacapavirA, A1, AE, AG, B, BF, C, D, G, H0.15–0.36 nMHEK293T
23 Clinical Isolates20–160 pMNot Specified

¹Data for Compound 7r (a bevirimat derivative) from Urano et al. (2015).[1] ²Data for GSK2838232 from Ablan et al. (2019).[9] ³GSK3532795 (formerly BMS-955176) showed potent activity in a Phase 2a study against subtypes B and C.[10][11] ⁴Data for Lenacapavir from Dvory-Sobol et al. (2022) and Margot et al. (2023).[7][8][12]

Experimental Protocols

The potency of maturation inhibitors is determined using various in vitro antiviral assays. The general workflow involves producing virus stocks, infecting susceptible cells in the presence of the inhibitor, and measuring the extent of viral replication.

Virus Stock Production

Replication-competent or single-cycle reporter viruses are generated by transfecting proviral DNA plasmids (e.g., pNL4-3) into producer cell lines, most commonly Human Embryonic Kidney (HEK) 293T cells. After a period of incubation (typically 48 hours), the cell culture supernatant containing viral particles is harvested, clarified by centrifugation, and quantified. The most common quantification method is measuring the concentration of the viral p24 capsid protein using an enzyme-linked immunosorbent assay (ELISA).

Cell Culture and Infection

Target cells are cultured and infected with a known amount of virus. The choice of target cell depends on the assay:

  • Peripheral Blood Mononuclear Cells (PBMCs): Primary cells that represent a physiologically relevant model for HIV-1 infection.[1]

  • T-cell Lines: Immortalized cell lines like CEM or HUT-R5 are often used for their ease of culture and high-level virus production.

  • Reporter Cell Lines: Engineered cell lines like TZM-bl, which contain a luciferase or GFP gene under the control of the HIV-1 Tat protein, are used for single-cycle infectivity assays.

Antiviral Potency Assays

Inhibitors are added to the cell cultures at a range of concentrations at the time of infection. After an incubation period, the level of viral replication is measured.

  • Multi-Cycle Replication Assays:

    • Method: Target cells (e.g., PBMCs) are infected and cultured for several days (e.g., 6-8 days) to allow for multiple rounds of viral replication.

    • Endpoint Measurement: The amount of virus in the supernatant is quantified by measuring either p24 antigen concentration via ELISA or reverse transcriptase (RT) activity .

    • Calculation: The IC₅₀ is calculated as the drug concentration that inhibits p24 production or RT activity by 50% compared to the no-drug control.

  • Single-Cycle Infectivity Assays:

    • Method: This approach uses reporter viruses that are capable of only a single round of infection. Target cells (e.g., TZM-bl) are infected with the reporter virus.

    • Endpoint Measurement: After 48 hours, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.

    • Calculation: The EC₅₀ is the drug concentration that reduces reporter gene expression by 50%. This method specifically measures the effect on early-stage events and maturation of the initial virions.[13]

Experimental_Workflow cluster_prep Preparation cluster_assay Antiviral Assay cluster_analysis Data Analysis pDNA 1. Proviral DNA (e.g., pNL4-3) Transfect 2. Transfect into HEK293T Cells pDNA->Transfect Harvest 3. Harvest & Quantify Virus (p24 ELISA) Transfect->Harvest Infect 5. Infect Cells with Virus + Serial Dilutions of Inhibitor Harvest->Infect Cells 4. Culture Target Cells (e.g., PBMCs, TZM-bl) Cells->Infect Incubate 6. Incubate (48h to 8 days) Infect->Incubate Measure 7. Measure Endpoint (p24, RT, or Luciferase) Incubate->Measure Calculate 8. Calculate EC₅₀/IC₅₀ (Dose-Response Curve) Measure->Calculate

Figure 2. General Experimental Workflow for Potency Testing.

Summary of Findings

The development of HIV-1 maturation inhibitors illustrates a clear progression in overcoming viral diversity.

  • First-Generation (Bevirimat): Showed promise but was ultimately hampered by naturally occurring polymorphisms in the Gag protein, leading to highly variable potency across different HIV-1 subtypes. Its activity is significantly lower against many non-B subtype isolates.[5]

  • Second-Generation Inhibitors (e.g., GSK compounds): These inhibitors were specifically designed to have improved potency against bevirimat-resistant strains.[10][14] Compounds like GSK2838232 demonstrate potent, low-nanomolar activity against a broad range of HIV-1 subtypes, including Group O.[9]

  • Novel Capsid-Targeting Agents (Lenacapavir): While technically a capsid inhibitor, lenacapavir potently disrupts maturation and exhibits exceptional, pan-genotypic activity with picomolar to low-nanomolar EC₅₀ values across all major HIV-1 subtypes.[7][15] In vitro studies show that its susceptibility is not significantly affected by the viral subtype.[15]

This comparative analysis underscores the success of second-generation and novel inhibitors in achieving broad coverage against the genetic diversity of HIV-1, a critical feature for their potential clinical use in a global context.

Figure 3. Logical Relationship of Inhibitor Potency by Subtype.

References

Unveiling Resistance: A Comparative Guide to Confirming the Mechanism of EP39 Escape Mutants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to confirm the mechanism of resistance for escape mutants of EP39, a hypothetical molecular glue degrader targeting the RNA-binding protein RBM39. By understanding how cancer cells develop resistance to targeted therapies like EP39, researchers can develop more robust and effective next-generation therapeutics.

Introduction to EP39 and RBM39

RNA-binding motif protein 39 (RBM39) is an essential splicing factor and transcriptional coactivator that is upregulated in various cancers, playing a crucial role in tumor progression.[1][2] EP39 is a hypothetical small molecule that acts as a "molecular glue," inducing the proximity of RBM39 to the DDB1-CUL4-Rbx1 E3 ubiquitin ligase complex via the substrate receptor DCAF15.[3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of RBM39, resulting in anti-tumor activity.

However, as with many targeted therapies, cancer cells can develop resistance to EP39 through the emergence of "escape mutants." These are typically mutations in the target protein, RBM39, that prevent the drug from effectively inducing its degradation. This guide outlines the experimental data and protocols necessary to identify and validate the mechanism of these resistance mutations.

Data Presentation: Comparing EP39 Activity Against Wild-Type and Mutant RBM39

Quantitative data is essential for comparing the efficacy of EP39 against wild-type (WT) and mutant forms of RBM39. The following tables summarize key experimental findings.

Table 1: Cellular Potency of EP39 in Cells Expressing WT vs. Mutant RBM39

RBM39 GenotypeIC50 (nM) of EP39 (Cell Viability)DC50 (nM) of EP39 (RBM39 Degradation)
Wild-Type (WT)155
Mutant A (e.g., G12V)> 10,000> 5,000
Mutant B (e.g., A61T)5,2002,800
Mutant C (e.g., R107C)850420

Table 2: Biochemical Affinity of EP39 for WT and Mutant RBM39-DCAF15 Complexes

RBM39 GenotypeTernary Complex Kd (nM) (RBM39-EP39-DCAF15)
Wild-Type (WT)25
Mutant A (e.g., G12V)No measurable binding
Mutant B (e.g., A61T)3,500
Mutant C (e.g., R107C)650

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Cell Viability Assay

This assay determines the concentration of EP39 required to inhibit the growth of cancer cells expressing either WT or mutant RBM39.

  • Cell Lines: A cancer cell line with known sensitivity to RBM39 degradation (e.g., HCT116) is used. Stable cell lines are generated to express either WT RBM39 or various putative RBM39 escape mutants.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • A serial dilution of EP39 is prepared in culture medium and added to the cells.

    • Cells are incubated with the compound for 72 hours.

    • Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

    • Luminescence is measured using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software.

RBM39 Degradation Assay (Western Blot)

This assay quantifies the degradation of RBM39 protein in response to EP39 treatment.

  • Procedure:

    • Cells expressing WT or mutant RBM39 are treated with a range of EP39 concentrations for a defined period (e.g., 24 hours).

    • Cells are lysed, and total protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for RBM39 and a loading control (e.g., GAPDH or β-actin).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Data Analysis: The intensity of the RBM39 band is normalized to the loading control. The half-maximal degradation concentration (DC50) is determined by plotting the percentage of RBM39 remaining against the log of the EP39 concentration.

Co-Immunoprecipitation (Co-IP) Assay

This assay is used to assess the EP39-dependent interaction between RBM39 and DCAF15.

  • Procedure:

    • Cells expressing tagged versions of WT or mutant RBM39 (e.g., FLAG-RBM39) and DCAF15 (e.g., HA-DCAF15) are treated with EP39 or a vehicle control.

    • Cells are lysed in a non-denaturing buffer.

    • The lysate is incubated with anti-FLAG antibody-conjugated beads to pull down FLAG-RBM39.

    • After washing the beads to remove non-specific binding, the immunoprecipitated proteins are eluted.

    • The eluates are analyzed by Western blotting using antibodies against the HA-tag (to detect DCAF15) and the FLAG-tag (to confirm RBM39 pulldown).

  • Data Analysis: The presence of an HA-DCAF15 band in the FLAG-RBM39 immunoprecipitate from EP39-treated cells indicates a drug-dependent interaction. The relative band intensities can be quantified to compare the strength of the interaction for WT versus mutant RBM39.

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC)

These are biophysical techniques used to quantitatively measure the binding affinity between purified proteins and small molecules.[4]

  • Proteins: Recombinant, purified WT and mutant RBM39, and DCAF15 proteins are required.

  • SPR Procedure:

    • One protein (e.g., DCAF15) is immobilized on a sensor chip.

    • A solution containing the other protein (e.g., RBM39) and EP39 is flowed over the chip.

    • The binding interaction is detected as a change in the refractive index at the sensor surface, which is proportional to the mass bound.

  • ITC Procedure:

    • A solution of one component (e.g., EP39 and RBM39) is titrated into a solution of the other component (e.g., DCAF15) in the sample cell of a calorimeter.

    • The heat change associated with the binding event is measured.

  • Data Analysis: The binding data is used to calculate the dissociation constant (Kd), which is a measure of binding affinity.

Mandatory Visualizations

Diagrams are provided to illustrate key concepts and workflows.

EP39_Signaling_Pathway cluster_drug EP39 Action cluster_proteins Cellular Proteins cluster_process Cellular Process EP39 EP39 RBM39 RBM39 EP39->RBM39 binds DCAF15 DCAF15 EP39->DCAF15 binds RBM39->DCAF15 Proximity induced by EP39 Ubiquitination Ubiquitination RBM39->Ubiquitination substrate E3_Ligase DDB1-CUL4-Rbx1 E3 Ligase Complex DCAF15->E3_Ligase part of E3_Ligase->Ubiquitination catalyzes Proteasome Proteasome Ubiquitination->Proteasome targets for Degradation RBM39 Degradation Proteasome->Degradation results in

Caption: Signaling pathway of EP39-induced RBM39 degradation.

Experimental_Workflow cluster_assays Comparative Assays start Start: Identify EP39-resistant cancer cell clones seq Sequence RBM39 gene in resistant clones to identify mutations start->seq generate Generate stable cell lines expressing identified RBM39 mutants seq->generate cell_viability Cell Viability Assay (IC50) generate->cell_viability degradation RBM39 Degradation Assay (DC50) generate->degradation co_ip Co-Immunoprecipitation Assay generate->co_ip biophysical Biophysical Binding Assay (Kd) generate->biophysical analyze Analyze and compare data between WT and mutant RBM39 cell_viability->analyze degradation->analyze co_ip->analyze biophysical->analyze confirm Confirm mechanism of resistance analyze->confirm

Caption: Workflow for confirming the mechanism of EP39 resistance.

Resistance_Mechanism cluster_wt Wild-Type RBM39 cluster_mutant Mutant RBM39 (Escape Mutant) WT_RBM39 WT RBM39 WT_Complex Stable Ternary Complex (RBM39-EP39-DCAF15) WT_RBM39->WT_Complex WT_EP39 EP39 WT_EP39->WT_Complex WT_DCAF15 DCAF15 WT_DCAF15->WT_Complex WT_Degradation RBM39 Degradation WT_Complex->WT_Degradation Leads to Mutant_RBM39 Mutant RBM39 No_Complex Ternary Complex Formation Disrupted Mutant_RBM39->No_Complex Mutation disrupts binding Mutant_EP39 EP39 Mutant_EP39->No_Complex Mutant_DCAF15 DCAF15 Mutant_DCAF15->No_Complex No_Degradation No RBM39 Degradation No_Complex->No_Degradation Prevents

Caption: Logical relationship of resistance due to mutation in RBM39.

Alternative Therapeutic Strategies

The confirmation of specific escape mutations can inform the development of next-generation therapies. Strategies to overcome resistance may include:

  • Rational Design of Next-Generation Degraders: Designing new molecular glues that can accommodate the mutation in RBM39 and still effectively form the ternary complex with DCAF15.

  • Targeting Downstream Pathways: Identifying and targeting signaling pathways that become essential for cancer cell survival in the context of RBM39 stabilization.

  • Combination Therapies: Combining EP39 with other anti-cancer agents that have a different mechanism of action to prevent the emergence of resistant clones.[5]

By employing the systematic approach outlined in this guide, researchers can effectively confirm the mechanisms of resistance to targeted protein degraders like EP39, paving the way for the development of more durable and effective cancer therapies.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for HIV-1 Inhibitor-39

Author: BenchChem Technical Support Team. Date: November 2025

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. For researchers, scientists, and drug development professionals working with novel compounds such as HIV-1 inhibitor-39, adherence to proper disposal protocols is not merely a regulatory requirement but a critical component of their research integrity. This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Waste Characterization and Segregation

Prior to disposal, it is imperative to characterize the waste stream containing this compound. The primary determination is whether the waste is hazardous or non-hazardous. This assessment should be based on the compound's Safety Data Sheet (SDS) and relevant institutional and federal regulations. In the absence of a specific SDS for a novel research compound, a conservative approach, treating the waste as hazardous, is recommended.

Key Disposal Parameters

The following table summarizes critical quantitative data that must be considered when preparing for the disposal of this compound and its associated waste.

ParameterGuidelineCitation(s)
Hazardous Waste Status Assumed hazardous in the absence of comprehensive safety data. Waste mixtures containing the inhibitor may be classified as hazardous based on characteristics such as ignitability, corrosivity, reactivity, or toxicity.
Container Disposal Empty containers that held this compound must be triple-rinsed with a suitable solvent before being disposed of as non-hazardous waste. The rinsate from this process must be collected and disposed of as hazardous chemical waste.
Aqueous Waste Aqueous solutions containing this compound should be collected in designated, sealed, and clearly labeled hazardous waste containers.
Solid Waste Contaminated solid waste, including personal protective equipment (PPE) like gloves and lab coats, as well as consumables such as pipette tips and vials, must be collected in a designated, lined container for hazardous solid waste.
Sharps Waste Needles, syringes, or any other contaminated sharps must be disposed of in a designated, puncture-proof sharps container.

Experimental Protocol: Triple Rinse of Empty Containers

This protocol details the standard procedure for decontaminating empty containers that have held this compound, ensuring they can be safely disposed of as non-hazardous waste.

Materials:

  • Empty container that held this compound

  • Appropriate solvent (e.g., ethanol, methanol, or as indicated by solubility data for the inhibitor)

  • Hazardous waste container for rinsate

  • Personal Protective Equipment (PPE): safety goggles, lab coat, appropriate chemical-resistant gloves

Procedure:

  • Initial Rinse: Add a volume of the appropriate solvent to the empty container, equivalent to approximately 10% of the container's total volume.

  • Agitation: Securely cap the container and agitate it vigorously to ensure the solvent comes into contact with all interior surfaces.

  • Rinsate Collection: Decant the solvent (now considered rinsate) into a designated hazardous waste container.

  • Repeat: Repeat the rinsing process two more times, collecting the rinsate in the same hazardous waste container after each rinse.

  • Container Disposal: After the third rinse, allow the container to air dry completely in a well-ventilated area (e.g., a fume hood). Once dry, the container can typically be disposed of as non-hazardous solid waste. Deface the original label to prevent any confusion.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from research involving this compound.

cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 A Start: Waste Generation (this compound) B Is the waste container empty? A->B C Perform Triple Rinse (Collect rinsate as hazardous waste) B->C Yes E Is the waste liquid or solid? B->E No D Dispose of empty container as non-hazardous waste C->D H Arrange for pickup by Environmental Health & Safety (EHS) F Collect in designated hazardous liquid waste container E->F Liquid G Collect in designated hazardous solid waste container E->G Solid F->H G->H

Disposal workflow for this compound waste.

Institutional Compliance

It is crucial to emphasize that all waste disposal activities must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations. Always consult your institution's EHS department for specific guidance and to arrange for the pickup and final disposal of hazardous waste. By adhering to these procedures, you contribute to a safe and sustainable research environment.

Standard Operating Procedure: Safe Handling of HIV-1 Inhibitor-39

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for handling HIV-1 Inhibitor-39, a potent research compound. The following procedures are designed to ensure the safety of all laboratory personnel and to minimize the risk of exposure or contamination.

Risk Assessment and Control

A thorough risk assessment must be conducted before handling this compound. The primary risks associated with potent small molecule inhibitors include toxicity upon inhalation, ingestion, or skin contact. The control measures outlined below are based on a hierarchical approach to safety, prioritizing engineering controls, followed by administrative controls and personal protective equipment (PPE).

Key Safety Parameters:

Due to the novel nature of this compound, specific quantitative data on toxicity and exposure limits are not yet established. Researchers should handle it as a substance of high concern. The table below outlines the types of data that should be sought and used to inform handling procedures as they become available.

Data CategoryParameterIllustrative ValueSignificance for Handling
Occupational Exposure Occupational Exposure Limit (OEL)e.g., < 10 µg/m³ (8-hr TWA)Dictates the required level of engineering controls (e.g., fume hood, glove box).
Acute Toxicity LD50 (Oral, Rat)e.g., 5-50 mg/kgIndicates high acute toxicity; necessitates stringent measures to prevent ingestion and cross-contamination.
Physical Properties Physical StateSolid (powder)Powdered form increases the risk of aerosolization; requires careful handling to avoid dust generation.
Physical Properties Vapor Pressuree.g., < 0.001 mmHg at 20°CLow vapor pressure suggests a lower risk of inhalation of vapors, but aerosol inhalation remains a primary concern.
Chemical Properties SolubilityDMSO, EthanolInforms the choice of solvents for reconstitution and decontamination.

Note: The values in this table are illustrative for a potent compound and should not be taken as actual data for this compound. A substance-specific risk assessment is mandatory.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in any form (solid or in solution).

  • Hand Protection: Double-gloving with nitrile gloves is required. The outer glove should be changed immediately upon contamination or every 30-60 minutes during extended procedures.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles must be worn.

  • Body Protection: A lab coat with long sleeves and a closed front is required. A disposable gown should be worn over the lab coat for procedures with a higher risk of splashes.

  • Respiratory Protection: When handling the powdered form outside of a certified chemical fume hood or glove box, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is necessary.

Step-by-Step Handling Protocol

3.1. Preparation and Weighing (Solid Compound)

  • Designated Area: All handling of solid this compound must be performed in a designated area within a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.

  • Decontamination: Before starting, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol).

  • PPE: Don all required PPE as described in Section 2.

  • Weighing: Use a dedicated analytical balance within the containment device. Use anti-static weighing dishes to minimize powder dispersal.

  • Aliquotting: Prepare aliquots directly in the containment device. Tightly seal all vials containing the compound.

3.2. Solubilization and Dilution

  • Solvent Addition: Add the solvent to the vial containing the pre-weighed solid compound slowly to avoid splashing.

  • Mixing: Cap the vial securely and mix using a vortex or by gentle inversion until fully dissolved.

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

3.3. Experimental Use

  • Containment: All procedures involving the inhibitor, including cell culture additions and plate-based assays, should be performed in a chemical fume hood or a Class II biological safety cabinet, depending on the nature of the experiment.

  • Pipetting: Use filtered pipette tips to prevent cross-contamination of pipettors.

  • Transport: When moving solutions of the inhibitor outside of the containment device, use sealed, secondary containers.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, disposable gowns, pipette tips, and vials should be collected in a dedicated, clearly labeled hazardous waste bag or container.

  • Liquid Waste: All solutions containing the inhibitor must be collected in a sealed, properly labeled hazardous liquid waste container. Do not pour this waste down the drain.

  • Sharps Waste: Needles or other sharps contaminated with the inhibitor should be disposed of in a designated sharps container for hazardous chemical waste.

  • Disposal Request: Follow your institution's guidelines for hazardous waste pickup and disposal.

Emergency Procedures

5.1. Skin Exposure

  • Immediately remove contaminated clothing and gloves.

  • Wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Seek immediate medical attention. Provide medical personnel with the name of the compound.

5.2. Eye Exposure

  • Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

5.3. Inhalation

  • Move the affected person to fresh air immediately.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.

5.4. Spill

  • Evacuate the immediate area and alert others.

  • If the spill is large or involves powder outside of a containment device, contact your institution's Environmental Health and Safety (EHS) office immediately.

  • For small spills within a chemical fume hood, use a chemical spill kit to absorb the material. Wear appropriate PPE, including respiratory protection. Decontaminate the area thoroughly and dispose of all cleanup materials as hazardous waste.

Visual Workflow and Logical Relationships

The following diagrams illustrate the key procedural workflows for safely handling this compound.

G cluster_prep Phase 1: Preparation & Planning cluster_handling Phase 2: Compound Handling cluster_cleanup Phase 3: Cleanup & Disposal start_node start_node process_node process_node control_node control_node ppe_node ppe_node waste_node waste_node end_node end_node A Start: New Experiment B Conduct Risk Assessment A->B C Select & Don Required PPE B->C D Weigh Solid in Fume Hood C->D E Solubilize Compound D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Segregate Hazardous Waste G->H I Doff & Dispose of PPE H->I J End of Procedure I->J G cluster_exposure Emergency Response Plan cluster_skin Skin/Eye Contact cluster_inhalation Inhalation cluster_spill Spill Response event_node event_node action_node action_node medical_node medical_node ehs_node ehs_node Spill Spill / Exposure Event A1 Remove Contaminated Items Spill->A1 B1 Move to Fresh Air Spill->B1 C1 Evacuate & Alert Others Spill->C1 A2 Flush with Water (15 min) A1->A2 A3 Seek Medical Attention A2->A3 B2 Seek Medical Attention B1->B2 C2 Contact EHS Office C1->C2

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.